(-)-Carvone
Description
This compound has been reported in Matricaria discoidea, Thymus camphoratus, and other organisms with data available.
See also: Spearmint Oil (part of); Myrrh (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHMXUKGWMISQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041413 | |
| Record name | R-(-)-Carvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, (l-form) colourless to pale strawberry coloured liquid with a spearmint-like odour | |
| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (R)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | l-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
227.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.31 mg/mL at 25 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | (R)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | l-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.960 | |
| Record name | l-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6485-40-1 | |
| Record name | (-)-Carvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Carvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | R-(-)-Carvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-p-mentha-1(6),8-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARVONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TO7X34D3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 15 °C | |
| Record name | (R)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-Carvone
This technical guide provides a comprehensive overview of the natural sources of the monoterpene this compound, a compound of significant interest in pharmaceutical and other industries. It details various methods for its extraction from plant materials, presenting quantitative data, experimental protocols, and visual workflows to facilitate research and development.
Introduction to this compound
Carvone is a monoterpenoid found in the essential oils of several plants. It exists as two enantiomers: S-(+)-carvone, which has a spicy, rye-like scent characteristic of caraway and dill seeds, and R-(-)-carvone, which possesses a sweet, minty aroma typical of spearmint. This guide focuses on this compound, the R-enantiomer, which is valued for its aromatic properties and biological activities.
Principal Natural Sources of this compound
The primary natural source of this compound is the essential oil of various mint species (Mentha). The concentration of this compound can vary significantly depending on the species, cultivar, geographical location, and harvesting time.
| Plant Species | Family | Common Name | This compound Content in Essential Oil (%) | Reference(s) |
| Mentha spicata | Lamiaceae | Spearmint | 40.8 - 78.9 | [1][2][3][4][5] |
| Mentha longifolia | Lamiaceae | Horse Mint | 0 - 78.7 | [6][7][8] |
| Mentha villoso-nervata | Lamiaceae | High carvone content in select clones | [9] |
Extraction Methodologies
Several methods are employed to extract essential oils rich in this compound from plant materials. These range from traditional distillation techniques to more modern, efficient methods. The choice of method can significantly impact the yield and quality of the final product.
Distillation Methods
Distillation is the most common approach for extracting essential oils. It involves the selective vaporization and subsequent condensation of the volatile components from the plant matrix.
In hydrodistillation, the plant material is submerged in water and boiled. The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is then separated from the water.
Experimental Protocol: Hydrodistillation of Mentha spicata
-
Preparation of Plant Material: 50 grams of dried and ground aerial parts of Mentha spicata are placed in a round-bottom flask.
-
Addition of Water: 500 mL of distilled water is added to the flask.
-
Apparatus Setup: The flask is connected to a Clevenger-type apparatus.
-
Distillation: The mixture is heated to boiling for a specified duration (e.g., 60, 90, or 120 minutes).[10]
-
Collection: The essential oil is collected from the graduated tube of the Clevenger apparatus.
-
Drying: The collected oil is dried over anhydrous sodium sulfate.
-
Storage: The final product is stored in a sealed, dark vial at 4°C.
Steam distillation involves passing steam, generated in a separate vessel, through the plant material. This method is generally considered more efficient than hydrodistillation as it avoids direct contact of the plant material with boiling water, which can cause degradation of some compounds. Studies have shown that steam distillation consistently yields a higher amount of essential oil from spearmint compared to hydrodistillation.[11]
Experimental Protocol: Steam Distillation of Mentha spicata
-
Preparation of Plant Material: 50 grams of dried aerial parts of Mentha spicata are packed into the distillation still.
-
Steam Generation: Steam is generated in a separate boiler.
-
Distillation: The steam is passed through the plant material, carrying the volatile oils.
-
Condensation: The steam-oil mixture is passed through a condenser.
-
Separation: The essential oil is separated from the aqueous phase (hydrosol) in a separator.
-
Drying and Storage: The oil is dried over anhydrous sodium sulfate and stored under appropriate conditions.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more recent technique that uses microwave radiation to heat the water and plant material. This method can significantly reduce extraction time and energy consumption. While it may sometimes result in a lower overall essential oil yield, it has been shown to increase the concentration of certain compounds like this compound.[12]
Experimental Protocol: MAHD of Mentha spicata
-
Preparation: 50 grams of dried Mentha spicata and 500 mL of water are placed in a flask.
-
Apparatus: The flask is placed in a modified microwave oven equipped with a Clevenger apparatus.
-
Extraction: The mixture is subjected to microwave irradiation at a specific power (e.g., 225 W) for a set duration (e.g., 60, 90, or 120 minutes).[12]
-
Collection and Post-processing: The essential oil is collected, dried, and stored as in hydrodistillation.
Solvent Extraction
Solvent extraction involves the use of organic solvents to dissolve the essential oil from the plant material. This method can also be applied to the hydrosol from distillation processes to recover dissolved volatile compounds.
Experimental Protocol: Solvent Extraction of Hydrosol
-
Obtain Hydrosol: The aqueous distillate from an open hydro-distillation system is collected.
-
Solvent Addition: The hydrosol is transferred to a separatory funnel, and an appropriate solvent (e.g., n-pentane or n-hexane) is added.[12]
-
Extraction: The funnel is shaken to allow the transfer of the essential oil components into the organic solvent.
-
Separation: The organic layer is separated from the aqueous layer.
-
Solvent Removal: The solvent is removed using a rotary evaporator to obtain the pure essential oil.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned, allowing for selective extraction. This method is known for producing high-purity extracts without any residual solvent.
Experimental Protocol: SFE of Mentha spicata
-
Preparation: Dried and crushed spearmint stems and leaves are placed in the extraction vessel.
-
Extraction Conditions: The temperature is set to 40-50°C, and the pressure is increased to 18-22 MPa using a CO₂ pump.[13]
-
Extraction: The supercritical CO₂ is passed through the plant material for a duration of 3-4 hours.[13]
-
Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.
-
Collection: The essential oil is collected from the separator.
Quantitative Data on Extraction Yields
The yield of essential oil and the concentration of this compound are influenced by the plant source and the extraction method.
| Extraction Method | Plant Material | Essential Oil Yield (%) | This compound in Oil (%) | Reference(s) |
| Hydrodistillation | Mentha spicata | 0.61 - 1.94 | 37.0 (at pH 6) | [10][12] |
| Hydrodistillation (pH 2) | Mentha spicata | 1.16 | 43.1 | [12] |
| Hydrodistillation (+1.5% NaCl) | Mentha spicata | ~0.74 | 39.2 | [12] |
| Steam Distillation | Mentha spicata (Kashan ecotype) | 1.72 - 3.33 | - | [14] |
| Steam Distillation | Mentha spicata (Shushtar ecotype) | 1.36 - 2.53 | - | [14] |
| MAHD (120 min) | Mentha spicata | Reduced vs. HD | 41.7 (12.7% increase) | [12] |
| Solvent Extraction (n-pentane on distillate) | Mentha spicata | - | 45.7 | [12] |
| Solvent Extraction (n-hexane on distillate) | Mentha spicata | - | 46.8 | [12] |
| Supercritical Fluid Extraction | Mentha spicata | 5.8 - 10.9 | - | [13][15] |
| Polyol Induced Extraction (PIE) | Mentha spicata (fresh leaves) | 0.0244 (of carvone) | - | [16] |
| Steam Distillation | Mentha longifolia ssp. schimperi | 1.8 | 67.3 | [4] |
| Steam Distillation | Mentha spicata (from Sudan) | 0.9 | 78.9 | [4] |
Experimental Workflows (Graphviz)
The following diagrams illustrate the workflows for the primary extraction methods described.
Caption: Workflow for Hydrodistillation.
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical composition, antioxidant, antimicrobial and Antiproliferative activities of essential oil of Mentha spicata L. (Lamiaceae) from Algerian Saharan atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.sa.cr [scielo.sa.cr]
- 6. Sharopov | Essential oil composition of Mentha longifolia from wild populations growing in Tajikistan | Journal of Medicinally Active Plants [openpublishing.library.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scialert.net [scialert.net]
- 10. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Essential Oil from Spearmint (Mentha spicata var. Viridis L.) [repository.neelain.edu.sd]
- 12. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 13. CN101210210A - A kind of extraction method of spearmint essential oil - Google Patents [patents.google.com]
- 14. Essential Oil Quantity and Quality of Two Ecotypes of Spearmint (Mentha spicata L.) in Different Harvesting Times [jhs.um.ac.ir]
- 15. tandfonline.com [tandfonline.com]
- 16. "Extraction of Carvone from Spearmint Using the PIE Method" by Josephine Mueller [opus.govst.edu]
The Biosynthesis of (-)-Carvone in Mentha spicata: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Carvone, the principal component of spearmint oil, is a monoterpene of significant commercial interest in the flavor, fragrance, and pharmaceutical industries. Its biosynthesis in Mentha spicata (spearmint) is a highly regulated and compartmentalized process occurring predominantly within the secretory cells of peltate glandular trichomes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, subcellular localization of the involved enzymes, and available kinetic data. Furthermore, this document outlines detailed experimental protocols for the isolation of glandular trichomes, enzyme assays, and metabolite analysis to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.
Introduction
The genus Mentha is renowned for its production of a diverse array of monoterpenes, which are the primary constituents of their essential oils. In spearmint (Mentha spicata), the characteristic flavor and aroma are attributed to the high accumulation of this compound.[1] The biosynthesis of this C10 isoprenoid is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of specialized enzymatic reactions.[2] Understanding the intricacies of this pathway is crucial for developing strategies to improve yield and for the potential biotechnological production of this compound. This guide serves as a technical resource, consolidating current knowledge on the core biosynthetic pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), involves four key enzymatic steps. These precursors are derived from the plastidial methylerythritol phosphate (MEP) pathway.[2] The entire pathway is localized within the secretory cells of the peltate glandular trichomes found on the aerial surfaces of the plant.[3]
The sequential enzymatic reactions are as follows:
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[2][4]
-
(-)-Limonene Synthase (LS): GPP is then cyclized by (-)-limonene synthase to produce the monoterpene olefin, (-)-limonene, which is the committed step in carvone biosynthesis.[3][5]
-
(-)-Limonene-6-hydroxylase (L6OH): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C6 position of (-)-limonene to yield (-)-trans-carveol.[3][6]
-
(-)-trans-Carveol Dehydrogenase (CDH): The final step is the oxidation of the hydroxyl group of (-)-trans-carveol by a dehydrogenase to form the ketone, this compound.[7][8]
Subcellular Localization of Biosynthetic Enzymes
The enzymes of the this compound pathway exhibit a distinct subcellular compartmentalization within the secretory cells of the glandular trichomes, which is critical for the efficient channeling of intermediates.
-
Geranyl Diphosphate Synthase (GPPS) and (-)-Limonene Synthase (LS) are located in the leucoplasts.[2][9]
-
(-)-Limonene-6-hydroxylase (L6OH) is a microsomal enzyme, associated with the endoplasmic reticulum.[2]
-
(-)-trans-Carveol Dehydrogenase (CDH) has been reported to be an operationally soluble protein.[8]
This spatial separation necessitates the transport of intermediates across organellar membranes.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in this compound biosynthesis in Mentha spicata and related Mentha species.
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor(s) | Source Species | Reference(s) |
| Geranyl Diphosphate Synthase (GPPS) | DMAPP, IPP | N/A | N/A | ~7.0 | Mg2+ | Mentha spicata | [4] |
| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7 | Mn2+ (preferred), Mg2+ | Mentha x piperita | [10] |
| (-)-Limonene-6-hydroxylase (L6OH) | (-)-Limonene | N/A | N/A | N/A | NADPH, O2 | Mentha spicata | [6][11] |
| (-)-trans-Carveol Dehydrogenase (CDH) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | ~10.0 | NAD+ | Mentha x piperita | [8] |
| NAD+ | 410 ± 29 | [8] |
N/A: Data not available in the searched literature.
Table 2: Metabolite Composition in Mentha spicata Essential Oil
| Compound | Relative Abundance (%) | Reference(s) |
| This compound | 37.0 - 77.5 | [12][13][14] |
| (-)-Limonene | 6.9 - 16.9 | [12][13][14] |
| 1,8-Cineole | 5.1 - 8.9 | [12][14] |
| Dihydrocarveol | N/A | |
| cis-Dihydrocarvone | N/A |
Note: The relative abundance of metabolites can vary significantly based on plant age, developmental stage, and environmental conditions.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Isolation of Glandular Trichomes from Mentha spicata
This protocol is adapted from methods described for isolating glandular trichomes for enzymatic and molecular analyses.[16][17][18]
Materials:
-
Fresh, young leaves of Mentha spicata
-
Isolation Buffer: 25 mM MOPSO (pH 7.0), 10% (v/v) glycerol, 10 mM MgCl₂, 1 mM DTT
-
Liquid nitrogen
-
Powdered dry ice
-
Glass beads (425-600 µm diameter)
-
Nylon sieves of various mesh sizes (e.g., 150 µm, 100 µm, 45 µm)
-
Beakers and collection tubes
-
Centrifuge
Procedure:
-
Harvest young, fully expanded leaves and immediately immerse them in liquid nitrogen to flash-freeze.
-
Place the frozen leaves in a pre-chilled mortar with a small amount of liquid nitrogen and gently grind to a coarse powder.
-
Alternatively, for a larger scale, place frozen leaves in a beaker with powdered dry ice and glass beads.
-
Gently swirl the beaker for 5-10 minutes to abrade the leaf surface and detach the glandular trichomes.
-
Pour the mixture through a series of pre-chilled nylon sieves stacked in decreasing mesh size. The glandular heads will pass through the larger mesh and be collected on the finer mesh sieves.
-
Collect the fraction enriched in glandular trichomes from the appropriate sieve into a pre-chilled tube.
-
Resuspend the collected trichomes in ice-cold Isolation Buffer.
-
Centrifuge at low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the trichome cells.
-
Carefully remove the supernatant. The resulting pellet contains the isolated glandular trichome secretory cells and can be used for protein or RNA extraction.
Enzyme Assays
This protocol is based on the prenyltransferase assay described by Burke et al. (1999).[4]
Materials:
-
Enzyme extract from isolated glandular trichomes
-
Assay Buffer: 25 mM MOPSO (pH 7.0), 10% (v/v) glycerol, 10 mM MgCl₂, 1 mM DTT
-
[4-¹⁴C]IPP (Isopentenyl diphosphate, radiolabeled)
-
DMAPP (Dimethylallyl diphosphate)
-
Acid phosphatase
-
Pentane
-
Scintillation cocktail and vials
Procedure:
-
To a reaction vial, add the enzyme extract.
-
Add the Assay Buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of a solution containing [4-¹⁴C]IPP and DMAPP (final concentrations typically in the low micromolar range).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solution containing acid phosphatase to hydrolyze the diphosphate moieties of the products.
-
Incubate for an additional 1-2 hours to ensure complete hydrolysis.
-
Extract the resulting allylic alcohols (e.g., geraniol) with pentane.
-
Transfer the pentane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter to determine enzyme activity.
This protocol is adapted from established methods for monoterpene synthase assays.[10]
Materials:
-
Enzyme extract
-
Assay Buffer: 50 mM Tris-HCl (pH 6.7), 100 mM NaCl, 10% (v/v) glycerol, 10 mM MnCl₂
-
[1-³H]GPP (Geranyl diphosphate, radiolabeled) or non-radiolabeled GPP
-
Hexane or Pentane
-
GC-MS for product identification and quantification
Procedure:
-
In a screw-cap vial, combine the enzyme extract with the Assay Buffer.
-
Overlay the aqueous phase with a layer of hexane or pentane to trap the volatile product.
-
Initiate the reaction by adding GPP.
-
Incubate at 30°C with gentle shaking for 1-2 hours.
-
Terminate the reaction by vigorous vortexing for 30 seconds to extract the limonene into the organic layer.
-
Centrifuge briefly to separate the phases.
-
Analyze the organic phase by GC-MS to identify and quantify the (-)-limonene produced.
This cytochrome P450 assay requires a source of NADPH and cytochrome P450 reductase.[11][12]
Materials:
-
Microsomal fraction prepared from isolated glandular trichomes
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM DTT
-
(-)-Limonene (substrate)
-
NADPH
-
Cytochrome P450 reductase (if not endogenously sufficient in the microsomal prep)
-
Ethyl acetate
-
GC-MS
Procedure:
-
Combine the microsomal preparation with the Assay Buffer in a reaction vial.
-
Add (-)-limonene, typically dissolved in a small volume of a suitable solvent like acetone.
-
Pre-incubate the mixture for a few minutes at 30°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 30-60 minutes with shaking.
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Analyze the ethyl acetate phase by GC-MS for the presence of (-)-trans-carveol.
This protocol is based on the method described by Ringer et al. (2005).[8]
Materials:
-
Soluble protein extract from isolated glandular trichomes
-
Assay Buffer: 100 mM HEPES (pH 7.5) or a buffer system for pH 10.0 (e.g., CAPS)
-
(-)-trans-Carveol
-
NAD⁺
-
Pentane
-
GC-MS
Procedure:
-
Combine the soluble protein extract with the Assay Buffer.
-
Add (-)-trans-carveol.
-
Initiate the reaction by adding NAD⁺.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by extracting with pentane.
-
Analyze the pentane extract by GC-MS to quantify the this compound produced.
GC-MS Analysis of Monoterpenes
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5).
Typical GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 5°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-350 amu
-
Note: These parameters should be optimized for the specific instrument and column used.
Visualizations
Biosynthetic Pathway of this compound
Caption: The enzymatic pathway for the biosynthesis of this compound from primary precursors.
Experimental Workflow for Enzyme Activity Analysis
Caption: A generalized workflow for the analysis of enzyme activity in the this compound pathway.
Conclusion
The biosynthesis of this compound in Mentha spicata is a well-defined pathway involving a series of specialized enzymes with distinct subcellular localizations. This guide has provided a detailed overview of this pathway, compiling available quantitative data and presenting comprehensive experimental protocols. Further research, particularly in elucidating the kinetic parameters of all enzymes under consistent conditions and understanding the regulatory networks governing gene expression, will be pivotal for the successful metabolic engineering of Mentha spicata and for the development of microbial systems for the sustainable production of this compound. The methodologies and data presented herein offer a solid foundation for researchers and professionals in the field to advance our understanding and application of this important biosynthetic pathway.
References
- 1. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Carvone from Mentha spicata L. Leaves Suppresses Oxidative Stress and Hypertrophy in the Isoproterenol-Induced Rat Model of Cardiac Hypertrophy | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 10. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional expression of regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha spp.) in Escherichia coli and saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 Limonene Hydroxylases of Mentha Species | Semantic Scholar [semanticscholar.org]
- 15. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteromeric geranyl diphosphate synthase from mint: construction of a functional fusion protein and inhibition by bisphosphonate substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Aqueous Isolation and Enrichment of Glandular Capitate Stalked and Sessile Trichomes from Cannabis sativa [jove.com]
Spectroscopic data of "(R)-(-)-carvone" (NMR, IR, Mass Spec)
A Technical Guide to the Spectroscopic Analysis of (R)-(-)-Carvone
This document provides an in-depth analysis of the spectroscopic data for (R)-(-)-carvone, a naturally occurring monoterpenoid. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For (R)-(-)-carvone, both ¹H and ¹³C NMR data are crucial for its structural elucidation and characterization.
¹H Nuclear Magnetic Resonance (¹H NMR) Data
The ¹H NMR spectrum of (R)-(-)-carvone, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-Carvone [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.758 | m |
| H-8a | 4.809 | s |
| H-8b | 4.759 | s |
| H-4 | 2.689 | m |
| H-5a | 2.588 | m |
| H-5b | 2.381 | m |
| H-6a | 2.588 | m |
| H-6b | 2.381 | m |
| H-7 | 1.788 | s |
| H-9 | 1.754 | s |
Data acquired in CDCl₃ at 298 K.[1][2]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-Carvone [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 199.815 |
| C-2 | 135.424 |
| C-3 | 144.633 |
| C-4 | 42.452 |
| C-5 | 31.227 |
| C-6 | 43.142 |
| C-7 | 15.719 |
| C-8 | 146.708 |
| C-9 | 20.533 |
| C-10 | 110.452 |
Data acquired in CDCl₃ at 298 K.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of carvone shows characteristic absorption bands for its ketone and alkene functionalities.
Table 3: Key IR Absorption Bands for (R)-(-)-Carvone [3]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3083, 3072, 3046, 3010 | =C-H stretch | Alkene |
| 2964, 2920 | C-H asymmetric stretch | Alkane |
| 2856, 2834 | C-H symmetric stretch | Alkane |
| 1670 | C=O stretch (conjugated) | α,β-Unsaturated Ketone |
| 1645 | C=C stretch | Alkene |
| 1436 | C-H asymmetric bend | Alkane |
| 1375 | C-H symmetric bend | Alkane |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (R)-(-)-carvone provides information about its molecular weight and fragmentation pattern. Electron impact (EI) at 70 eV is a common ionization method.[4][5][6]
Table 4: Major Ions in the Mass Spectrum of (R)-(-)-Carvone [7]
| m/z | Proposed Fragment Ion | Relative Abundance |
| 150 | [C₁₀H₁₄O]⁺ (M⁺) | Moderate |
| 135 | [M - CH₃]⁺ | Low |
| 108 | [C₇H₈O]⁺ | High |
| 93 | [C₆H₅O]⁺ | Moderate |
| 82 | [C₅H₆O]⁺ | Base Peak (100%) |
| 54 | [C₄H₆]⁺ | High |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : For ¹H and ¹³C NMR, a sample of (R)-(-)-carvone (typically 5-25 mg for ¹H, and a more concentrated solution for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[8][9][10] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9][10][11]
-
Instrumentation and Acquisition : The spectra are recorded on an NMR spectrometer, for instance, a Bruker DMX-500MHz instrument.[1] The spectrometer is locked onto the deuterium signal of the solvent.[8] Shimming is performed to optimize the homogeneity of the magnetic field.[8] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9][10]
Infrared (IR) Spectroscopy
-
Sample Preparation and Instrumentation : Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like (R)-(-)-carvone.[12][13][14] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12]
-
Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] A background spectrum of the clean ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For a volatile compound like (R)-(-)-carvone, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[15][16] A dilute solution of the sample in a volatile organic solvent (e.g., acetone or hexane) is prepared.[17][18] A small volume (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.[15][16][17] Upon elution from the column, the sample enters the mass spectrometer and is ionized, commonly by electron impact (EI) at 70 eV.[4][6][17]
-
Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole.[6] The detector then records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-(-)-carvone.
References
- 1. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. docta.ucm.es [docta.ucm.es]
- 6. docta.ucm.es [docta.ucm.es]
- 7. researchgate.net [researchgate.net]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. agilent.com [agilent.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. memphis.edu [memphis.edu]
- 18. uoguelph.ca [uoguelph.ca]
The Biological Activity of (R)-(-)-Carvone: A Technical Guide for Researchers
November 20, 2025
Introduction
(R)-(-)-carvone is a naturally occurring monoterpene found in the essential oils of plants such as spearmint (Mentha spicata).[1] As an enantiomer of (S)-(+)-carvone, which is characteristic of caraway, (R)-(-)-carvone possesses a distinct spearmint aroma and a unique profile of biological activities. This technical guide provides an in-depth overview of the pharmacological and biological effects of the (R)-(-)-carvone enantiomer, tailored for researchers, scientists, and professionals in drug development. The document details its multifaceted activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, insecticidal, and anticancer properties. Emphasis is placed on the underlying molecular mechanisms, quantitative data from pertinent studies, and detailed experimental protocols to facilitate further research and development.
Anti-inflammatory and Immunomodulatory Activity
(R)-(-)-carvone has demonstrated significant anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Molecular Mechanisms
Studies in RAW 264.7 macrophage cell lines have elucidated that (R)-(-)-carvone exerts its anti-inflammatory effects by:
-
Inhibiting c-Jun N-terminal kinase 1 (JNK1) phosphorylation: (R)-(-)-carvone selectively decreases the phosphorylation of JNK1, a key component of the mitogen-activated protein kinase (MAPK) pathway, without affecting other MAPKs like p38 and ERK1/2.[2][3]
-
Activating the Nrf2 pathway: It promotes the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This leads to an increase in the expression of its target gene, heme oxygenase-1 (HO-1).[2][3]
-
Inhibiting NF-κB transcriptional activity: While (R)-(-)-carvone does not interfere with the canonical activation and nuclear translocation of NF-κB, it inhibits the resynthesis of IκB-α, an NF-κB-dependent gene.[2][3] This suggests that (R)-(-)-carvone interferes with the transcriptional activity of NF-κB, possibly by decreasing the levels of acetylated NF-κB/p65 in the nucleus.[2]
The inhibition of JNK1 and activation of Nrf2 are believed to underlie the reduced transcriptional activity of NF-κB, leading to decreased expression of pro-inflammatory genes such as NOS2 and IL-1β.[2]
In a murine model of allergic airway inflammation, (R)-(-)-carvone was found to stimulate the production of the anti-inflammatory cytokine IL-10 and inhibit the secretion of IgE, suggesting its potential in managing allergic conditions.
Signaling Pathway Diagram
Experimental Protocols
Western Blot for JNK, Nrf2, and NF-κB Pathway Proteins [2]
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Seed cells at a density of 1x10⁶ cells/well in 6-well plates. Pre-treat cells with (R)-(-)-carvone (e.g., 665 µM) or vehicle (0.1% DMSO) for 1 hour. Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for the desired time points (e.g., 5-15 minutes for phosphorylation events, longer for protein expression).
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Separate 25-30 µg of protein on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-Nrf2, anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Antimicrobial Activity
(R)-(-)-carvone exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Antibacterial and Antifungal Spectrum
(R)-(-)-carvone has shown inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli. Its antifungal activity has been demonstrated against several Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and C. krusei.[4]
Quantitative Antimicrobial Data
| Microorganism | Assay | (R)-(-)-carvone Concentration | Reference |
| Staphylococcus aureus (MRSA strains) | MIC | 500 - 1000 µg/mL | [5] |
| Escherichia coli | MIC | >2.5 mg/mL | |
| Candida albicans | MIC/MFC | 0.625 mg/mL | |
| Candida tropicalis | MIC/MFC | 2.5 mg/mL | |
| Candida parapsilosis | MFC | 1.25 mg/mL | |
| Candida krusei | MIC/MFC | >2.5 mg/mL | |
| Malassezia spp. | MIC | 0.3 - 24 mg/mL | [4] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of (R)-(-)-carvone Dilutions: Prepare a stock solution of (R)-(-)-carvone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). To enhance solubility, an emulsifier like Tween 80 (e.g., at 0.5% v/v) can be added to the broth.[1]
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without carvone) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of (R)-(-)-carvone that completely inhibits visible growth of the microorganism. A growth indicator like resazurin can be added to aid in the visualization of microbial viability.[1]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells showing no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar after incubation.
Neuropharmacological Activity
(R)-(-)-carvone exhibits significant effects on the central nervous system, including anticonvulsant and analgesic properties.
Anticonvulsant Activity
(R)-(-)-carvone has demonstrated anticonvulsant effects in various animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[6] The proposed mechanism involves the blockade of voltage-gated sodium channels.[7]
Quantitative Anticonvulsant Data
| Animal Model | Test | Dose of (R)-(-)-carvone | Effect | Reference |
| Mice | Penicillin-induced seizures | 100 and 200 mg/kg | Decreased spike-wave frequency | [6] |
| Mice | PTZ-induced seizures | 200 mg/kg | No effect on seizure onset time | [6] |
Analgesic Activity
Derivatives of (-)-carvone have shown analgesic effects in models of capsaicin and AITC-induced pain, suggesting a potential mechanism involving binding to TRPA1/TRPV1 ion channels.[8]
GABAA Receptor Modulation
(R)-(-)-carvone acts as a negative allosteric modulator on the GABAA receptor, which may contribute to its insecticidal properties. It has been shown to block GABA-induced stimulation of flunitrazepam binding.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test [9]
-
Animal Preparation: Use male mice (e.g., CF-1 strain). Administer (R)-(-)-carvone or vehicle intraperitoneally (i.p.) at various doses and time points before the test.
-
Procedure: Apply a corneal anesthetic (e.g., 0.5% tetracaine hydrochloride). Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.
Pentylenetetrazole (PTZ)-Induced Seizure Test [10]
-
Animal Preparation: Use male mice. Administer (R)-(-)-carvone or vehicle i.p. at various doses.
-
Procedure: After a set pre-treatment time (e.g., 15-30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observation: Observe the animals for a period of 30 minutes and record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.
-
Endpoint: An increase in the latency to seizures or protection against seizure onset indicates anticonvulsant activity.
Hot Plate Test for Analgesia [4]
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Preparation: Acclimatize mice to the testing room. Administer (R)-(-)-carvone, a positive control (e.g., morphine), or vehicle.
-
Procedure: Place the mouse on the hot plate within a transparent cylindrical retainer. Start a timer immediately.
-
Observation: Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.
-
Endpoint: A significant increase in the reaction latency compared to the vehicle control indicates an analgesic effect. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
Anticancer Activity
(R)-(-)-carvone and its derivatives have shown promise as potential anticancer agents, demonstrating cytotoxicity and inducing apoptosis in various cancer cell lines.
Mechanisms of Action
The anticancer effects of carvone are mediated through multiple pathways:
-
Inhibition of p38 MAPK Signaling: In myeloma cells, carvone induces apoptosis by inhibiting the p38 MAPK signaling pathway.
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.
-
Inhibition of Cell Invasion: Carvone has been shown to inhibit the invasion of cancer cells.
-
Modulation of the cAMP Pathway: In melanoma cells, carvone affects the expression of cell cycle-related proteins via the cAMP pathway.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KMS-5 | Myeloma | 20 | [11] |
| Molt-4 | Leukemia | 20 | [11] |
| HT-1080 | Fibrosarcoma | 10 - 30 (derivatives) | [12] |
| MCF-7 | Breast Carcinoma | 10 - 30 (derivatives) | [12] |
| MDA-MB-231 | Breast Carcinoma | 10 - 30 (derivatives) | [12] |
| A-549 | Lung Carcinoma | 10 - 30 (derivatives) | [12] |
| P-815 | Mastocytoma | 0.09 - 0.24 | [13] |
| K-562 | Chronic Myelogenous Leukemia | 0.09 - 0.24 | [13] |
| CEM | Acute Lymphoblastic Leukemia | 0.09 - 0.24 | [13] |
Experimental Workflow
Insecticidal and Repellent Activity
(R)-(-)-carvone is recognized for its insecticidal and repellent properties and is approved by the U.S. Environmental Protection Agency for use as a mosquito repellent.
Target Organisms and Efficacy
(R)-(-)-carvone has shown larvicidal activity against mosquitoes, such as Aedes aegypti.
Quantitative Insecticidal Data
| Organism | Test | LC₅₀ | Reference |
| Aedes aegypti larvae | Larvicidal assay | 55.29 - 95.48 µg/mL | [14] |
| Poratrioza sinica adults | Acute toxicity | 3.06 mL/L | [15] |
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of (R)-(-)-carvone is crucial for its development as a therapeutic agent.
-
Absorption: (R)-(-)-carvone is rapidly absorbed following topical application.[16] In silico predictions suggest a high level of absorption from the gastrointestinal tract.[14]
-
Metabolism: In humans, (R)-(-)-carvone undergoes stereoselective metabolism. Following topical application, it is metabolized to 4R,6S-(-)-carveol, which is then glucuronidated.[16] In vivo studies in humans have identified major metabolites as dihydrocarvonic acid, carvonic acid, and uroterpenolone.
-
Distribution: In silico models predict that (R)-(-)-carvone can cross the blood-brain barrier.[14]
-
Excretion: Metabolites of (R)-(-)-carvone are excreted in the urine.[16]
Structure-Activity Relationship (SAR)
The biological activities of carvone and other monoterpenes are influenced by their chemical structure.
-
The presence of an α,β-unsaturated ketone is a common feature in many biologically active monoterpenes.
-
The position of functional groups, such as ketone and epoxide groups, influences the potency and efficacy of the molecule.
-
Derivatization of the carvone scaffold, such as the synthesis of hydrazones and isoxazolines, has been shown to modulate its anticonvulsant and anticancer activities.[8][12] This highlights the potential for medicinal chemistry approaches to optimize the therapeutic properties of (R)-(-)-carvone.
Conclusion
(R)-(-)-carvone is a versatile natural compound with a wide range of promising biological activities. Its anti-inflammatory, antimicrobial, anticonvulsant, analgesic, anticancer, and insecticidal properties make it a valuable lead compound for the development of new drugs and therapeutic agents. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPKs, provides a solid foundation for further research. This technical guide summarizes the current knowledge on (R)-(-)-carvone and provides detailed methodologies to support and inspire future investigations into its therapeutic potential. Further studies focusing on its pharmacokinetics, safety profile, and the optimization of its structure through medicinal chemistry are warranted to fully exploit its promise in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Composition and Larvicidal Activity Against Aedes aegypti of the Leaf Essential Oils from Croton blanchetianus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives | Semantic Scholar [semanticscholar.org]
Olfactory perception of "(R)-(-)-carvone" versus "(S)-(+)-carvone"
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomers of carvone, (R)-(-)-carvone and (S)-(+)-carvone, present a classic and compelling case of chiral recognition in the olfactory system. While possessing identical chemical formulas and physical properties, these enantiomers elicit distinct olfactory percepts in humans: (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone is identified as caraway.[1] This striking difference underscores the stereospecific nature of olfactory receptors and provides a valuable model for studying the molecular mechanisms of olfaction. This technical guide delves into the core principles of this differential perception, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction: The Chemical Basis of a Perceptual Dichotomy
(R)-(-)-carvone and (S)-(+)-carvone are monoterpenoid ketones that are mirror images of each other. Their chiroptical properties, specifically the direction in which they rotate plane-polarized light, are opposite, a direct consequence of their three-dimensional arrangement. This stereochemical difference is the sole determinant of their distinct odors, as all other physicochemical properties are identical. The ability of the human olfactory system to distinguish between these enantiomers is a clear demonstration that olfactory receptors are chiral and interact with odorant molecules in a highly specific, lock-and-key manner.[2]
Quantitative Olfactory Perception
The differential perception of carvone enantiomers can be quantified through both psychophysical and in-vitro methods. Psychophysical studies measure the odor detection thresholds in humans, while in-vitro assays quantify the activation of specific olfactory receptors.
Odor Detection Thresholds in Humans
The odor detection threshold is the minimum concentration of an odorant that can be perceived by a human subject. As illustrated in the table below, (R)-(-)-carvone generally exhibits a lower odor detection threshold than (S)-(+)-carvone, indicating that humans are more sensitive to the spearmint aroma.
| Odorant | Odor Description | Odor Detection Threshold (in ppb) | Reference |
| (R)-(-)-carvone | Spearmint, fresh herbal | 2 - 43 | [3] |
| (S)-(+)-carvone | Caraway, fresh herbal | 85 - 600 | [3] |
Note: ppb = parts per billion. The range in reported thresholds can be attributed to variations in experimental methodologies and individual sensitivities.
Olfactory Receptor Activation
The differential perception of carvone enantiomers is rooted in their selective activation of specific olfactory receptors (ORs). The human olfactory receptor OR1A1 has been identified as a key receptor in the perception of carvones.[2] In-vitro studies, such as luciferase assays, have quantified the activation of this receptor by each enantiomer, typically reported as the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency of the odorant in activating the receptor.
| Olfactory Receptor | Odorant | EC50 (µM) | Reference |
| OR1A1 | (R)-(-)-carvone | ~10-30 | [4] |
| OR1A1 | (S)-(+)-carvone | >100 | [4] |
| OR8B3 (variant) | (R)-(-)-carvone | ~1 | [5] |
| OR8B3 (variant) | (S)-(+)-carvone | ~10 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the olfactory perception of carvone enantiomers.
Human Psychophysical Testing: Odor Detection Threshold Determination
This protocol outlines the "single staircase" method, a common approach for determining odor detection thresholds.
Objective: To determine the minimum concentration at which a subject can detect the presence of (R)-(-)-carvone or (S)-(+)-carvone.
Materials:
-
A series of dilutions of (R)-(-)-carvone and (S)-(+)-carvone in an odorless solvent (e.g., mineral oil or propylene glycol). Concentrations should span a wide range, from well below the expected threshold to clearly detectable levels (e.g., 0.1 ppb to 1000 ppb).
-
Odor-free glass sniffing bottles.
-
Blindfolds for subjects to prevent visual cues.
-
A well-ventilated, odor-free testing room.
Procedure:
-
Subject Recruitment and Preparation: Recruit a panel of healthy, non-smoking subjects with no known olfactory disorders. Subjects should refrain from eating, drinking (except water), or using scented products for at least one hour before the test.
-
Stimulus Presentation: On each trial, present the subject with two sniffing bottles: one containing the solvent blank and the other containing a specific dilution of the carvone enantiomer. The position of the odorant-containing bottle should be randomized.
-
Forced-Choice Task: The subject is instructed to sniff both bottles and identify which one contains the odor. Even if they are not certain, they must make a choice (two-alternative forced-choice).
-
Staircase Method:
-
Begin with a concentration that is expected to be easily detectable.
-
If the subject correctly identifies the odorant, the concentration is decreased for the next trial (e.g., by a factor of 2).
-
If the subject incorrectly identifies the odorant, the concentration is increased for the next trial.
-
A "reversal" occurs when the direction of the concentration change is reversed (e.g., from decreasing to increasing).
-
-
Threshold Calculation: The test is continued until a predetermined number of reversals (e.g., 5-7) have occurred. The odor detection threshold is typically calculated as the geometric mean of the concentrations at the last few reversal points.
-
Data Analysis: Repeat the procedure for both (R)-(-)-carvone and (S)-(+)-carvone for each subject. Analyze the data to determine the mean and standard deviation of the detection thresholds for each enantiomer across the panel.
In-Vitro Olfactory Receptor Activation: Luciferase Assay
This protocol describes a common method for measuring the activation of a specific olfactory receptor by an odorant in a heterologous cell system.[6][7][8]
Objective: To quantify the activation of a specific olfactory receptor (e.g., OR1A1) by (R)-(-)-carvone and (S)-(+)-carvone.
Materials:
-
Hana3A cell line (or other suitable host cells).
-
Expression plasmids for the olfactory receptor of interest, Receptor Transporter Protein 1S (RTP1S), and a reporter gene (e.g., CRE-luciferase).
-
Transfection reagent.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Solutions of (R)-(-)-carvone and (S)-(+)-carvone in DMSO.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture Hana3A cells in 96-well plates.
-
Co-transfect the cells with the plasmids for the olfactory receptor, RTP1S, and the CRE-luciferase reporter gene using a suitable transfection reagent. RTP1S is a chaperone protein that facilitates the cell surface expression of the olfactory receptor.
-
-
Odorant Stimulation:
-
24 hours post-transfection, replace the cell culture medium with a serum-free medium containing a specific concentration of the carvone enantiomer (diluted from the DMSO stock). A range of concentrations should be tested to generate a dose-response curve. Include a vehicle control (DMSO only).
-
Incubate the cells with the odorant for a defined period (e.g., 4 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the level of cAMP generated in response to receptor activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a constitutively active reporter or a baseline reading).
-
Plot the normalized luciferase activity against the logarithm of the odorant concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal curve to determine the EC50 value for each carvone enantiomer.
-
Visualizing the Olfactory Signal Transduction Pathway
The perception of odorants like the carvone enantiomers is initiated by a complex signaling cascade within the olfactory sensory neurons. The following diagram illustrates the key steps in this pathway.
Caption: Olfactory signal transduction cascade initiated by odorant binding.
Logical Workflow for Chiral Odorant Investigation
The investigation of differential perception of chiral odorants like the carvone enantiomers follows a logical workflow, integrating both in-vivo and in-vitro approaches.
Caption: Integrated workflow for investigating chiral odorant perception.
Conclusion
The distinct olfactory perception of (R)-(-)-carvone and (S)-(+)-carvone serves as a powerful illustration of the stereospecificity of the olfactory system. The integration of quantitative psychophysical data, detailed in-vitro receptor activation assays, and a thorough understanding of the underlying signal transduction pathways provides a comprehensive framework for researchers, scientists, and drug development professionals. This knowledge is not only fundamental to the field of olfaction but also has implications for the design of novel fragrances, flavors, and therapeutic agents that target G-protein coupled receptors. The methodologies and data presented in this guide offer a solid foundation for further research into the fascinating world of chiral recognition in biological systems.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Carvones [leffingwell.com]
- 4. researchgate.net [researchgate.net]
- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Tale of Two Molecules: A Technical Guide to the History and Discovery of Carvone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and distinct properties of the enantiomers of carvone: (R)-(-)-carvone and (S)-(+)-carvone. From their initial isolation in the 19th century to modern-day understanding of their stereospecific interactions with olfactory receptors and differential physiological effects, this document serves as a detailed resource for professionals in the fields of chemistry, pharmacology, and drug development. The guide includes detailed experimental protocols for isolation and analysis, quantitative data on their sensory properties, and a review of their centrally-acting effects, all presented to facilitate further research and application.
A Historical Perspective: Unraveling the Stereochemistry of Carvone
The story of carvone is a classic example of the progression of chemical understanding, from the initial isolation of a natural product to the realization of the profound impact of stereoisomerism on biological activity.
The first chapter of this story began in 1841 when the Swiss chemist Eduard Schweizer isolated a compound from the essential oil of caraway seeds (Carum carvi).[1] This compound, initially named "carvol," would later be identified as (S)-(+)-carvone .[1] For half a century, this molecule was known without a complete understanding of its three-dimensional structure.
A pivotal moment in the history of stereochemistry occurred 50 years later when the German chemist W. Kwaenick, while investigating the composition of spearmint oil (Mentha spicata), discovered a compound with the same chemical formula and connectivity as the one from caraway but with a distinctly different aroma.[1] This "new" molecule was (R)-(-)-carvone , the mirror image, or enantiomer, of the compound isolated by Schweizer. This discovery provided compelling evidence for the concept of stereoisomers and their ability to interact differently with biological systems, in this case, the olfactory receptors in the nose.
The final piece of the structural puzzle was put in place in 1894 by Georg Wagner, who elucidated the correct chemical structure of carvone.[2] This historical timeline highlights a fundamental principle in chemistry and pharmacology: the spatial arrangement of atoms within a molecule can dramatically alter its biological properties.
Physicochemical and Organoleptic Properties
The two enantiomers of carvone share identical physical properties such as boiling point and density in a non-chiral environment. However, their interaction with plane-polarized light and, most notably, their sensory perception are starkly different.
| Property | (R)-(-)-Carvone | (S)-(+)-Carvone |
| Common Name | Spearmint Oil Carvone | Caraway Oil Carvone |
| Odor Description | Sweet, minty, fresh herbal[3] | Spicy, rye-like[4] |
| Odor Threshold | 2 ppb (parts per billion)[3] | 85-130 ppb[3] |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| CAS Number | 6485-40-1 | 2244-16-8 |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol | 150.22 g/mol |
| Boiling Point | 231 °C | 231 °C |
Experimental Protocols: Isolation and Analysis
The isolation and analysis of carvone enantiomers from their natural sources are cornerstone experiments in organic chemistry and natural product research.
Isolation by Steam Distillation
Steam distillation is a common and effective method for isolating essential oils, including carvone, from plant material. The principle relies on the co-distillation of water and the volatile, water-immiscible organic compound at a temperature below the boiling point of either component.
Materials:
-
Ground caraway seeds or dried spearmint leaves
-
Distilled water
-
Heating mantle
-
Distillation apparatus (round-bottom flask, still head, condenser, receiving flask)
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Place the ground plant material into a round-bottom flask.
-
Add distilled water to the flask to cover the plant material.
-
Set up the steam distillation apparatus.
-
Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile carvone with it.
-
Collect the distillate, which will be a milky-white emulsion of carvone and water.
-
Extract the carvone from the aqueous distillate using a separatory funnel and an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude carvone oil.
Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. Chiral GC columns can even separate enantiomers.
Typical GC Parameters for Carvone Enantiomer Analysis:
-
Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA)
-
Injection Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 170°C at a rate of 2°C/minute, and held for 15 minutes.
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID) at 250 °C
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of carvone. The spectra for both enantiomers are identical in a non-chiral solvent. Key signals include those for the vinyl protons, the methyl groups, and the carbonyl carbon.
Mass Spectrometry (MS):
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of (R)- and (S)-carvone are identical, typically showing a molecular ion peak at m/z 150.
The Molecular Basis of Odor Perception: A Signaling Cascade
The distinct smells of the carvone enantiomers are a direct result of their specific interactions with olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[5] The human olfactory receptor OR1A1 has been identified as a key receptor that responds differently to the two carvone enantiomers.[5][6]
The binding of a carvone enantiomer to its specific olfactory receptor initiates a signal transduction cascade:
This intricate signaling pathway translates the chemical information of the odorant molecule into an electrical signal that is then transmitted to the brain, resulting in the perception of a specific smell.
Physiological Effects Beyond Olfaction
Beyond their distinct aromas, the carvone enantiomers exhibit different physiological effects, particularly on the central nervous system (CNS). These findings are of significant interest to drug development professionals exploring natural compounds for therapeutic applications.
CNS Depressant and Sedative Effects
Studies in mice have demonstrated that both (R)-(-)- and (S)-(+)-carvone possess CNS depressant and sedative properties.[3][7]
Experimental Workflow for Assessing CNS Depressant Effects:
Key Findings:
-
Both enantiomers cause a decrease in locomotor activity.[3]
-
(R)-(-)-carvone has been shown to be more effective than (S)-(+)-carvone in potentiating pentobarbital-induced sleeping time at a dose of 100 mg/kg in mice.[3]
Anticonvulsant Activity
Interestingly, the anticonvulsant effects of the carvone enantiomers appear to be stereospecific.
Experimental Protocol for Anticonvulsant Screening:
-
Animal Model: Mice are often used, with seizures induced by chemical convulsants such as pentylenetetrazole (PTZ) or pilocarpine.[8][9]
-
Drug Administration: The carvone enantiomers are typically administered intraperitoneally at various doses (e.g., 25, 50, 75 mg/kg for a cyano-carvone derivative) prior to the convulsant agent.[8]
-
Assessment: The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Key Findings:
-
(S)-(+)-Carvone, at a dose of 200 mg/kg, significantly increased the latency of convulsions induced by PTZ in mice, whereas (R)-(-)-carvone was not effective.[3] This suggests that the anticonvulsant activity is primarily associated with the (S)-(+)-enantiomer.
Conclusion and Future Directions
The history and discovery of the carvone enantiomers serve as a powerful illustration of the importance of stereochemistry in the biological sciences. The distinct organoleptic and physiological properties of (R)-(-)- and (S)-(+)-carvone highlight the exquisite specificity of biological receptors. For researchers and professionals in drug development, the differential CNS effects of these enantiomers present intriguing opportunities for the development of novel therapeutic agents derived from natural products. Further research is warranted to fully elucidate the molecular mechanisms underlying their anticonvulsant and sedative properties and to explore their potential clinical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity—In Vitro, In Vivo and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the chirality of (R)-(-)- and (S)-(+)-carvone in the central nervous system: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvone Enantiomers Differentially Modulate IgE-Mediated Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant and Antioxidant Effects of Cyano-carvone and Its Action on Acetylcholinesterase Activity in Mice Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant and antioxidant effects of cyano-carvone and its action on acetylcholinesterase activity in mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
"(-)-Carvone" mechanism of action as an insect repellent
An In-depth Technical Guide to the Insect Repellent Mechanism of Action of (-)-Carvone Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a monoterpenoid found in the essential oils of plants like spearmint and dill, is recognized for its potent insect repellent and insecticidal properties. Its mechanism of action is multifaceted, targeting the insect nervous system through several distinct molecular pathways. This technical guide synthesizes current research to provide a detailed overview of these mechanisms, focusing on its role as a chemosensory repellent and a neurotoxic agent. Key molecular targets include Transient Receptor Potential (TRP) channels, which mediate sensory irritation and avoidance behaviors, and octopamine receptors, which are critical for neuromodulation. Additionally, at higher concentrations, this compound exhibits insecticidal activity through the inhibition of acetylcholinesterase (AChE), a vital enzyme in synaptic transmission. This document presents quantitative data on its efficacy, details the experimental protocols used to elucidate its mechanisms, and provides visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanisms of Action
The repellent and toxic effects of this compound on insects are not attributed to a single mode of action but rather to its ability to interact with multiple components of the insect nervous system. These interactions range from inducing aversive sensory inputs that lead to repellency to causing systemic neurotoxicity and mortality.
Chemosensory Repellency via TRP Channel Activation
A primary mechanism for the repellent activity of this compound is believed to be the activation of Transient Receptor Potential (TRP) channels in sensory neurons.[1] TRP channels are a large family of ion channels that function as sensors for a wide range of stimuli, including temperature, touch, and chemical irritants.[1][2] Activation of these channels in insects by noxious chemicals triggers aversive behaviors.
While direct evidence on specific insect TRP channels is still emerging, studies on related systems provide a strong basis for this mechanism. In mammalian dorsal root ganglia (DRG) neurons and HEK293 cells expressing the human TRPV1 channel (a well-known pain and heat sensor), this compound was shown to be a novel agonist, inducing calcium influx in a dose-dependent manner.[3][4] The repellent effect of carvone has also been linked to TRP channels in the nematode C. elegans, where the response was diminished in mutants lacking the osm-9 TRP channel subunit.[5][6] This suggests a conserved mechanism where this compound directly gates TRP channels on chemosensory neurons, causing irritation and promoting an avoidance response.
Neuromodulation via Octopamine Receptor Interaction
Essential oils and their components can act on the octopaminergic system in insects.[7] Octopamine is a critical neurohormone, neuromodulator, and neurotransmitter that functions analogously to norepinephrine in vertebrates, regulating behaviors such as aggression, flight, and foraging.[8][9][10] Receptors for octopamine (OARs) are G-protein coupled receptors (GPCRs) that, upon activation, can trigger second messenger cascades, typically leading to an increase in intracellular cAMP or calcium levels.[7][11]
Some monoterpenes have been shown to compete with octopamine for binding to its receptors, acting as either agonists or antagonists.[7][8] This interference can disrupt normal physiological processes, and it is plausible that such modulation in sensory or central neurons contributes to the repellent effect of this compound by creating a confusing or aversive neurological state.
Neurotoxicity via Acetylcholinesterase (AChE) Inhibition
Beyond repellency, this compound is also a neurotoxin, a property that contributes to its insecticidal efficacy.[12] A key mechanism for this toxicity is the inhibition of acetylcholinesterase (AChE).[7][12][13] AChE is a critical enzyme located in the synaptic cleft of cholinergic synapses, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh).
By inhibiting AChE, this compound causes an accumulation of ACh in the synapse.[12] This leads to continuous stimulation of postsynaptic ACh receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect. Molecular docking studies suggest that carvone can bind to several sites on the AChE molecule.[7] This mode of action is shared with organophosphate and carbamate insecticides.
Quantitative Efficacy Data
The biological activity of this compound has been quantified in various assays against different species. The following tables summarize key findings from the literature.
Table 1: Toxicological Data for this compound
| Species | Assay Type | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Tribolium castaneum (Adult) | Contact Toxicity | LD₅₀ | 7.79 µ g/adult | [13] |
| Tribolium castaneum (Larva) | Contact Toxicity | LD₅₀ | 24.87 µ g/larva | [13] |
| Tribolium castaneum (Adult) | Fumigant Toxicity | LC₅₀ | 11.61 mg/L air | [13] |
| Tribolium castaneum (Larva) | Fumigant Toxicity | LC₅₀ | 8.73 mg/L air | [13] |
| Spodoptera litura (Larva) | Fumigant Toxicity | LC₅₀ | 51.30 µL/L of air |[13] |
Table 2: Molecular Interaction and Cellular Activity Data
| Target | System | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Human TRPV1 Channel | HEK293 Cells | EC₅₀ | 1.3 ± 0.2 mM | [3] |
| Rat DRG Neurons | Primary Neurons (Ca²⁺ Imaging) | - | 1 mM induced significant Ca²⁺ increase |[3] |
Experimental Protocols
The mechanisms of action for this compound are investigated using a combination of behavioral, electrophysiological, and molecular assays.
Behavioral Repellency Assays
These assays are designed to quantify the avoidance behavior of insects in response to a chemical stimulus. A common paradigm is the two-choice or multi-choice olfactometer.
Protocol: Two-Choice Arena Assay
-
Apparatus: A petri dish or a custom-built arena with two or more distinct zones. Airflow can be introduced to create odor plumes (olfactometer).
-
Preparation: A filter paper is placed at the bottom of the arena. The test substance (e.g., this compound dissolved in a solvent like ethanol) is applied to a small filter paper disc and placed in the "treatment" zone. An equivalent disc with solvent only is placed in the "control" zone.
-
Acclimation: Insects are introduced into a neutral central zone of the arena and allowed to acclimate for a defined period (e.g., 5 minutes).
-
Data Collection: The number of insects in the treatment and control zones is recorded at set time intervals or continuously over a period (e.g., 30 minutes) using video tracking software.
-
Analysis: A Repellency Index (RI) or Performance Index (PI) is calculated. For example, PI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control zone and Nt is the number in the treatment zone. A PI of +1 indicates complete attraction, while -1 indicates complete repulsion.[14][15]
Electrophysiological Recordings
Electrophysiology allows for direct measurement of the neural responses of an insect's olfactory system to volatile compounds. Single Sensillum Recording (SSR) is a powerful technique to measure the activity of individual Olfactory Receptor Neurons (ORNs).[16][17][18]
Protocol: Single Sensillum Recording (SSR)
-
Insect Preparation: An insect is immobilized in a holder (e.g., a pipette tip or wax). The antenna is exposed and stabilized with dental wax or fine pins to prevent movement.[18][19]
-
Electrode Placement: The preparation is placed under a high-magnification microscope. A ground electrode (e.g., a tungsten or glass capillary electrode filled with saline) is inserted into a non-critical part of the body, such as the eye.[19] The recording electrode, a sharpened tungsten wire or a saline-filled glass capillary, is carefully brought into contact with the base of a single olfactory sensillum on the antenna until electrical contact is made and nerve impulses (spikes) are detected.[20]
-
Odor Delivery: A continuous stream of purified, humidified air is directed over the antenna. Test odors, including this compound, are diluted in a solvent, applied to filter paper, and placed inside a stimulus delivery cartridge. Puffs of air are diverted through the cartridge to deliver the odor stimulus into the main airstream for a defined duration (e.g., 500 ms).
-
Data Acquisition: The electrical signal is amplified, filtered, and recorded by a computer via an analog-to-digital converter. The firing rate (spikes/second) of the neuron is measured before, during, and after the stimulus.
-
Analysis: The response is quantified by subtracting the baseline (pre-stimulus) firing rate from the firing rate during the stimulus. Dose-response curves can be generated by testing a range of concentrations.
Heterologous Expression and Cellular Assays
To confirm the interaction between this compound and a specific molecular target (e.g., a TRP channel or an octopamine receptor), the gene for the receptor can be expressed in a non-native cell line (heterologous expression) that is easy to culture and analyze.
Protocol: Calcium Imaging in HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transfected with a plasmid containing the coding sequence for the insect receptor of interest (e.g., a specific TRP or octopamine receptor).
-
Calcium Indicator Loading: After allowing 24-48 hours for receptor expression, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). This dye increases its fluorescence intensity upon binding to free intracellular calcium.
-
Stimulation and Imaging: The cells are placed on the stage of a fluorescence microscope. A baseline fluorescence level is recorded. A solution containing this compound at a known concentration is then perfused over the cells.[3]
-
Data Acquisition: Changes in intracellular calcium are monitored in real-time by recording the fluorescence intensity of the cells over time.
-
Analysis: The change in fluorescence is converted to intracellular calcium concentration ([Ca²⁺]i). A positive response in transfected cells, but not in non-transfected control cells, indicates that this compound activates the expressed receptor. Dose-response curves can be generated to calculate an EC₅₀ value.[3]
Conclusion and Future Directions
The mechanism of action of this compound as an insect repellent is complex and multi-modal. The primary mode of repellency likely involves the activation of chemosensory ion channels, particularly TRP channels, which leads to an immediate aversive behavioral response. Concurrently, it can modulate the octopaminergic system, further disrupting normal neurological function. At higher concentrations, its inhibition of acetylcholinesterase contributes a significant insecticidal effect through neurotoxicity.
For drug development professionals and researchers, this compound represents a promising natural compound for pest management. Future research should focus on:
-
Identifying Specific Receptors: De-orphanizing the specific insect TRP, octopamine, and gustatory receptors that are most sensitive to this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for insect targets over non-target organisms.
-
Synergistic Formulations: Investigating the combination of this compound with other natural or synthetic compounds to enhance repellent and insecticidal efficacy and overcome potential resistance.
By further elucidating these mechanisms, the development of next-generation, bio-rational insect control products can be significantly advanced.
References
- 1. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The monoterpene this compound: a novel agonist of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The plant terpenoid carvone is a chemotaxis repellent for C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 17. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
The Toxicological Profile of (-)-Carvone: A Technical Guide
Introduction
(-)-Carvone, also known as l-carvone, is a naturally occurring monoterpene found in the essential oils of various plants, most notably spearmint (Mentha spicata). It is widely utilized in the food, fragrance, and pharmaceutical industries for its characteristic minty aroma and flavor. This technical guide provides an in-depth overview of the toxicological data and safety profile of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from a comprehensive review of publicly available safety assessments and scientific studies.
Acute Toxicity
The acute toxicity of this compound has been evaluated in rodent models via oral and dermal routes of administration. The median lethal dose (LD50) provides a standardized measure of a substance's acute toxicity.
| Acute Toxicity of this compound | |
| Exposure Route | Endpoint |
| Oral | LD50 |
| LD50 | |
| Dermal | LD50 |
Repeated Dose and Chronic Toxicity
Chronic toxicity studies in rodents have established that this compound is generally well-tolerated at low to moderate doses. However, high concentrations may induce adverse effects. Oral administration in rats above 200 mg/kg has been associated with hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances[1]. The European Food Safety Authority (EFSA) Scientific Committee established an Acceptable Daily Intake (ADI) for d-carvone of 0.6 mg/kg bw/day, based on a Benchmark Dose Lower Confidence Limit (BMDL10) of 60 mg/kg bw/day for an increase in relative liver weight in 90-day rat studies[1][2]. An ADI for l-carvone could not be established due to a lack of sufficient toxicological data[1][2].
Genotoxicity and Carcinogenicity
This compound has been evaluated for its potential to cause genetic mutations and cancer. Data from various studies indicate that it is not genotoxic[1][3]. In a two-year gavage study conducted by the National Toxicology Program (NTP), groups of 50 male and 50 female mice were administered 0, 375, or 750 mg/kg of d-carvone in corn oil five days a week for 103 weeks. The results showed no evidence of carcinogenic activity in either male or female mice[4]. Chronic toxicity studies in rodents have also concluded that carvone has no carcinogenic or genotoxic action[1].
| Genotoxicity and Carcinogenicity of this compound | |
| Endpoint | Result |
| Genotoxicity | Not genotoxic |
| Carcinogenicity | No evidence of carcinogenic activity |
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of l-carvone has been assessed, and the data provided a calculated Margin of Exposure (MOE) of over 100, suggesting a low risk[3]. It is not classified as a reproductive toxicant[5].
Skin Sensitization and Irritation
This compound is recognized as a mild skin sensitizer and may cause an allergic skin reaction[5][6][7]. The sensitizing potential is considered low, but it has occasionally been linked to contact allergy in users of spearmint-flavored products like toothpaste and chewing gum[4][8]. A No Expected Sensitization Induction Level (NESIL) of 2600 μg/cm² has been established for the skin sensitization endpoint[3]. It is not classified as a skin or eye irritant[5][9].
| Skin Effects of this compound | |
| Endpoint | Result |
| Skin Sensitization | May cause an allergic skin reaction |
| NESIL | 2600 μg/cm² |
| Skin Irritation | Not classified as an irritant |
| Eye Irritation | Not classified as an irritant |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies generally adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity testing and the NTP technical report series for carcinogenesis bioassays.
General Experimental Workflow for Toxicity Testing
Caption: A generalized workflow for conducting toxicological studies.
Metabolism
In the body, both enantiomers of carvone are primarily metabolized in the liver. The main metabolic pathways involve reduction and oxidation. This compound is reduced to (-)-carveol, and subsequently, both are metabolized into dihydrocarvonic acid, carvonic acid, and uroterpenolone. This process involves cytochrome P450 oxidases[10][11].
Metabolic Pathway of this compound
Caption: The primary metabolic pathway of this compound in the liver.
Conclusion
This compound possesses a well-characterized safety profile. It exhibits low acute toxicity and is not considered genotoxic or carcinogenic. While it is a mild skin sensitizer, it is not classified as a skin or eye irritant. High doses may lead to organ-specific toxicity. The established ADI for d-carvone provides a guideline for safe consumption levels, although further data is needed to establish a specific ADI for l-carvone. The metabolism of this compound is well-understood, proceeding through predictable reduction and oxidation pathways. This comprehensive toxicological overview supports the continued safe use of this compound in various consumer products within established safe exposure levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of carvone | EFSA [efsa.europa.eu]
- 3. RIFM fragrance ingredient safety assessment, l-carvone, CAS Registry Number 6485-40-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. cpachem.com [cpachem.com]
- 7. Carvone Contact Allergy in Southern Sweden: A 21-year Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvone Ingredient Allergy Safety Information [skinsafeproducts.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. Carvone - Wikipedia [en.wikipedia.org]
- 11. In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Carvone from (+)-Limonene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective synthesis of (-)-carvone, a valuable chiral building block in the synthesis of various natural products. The synthesis commences with the readily available and inexpensive (+)-limonene, a byproduct of the citrus industry. The described three-step chemical synthesis is a practical and established method for laboratory-scale preparation.
Introduction
This compound is a naturally occurring monoterpene found in the essential oil of spearmint. Its distinct stereochemistry makes it a crucial starting material in the asymmetric synthesis of numerous complex molecules. While it can be extracted from natural sources, chemical synthesis offers a reliable and scalable alternative. The following protocol details the conversion of (+)-limonene to this compound through a sequence of regioselective electrophilic addition, oxime formation, and subsequent hydrolysis.[1] The key to the enantioselectivity of this process is the inversion of stereochemistry during the transformation of the intermediate limonene nitrosochloride to carvoxime.
Reaction Pathway
The synthesis proceeds in three main stages:
-
Synthesis of Limonene Nitrosochloride: (+)-Limonene undergoes a regioselective electrophilic addition of in situ generated nitrosyl chloride (NOCl) to the more electron-rich endocyclic double bond.[1][2]
-
Synthesis of Carvoxime: The crude limonene nitrosochloride is then converted to carvoxime.
-
Hydrolysis to this compound: Finally, the carvoxime is hydrolyzed to yield this compound.
Caption: Reaction pathway for the synthesis of this compound from (+)-Limonene.
Experimental Protocols
Materials and Equipment
-
(+)-Limonene
-
Isopropanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Dimethylformamide (DMF)
-
Oxalic Acid
-
Dichloromethane
-
Round-bottom flasks (500 mL, four-neck)
-
Reflux condenser
-
Thermometer
-
Dropping funnels
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
-
Apparatus for steam distillation
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Step 1: Synthesis of Limonene Nitroso-Chloride[1]
-
Charge a 500 mL four-neck round-bottomed flask with 36.5 mL of (+)-limonene and 30 mL of isopropanol.
-
Equip the flask with a reflux condenser, a thermometer, and two dropping funnels.
-
Cool the mixture to below 10 °C using an ice bath while stirring magnetically.
-
Simultaneously add a solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water through the two dropping funnels.
-
Maintain the temperature of the reaction mixture below 10 °C by controlling the addition rate.
-
After the addition is complete, continue stirring for an additional period to ensure the reaction goes to completion.
-
The product, limonene nitroso-chloride, will precipitate as a solid.
-
Isolate the crude product by filtration.
Step 2: Synthesis of Carvoxime[1]
-
In a suitable flask, prepare a mixture of 25 g of the crude limonene nitroso-chloride, 12 mL of dimethylformamide, and 75 mL of isopropanol.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the resulting solution into 500 mL of an ice-water mixture.
-
Stir the mixture vigorously with a glass rod to induce precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash it with cold water.
Step 3: Synthesis of this compound[1]
-
Combine 17 g of the prepared carvoxime with 170 mL of a 10% oxalic acid solution in a flask.
-
Reflux the mixture for 1 hour.
-
After refluxing, set up the apparatus for steam distillation and distill the mixture until only water is collected from the condenser.
-
Separate the upper organic layer from the distillate.
-
Extract the aqueous fraction twice with 30 mL portions of dichloromethane.
-
Combine the organic layers and remove the solvent using a rotary evaporator to yield crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactant | Reagent/Solvent | Quantity | Conditions | Product |
| 1 | (+)-Limonene | 36.5 mL | Limonene Nitroso-Chloride | ||
| Isopropanol | 30 mL + 60 mL | < 10 °C | |||
| Conc. HCl | 90 mL | ||||
| Sodium Nitrite | 15.6 g in 80 mL H₂O | ||||
| 2 | Limonene Nitroso-Chloride | 25 g (crude) | Carvoxime | ||
| Dimethylformamide | 12 mL | Reflux, 30 min | |||
| Isopropanol | 75 mL | ||||
| 3 | Carvoxime | 17 g | This compound | ||
| 10% Oxalic Acid | 170 mL | Reflux, 1 h | |||
| Dichloromethane | 2 x 30 mL | for extraction |
Note: Yields for each step are dependent on the purity of the starting materials and the precise execution of the experimental procedures. The provided quantities are based on established laboratory protocols.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Handle sodium nitrite with care as it is an oxidizing agent.
-
The in situ generation of nitrosyl chloride should be performed with caution.
By following these detailed protocols, researchers can successfully synthesize enantiomerically enriched this compound from (+)-limonene for use in various research and development applications.
References
Application Notes and Protocols for the Steam Distillation of (-)-Carvone from Spearmint Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvone is a naturally occurring monoterpenoid and the primary constituent of spearmint oil (Mentha spicata), responsible for its characteristic aroma.[1] This compound exists as two enantiomers, (R)-(-)-carvone (in spearmint) and (S)-(+)-carvone (in caraway), which are perceived to have distinct smells. In the pharmaceutical and flavor industries, this compound is of significant interest due to its biological activities and sensory properties.
Steam distillation is the most widely employed method for extracting essential oils from plant materials.[2] This technique is particularly suitable for isolating temperature-sensitive and high-boiling point compounds like this compound. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed and collected. Due to the immiscibility of essential oils with water, the this compound-rich oil can be easily separated from the aqueous phase (hydrosol).
This document provides a detailed protocol for the laboratory-scale steam distillation of this compound from spearmint oil, including subsequent purification and analysis steps.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the steam distillation of this compound from spearmint oil.
| Parameter | Value | Reference |
| This compound Content in Spearmint Oil | 37% - 84.8% | [1][3] |
| Boiling Point of this compound | 227-230 °C | |
| Optimal Steam Distillation Temperature | 60 - 100 °C | [2][4] |
| Typical Distillation Time | 1 - 8 hours | [5] |
| Expected Yield of Essential Oil | Varies with plant material and conditions | |
| Purity of this compound post-distillation | Dependent on subsequent purification |
Experimental Protocol
Materials and Equipment
-
Plant Material: Fresh or dried spearmint leaves (Mentha spicata)
-
Reagents:
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Optional: Sodium chloride (NaCl) for "salting out"
-
-
Equipment:
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiving flask/separatory funnel)
-
Heating mantle or steam generator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
Glassware for storage (amber vials)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
-
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and heat-resistant gloves.[6]
-
Conduct the distillation in a well-ventilated area or a fume hood to avoid inhalation of volatile organic compounds.[6][7]
-
Be cautious when handling hot glassware and steam to prevent burns.[6]
-
Ensure all glassware connections are secure to prevent leaks.
-
Keep flammable materials away from the heating source.[7]
-
This compound may cause an allergic skin reaction.[8] Handle with care and wash hands thoroughly after handling.
Steam Distillation Procedure
-
Preparation of Plant Material:
-
Weigh a desired amount of fresh or dried spearmint leaves. If using fresh leaves, gently chop them to increase the surface area for more efficient oil extraction.
-
-
Assembly of the Steam Distillation Apparatus:
-
Set up the steam distillation apparatus as shown in the workflow diagram below.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.
-
Place the prepared spearmint leaves into the biomass flask. Do not pack the material too tightly to allow for even steam penetration.
-
Connect the biomass flask to the boiling flask (if using a direct steam generation setup) and the still head.
-
Connect the still head to the condenser. Ensure a gentle and continuous flow of cold water through the condenser jacket.
-
Position a receiving flask or separatory funnel at the outlet of the condenser to collect the distillate.
-
-
Distillation Process:
-
Begin heating the water in the boiling flask using a heating mantle.
-
As steam is generated, it will pass through the spearmint leaves, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.
-
Collect the distillate, which will consist of two phases: the essential oil and the aqueous hydrosol. The less dense essential oil will typically form a layer on top of the hydrosol.[9]
-
Continue the distillation for 1-3 hours, or until no more oil is observed in the distillate. The optimal time can vary depending on the quantity of plant material and the efficiency of the setup.[5]
-
-
Separation of this compound Rich Oil:
-
Once the distillation is complete and the apparatus has cooled, transfer the collected distillate to a separatory funnel.
-
Allow the layers to fully separate.
-
Carefully drain the lower aqueous layer (hydrosol).
-
To improve separation and break any emulsions, a saturated sodium chloride solution can be added to the separatory funnel (salting out).[10]
-
Collect the upper essential oil layer in a clean, dry Erlenmeyer flask.
-
-
Drying the Essential Oil:
-
To remove any residual water, add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected essential oil.
-
Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Decant or filter the dried oil into a pre-weighed amber glass vial for storage.
-
-
Data Analysis and Quality Control:
-
Determine the yield of the essential oil by weighing the final product.
-
Analyze the chemical composition and determine the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]
-
Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane or ethanol) for GC-MS analysis.
-
Identify this compound by its retention time and mass spectrum, and quantify its percentage in the oil.
-
Visualization
Caption: Workflow for the steam distillation of this compound.
References
- 1. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distillequipment.com [distillequipment.com]
- 3. primescholars.com [primescholars.com]
- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 5. rockymountainoils.com [rockymountainoils.com]
- 6. brainly.com [brainly.com]
- 7. thebrewmechanic.com [thebrewmechanic.com]
- 8. carlroth.com [carlroth.com]
- 9. islandlavender.com [islandlavender.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative and Qualitative Analysis of (-)-Carvone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Carvone, also known as (R)-(-)-Carvone, is a naturally occurring monoterpenoid found in the essential oils of spearmint (Mentha spicata), where it is the principal component responsible for the characteristic aroma.[1][2] It and its enantiomer, (+)-Carvone (found in caraway seed), have distinct odors, making their accurate identification and quantification critical in the food, beverage, cosmetic, and pharmaceutical industries.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile compounds like this compound.[5] It offers high separation efficiency and definitive identification, making it the method of choice for purity assessment, quantitative analysis, and quality control.[3] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation and the instrumental parameters for the GC-MS analysis of this compound.
1. Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to prepare a clean, particle-free sample diluted in a volatile solvent suitable for GC-MS injection.[6][7]
-
For Essential Oils (e.g., Spearmint Oil):
-
Prepare a 1% (v/v) stock solution of the essential oil in a suitable volatile solvent such as hexane, methanol, or dichloromethane.[7]
-
Vortex the stock solution for 30 seconds to ensure homogeneity.
-
Perform a serial dilution to achieve a final concentration within the calibrated range of the instrument, typically around 10-100 µg/mL.[7]
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the injector or column.[6]
-
Transfer the filtered sample into a 1.5 mL glass autosampler vial for analysis.[7]
-
-
For Solid or Liquid Matrices:
-
An appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate this compound from the sample matrix.[8]
-
The resulting extract should be concentrated, if necessary, using a gentle stream of nitrogen (nitrogen blowdown).[9]
-
The dried extract is then reconstituted in a known volume of a volatile solvent and filtered as described above.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrumentation and analytical goals, such as separating the enantiomers. For enantiomeric separation, a chiral column is required.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent[10] |
| For enantiomeric separation: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm) | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[10] |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[10] |
| Oven Program | Initial Temp: 60°C (hold 3 min), Ramp: 3°C/min to 240°C (hold 3 min)[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| Source Temperature | 250 °C[10] |
| Mass Range | m/z 40-450 amu[10] |
| Scan Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) |
Data Presentation
Quantitative analysis of this compound is performed by integrating the area of the chromatographic peak. Identification is confirmed by matching the retention time against a known standard and comparing the acquired mass spectrum with a reference library.[11]
Quantitative Data Summary for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₀H₁₄O[11] | The chemical formula for Carvone. |
| Molecular Weight | 150.22 g/mol [12] | The molecular mass of Carvone. |
| Typical Retention Time | ~15-25 min | Varies based on the specific GC column and temperature program used. |
| Key Mass Fragments (m/z) | 82 (Base Peak) | Characteristic fragment ions used for identification and quantification.[12][13] |
| 108 | ||
| 93 | ||
| 54 | ||
| 39 |
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound, from initial sample acquisition to the final data analysis.
Caption: Workflow of this compound analysis by GC-MS.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Carvone Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. scribd.com [scribd.com]
- 5. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 9. organomation.com [organomation.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Lthis compound(6485-40-1) MS [m.chemicalbook.com]
Application of (-)-Carvone as a Potato Sprouting Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Efficacy of (-)-Carvone as a Potato Sprout Inhibitor
| Parameter | Value | Conditions | Reference |
| Application Rate | 0.3 mL/kg of tubers | 18-week storage period | |
| Sprout Length Reduction | After 24 weeks of storage, sprout length was 4.77 mm in treated potatoes compared to 51.02 mm in the control group. | Cultivar: Qingshu 9 | [7] |
| Weight Loss Reduction | 49.76% reduction in weight loss after 24 weeks of storage compared to the control group. | Cultivar: Qingshu 9 | [7] |
| Duration of Inhibition | Up to 180 days | Caraway oil (high in carvone) at 5, 10, and 15 °C | [8][9] |
| Residue Levels | Lower than S-(+)-carvone applied tubers. | Peelings of tubers treated with essential oils. | [8][9] |
Table 2: Comparative Efficacy of this compound with Other Sprout Inhibitors
| Inhibitor | Efficacy | Notes | Reference |
| This compound | Effective sprout suppression, reduces weight loss, mild fungicidal activity. | Natural compound, does not affect processing color. | [1][3] |
| Chlorpropham (CIPC) | Highly effective, long-term suppression (up to 9 months). | Most widely used, but with concerns over residues. | [1] |
| 1,4-Dimethylnaphthalene (DMN) | Effective, reversible inhibitor. | Mimics endogenous hormonal signals. | [1][2] |
| Maleic Hydrazide (MH) | Applied pre-harvest, translocated to tubers. | Low toxicity. | [1] |
| Mint Oils (Menthol/Menthone) | Suppresses sprouts for 2-5 weeks, requires multiple applications. | Can impart flavor to tubers. | [1] |
| Clove Oil | Promising natural suppressant. | Relatively short-term control. | [1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Evaluation of this compound Efficacy
Objective: To assess the sprout-inhibiting efficacy of this compound on potato tubers under controlled laboratory conditions.
Materials:
-
Potato tubers (e.g., cultivar 'Qingshu 9')
-
This compound (analytical grade)
-
Storage containers (e.g., plastic crates)
-
Micropipette
-
Analytical balance
-
Controlled environment chamber (temperature and humidity control)
Procedure:
-
Tuber Selection: Select healthy, undamaged potato tubers of uniform size.
-
Acclimatization: Acclimatize the tubers at the desired storage temperature (e.g., 10°C) and relative humidity (e.g., 85%) for 48 hours.
-
Treatment Application:
-
Calculate the total weight of the tubers to be treated.
-
Based on the desired application rate (e.g., 0.3 mL/kg), calculate the total volume of this compound required.
-
Apply this compound directly to the tubers using a micropipette, ensuring even distribution. Alternatively, for volatile application, place a calculated amount on a filter paper inside the storage container, avoiding direct contact with the tubers.
-
-
Storage:
-
Place the treated tubers in storage containers.
-
Store the containers in a controlled environment chamber at a constant temperature and humidity for the duration of the experiment (e.g., 18-24 weeks).
-
Include a control group of untreated tubers stored under the same conditions.
-
-
Data Collection:
-
At regular intervals (e.g., weekly), record the following parameters for both treated and control groups:
-
Sprout length (measure the longest sprout on each tuber)
-
Tuber weight (to calculate weight loss)
-
Number of sprouted eyes per tuber
-
Visual assessment of tuber quality (e.g., signs of fungal growth, shriveling)
-
-
-
Data Analysis:
-
Calculate the average sprout length, percentage weight loss, and sprouting percentage for each group.
-
Statistically analyze the data to determine the significance of the treatment effect.
-
Protocol 2: Determination of this compound Residues in Potato Tubers
Objective: To quantify the residue levels of this compound in treated potato tubers.
Materials:
-
Treated potato tubers
-
Homogenizer
-
Centrifuge
-
Organic solvents (e.g., hexane, acetone)
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS).[10]
-
This compound standard for calibration
Procedure:
-
Sample Preparation:
-
Take a representative sample of treated potato tubers.
-
Separate the peel and the flesh, as residue levels may differ.
-
Homogenize a known weight of the peel or flesh sample.
-
-
Extraction:
-
Extract the homogenized sample with a suitable organic solvent (e.g., hexane or acetone) by shaking or sonication.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant containing the extracted this compound.
-
Repeat the extraction process for exhaustive recovery.
-
-
Cleanup (if necessary):
-
If the extract contains interfering compounds, perform a cleanup step using Solid Phase Extraction (SPE) cartridges.
-
-
Analysis:
-
Inject a known volume of the final extract into the GC-FID/MS or HPLC-UV/MS system.[10]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
-
Calculation:
-
Calculate the residue level of this compound in the potato sample, expressed in mg/kg (ppm).
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in potato sprout inhibition.
Caption: Experimental workflow for evaluating this compound as a sprout inhibitor.
Mechanism of Action
This compound primarily exerts its sprout-inhibiting effect by modulating the hormonal balance within the potato tuber.[7][11] It has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the mevalonate pathway.[7] This pathway is crucial for the synthesis of various isoprenoids, including the plant hormones abscisic acid (ABA), indoleacetic acid (IAA), and gibberellic acid (GA3).[7][10]
By inhibiting HMG-CoA reductase, this compound treatment leads to:
-
Increased Abscisic Acid (ABA) Content: ABA is a known dormancy-promoting hormone.[7][10][11]
-
Decreased Indoleacetic Acid (IAA) and Gibberellic Acid (GA3) Content: IAA and GA3 are hormones that promote sprout growth.[7][10][11]
This shift in the hormonal balance towards a higher ABA/(IAA+GA3) ratio effectively maintains the dormant state of the potato tuber and inhibits sprouting.[7]
Furthermore, this compound has been observed to cause damage to the apical meristem and vascular tissues of the potato buds, physically preventing sprout development.[7] It also enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing the accumulation of malondialdehyde (MDA), a marker of oxidative stress.[10][11] This suggests that this compound also helps in mitigating cellular damage and delaying physiological aging of the tubers during storage.[10][11] At a more molecular level, treatment with this compound has been associated with the downregulation of genes involved in dormancy release, such as StTCP1 and StCDF1. It is also thought to interfere with cellular respiration and mitochondrial ATP production, further contributing to the suppression of sprout growth.[1]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Carvone - Wikipedia [en.wikipedia.org]
- 4. potatonewstoday.com [potatonewstoday.com]
- 5. mdpi.com [mdpi.com]
- 6. US20110008475A1 - Use of an emulsion of mint oil or of l-carvone for the fungicidal treatment of fruit, vegetables or plants - Google Patents [patents.google.com]
- 7. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjppf.journals.ekb.eg [mjppf.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Carvone Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | Determining the optimum mixture of three essential oils for potato sprout suppression at room temperature storage [frontiersin.org]
(-)-Carvone: A Green Alternative to Synthetic Pesticides - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvone, a monoterpene found in the essential oils of plants like spearmint (Mentha spicata), is emerging as a promising green alternative to conventional synthetic pesticides.[1] Its insecticidal, and herbicidal properties, coupled with a favorable safety profile, make it an attractive candidate for integrated pest management (IPM) strategies.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in exploring the potential of this compound.
Data Presentation
Insecticidal Activity of this compound and Related Compounds
The following tables summarize the contact and fumigant toxicity of carvone and its related compounds against various insect pests.
Table 1: Contact Toxicity of Carvone Against Stored Product Pests
| Compound | Insect Species | LD50 (µ g/adult ) |
| (R)-(-)-Carvone | Sitophilus zeamais (Maize weevil) | 2.79 |
| (R)-(-)-Carvone | Tribolium castaneum (Red flour beetle) | 2.64 |
| S-(+)-Carvone | Lasioderma serricorne (Cigarette beetle) | 5.63 |
Data sourced from multiple studies on the insecticidal properties of essential oils and their constituents.
Table 2: Fumigant Toxicity of Carvone Against Stored Product Pests
| Compound | Insect Species | LC50 (mg/L air) |
| (R)-(-)-Carvone | Sitophilus zeamais (Maize weevil) | 2.76 |
| (R)-(-)-Carvone | Tribolium castaneum (Red flour beetle) | 1.96 |
| S-(+)-Carvone | Lasioderma serricorne (Cigarette beetle) | 3.78 |
Data compiled from research investigating the fumigant potential of botanical compounds.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Oil | Insect Species | IC50 (mg/mL) |
| Carvone Nano-emulsion | Rhopalosiphum maidis (Corn leaf aphid) | 0.07 - 3.83 |
| Spearmint Oil Nano-emulsion | Rhopalosiphum maidis (Corn leaf aphid) | 1.66 - 5.34 |
| Carvone Nano-emulsion | Sitobion avenae (English grain aphid) | 0.07 - 3.83 |
| Spearmint Oil Nano-emulsion | Sitobion avenae (English grain aphid) | 1.66 - 5.34 |
IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its pesticidal effects through multiple modes of action. In insects, it primarily acts as a neurotoxin, while in plants, it disrupts cellular division.
Insect Neurotoxicity
This compound's insecticidal activity is largely attributed to its impact on the insect's nervous system. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[3] Additionally, some studies suggest that monoterpenoids like carvone may also modulate the activity of GABA receptors, further disrupting neurotransmission.[4]
Caption: this compound's inhibition of acetylcholinesterase (AChE).
Herbicidal Action
As a bioherbicide, this compound targets the microtubule cytoskeleton in plants.[5] Microtubules are essential for cell division and elongation.[5] By disrupting the formation and function of microtubules in the root meristems, this compound inhibits plant growth and can induce programmed cell death.[5]
Caption: Herbicidal mechanism of this compound via microtubule disruption.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the insecticidal properties of this compound.
Experimental Workflow for Insect Bioassays
References
- 1. L-carvone (Ref: L 91105D) [sitem.herts.ac.uk]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Potential of Essential Oil-Based Anticholinesterase Insecticides against Anopheles Vectors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From garden to gas chambers: the bioactive power of this compound against weeds | EurekAlert! [eurekalert.org]
Formulation of (-)-Carvone for Use in Aromatherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvone, also known as R-(-)-carvone, is a monoterpene found in high concentrations in the essential oil of spearmint (Mentha spicata)[1]. It is widely used in the food and fragrance industries and is of significant interest in aromatherapy for its potential therapeutic effects, including neurological and immunomodulatory properties[2][3][4][5]. However, its high volatility and susceptibility to degradation from environmental factors such as light, heat, and oxygen can limit its efficacy and shelf-life in aromatherapeutic formulations[3].
These application notes provide detailed protocols for the formulation of this compound using microencapsulation, nanoemulsion, and cyclodextrin inclusion complexation to enhance its stability and control its release. The protocols are designed for research and development purposes, providing a foundation for creating stable and effective this compound formulations for aromatherapy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O | [6] |
| Molar Mass | 150.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Minty, characteristic of spearmint | [1][7] |
| Boiling Point | ~230 °C | |
| Solubility | Insoluble in water; soluble in ethanol and diethyl ether | [6] |
| logP | 2.71 | [8] |
| Vapor Pressure | 0.115 mm Hg at 25 °C | [8] |
Formulation Strategies and Protocols
To overcome the challenges associated with the volatility and instability of this compound, several encapsulation and formulation strategies can be employed. Below are detailed protocols for three effective methods.
Microencapsulation by Spray Drying
Spray drying is a widely used, scalable, and cost-effective method for encapsulating essential oils. It involves atomizing an emulsion of the active compound and a carrier material into a hot air stream, leading to rapid evaporation of the solvent and formation of solid microparticles.
Experimental Protocol: Spray Drying of this compound
Materials:
-
This compound (food or pharmaceutical grade)
-
Wall materials: Maltodextrin (DE 10-12) and Gum Arabic (1:1 ratio)
-
Distilled water
-
Surfactant (e.g., Tween 80)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer
-
Spray dryer (laboratory scale, e.g., Büchi Mini Spray Dryer)
Procedure:
-
Preparation of the Wall Solution:
-
Dissolve the maltodextrin and gum arabic mixture in distilled water to achieve a final solids concentration of 20-30% (w/v).
-
Stir the solution continuously with a magnetic stirrer until the wall materials are fully dissolved. This may take up to 2 hours.
-
-
Preparation of the Emulsion:
-
Add Tween 80 to the wall solution at a concentration of 1% (w/w) of the total solids and stir to dissolve.
-
Gradually add this compound to the wall solution to achieve a core-to-wall material ratio of 1:4 (w/w).
-
Homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a stable oil-in-water emulsion. The droplet size of the emulsion should be in the range of 1-5 µm.
-
-
Spray Drying:
-
Preheat the spray dryer to the desired inlet temperature.
-
Set the following process parameters (parameters may need optimization based on the specific equipment):
-
Feed the emulsion into the spray dryer.
-
Collect the resulting powder from the cyclone and collection vessel.
-
-
Post-Processing:
-
Store the microcapsules in an airtight, light-protected container at 4 °C.
-
Nanoemulsion Formulation
Nanoemulsions are transparent or translucent colloidal dispersions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, enhancing the bioavailability and stability of the encapsulated compound.
Experimental Protocol: this compound Nanoemulsion
Materials:
-
This compound
-
Oil phase (e.g., Medium-chain triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol® or Propylene Glycol)
-
Distilled water
Equipment:
-
High-pressure homogenizer or microfluidizer
-
Magnetic stirrer
-
Probe sonicator (optional)
Procedure:
-
Phase Preparation:
-
Oil Phase: Mix this compound with MCT oil at a desired ratio (e.g., 1:1 w/w).
-
Aqueous Phase: Prepare the aqueous phase with distilled water.
-
-
Formation of the Coarse Emulsion:
-
Prepare the surfactant/co-surfactant (Sₘᵢₓ) mixture. A common ratio is 2:1 (Tween 80:Transcutol®).
-
Add the oil phase to the Sₘᵢₓ mixture and stir gently.
-
Slowly add the aqueous phase to the oil-Sₘᵢₓ mixture under constant magnetic stirring to form a coarse emulsion.
-
-
Nano-emulsification (High-Energy Method):
-
Process the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.[13]
-
Alternatively, use a microfluidizer or a probe sonicator to reduce the droplet size.
-
-
Characterization:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The target droplet size is < 200 nm with a PDI < 0.3.
-
β-Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic molecules like this compound. This forms an inclusion complex that can increase the solubility, stability, and control the release of the guest molecule.
Experimental Protocol: this compound-β-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
Equipment:
-
Magnetic stirrer with a hot plate
-
Ultrasonic bath
-
Freeze dryer or vacuum oven
Procedure:
-
Preparation of the β-Cyclodextrin Solution:
-
Dissolve β-CD in distilled water at a concentration determined by the desired molar ratio (typically 1:1 guest to host). Heating to 50-60 °C can aid dissolution.
-
-
Formation of the Inclusion Complex:
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous β-CD solution under continuous stirring.
-
Stir the mixture at a constant temperature (e.g., 40-50 °C) for 4-6 hours.
-
Alternatively, sonicate the mixture in an ultrasonic bath to enhance complexation.
-
-
Isolation of the Complex:
-
Cool the solution to 4 °C and leave it overnight to allow for precipitation of the complex.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any surface-adhered this compound.
-
-
Drying:
-
Dry the collected powder using a freeze dryer or in a vacuum oven at 40 °C until a constant weight is achieved.
-
-
Storage:
-
Store the resulting powder in a desiccator at room temperature.
-
Characterization and Performance of Formulations
The efficacy of the formulated this compound depends on key parameters such as encapsulation efficiency, loading capacity, particle size, and release kinetics.
Table 1: Comparative Analysis of this compound Formulation Characteristics
| Formulation Method | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle/Droplet Size | Release Profile | Key Advantages |
| Spray Drying | 70-90% | 15-25% | 10-100 µm | Diffusion-controlled, initial burst followed by sustained release | Scalable, cost-effective, produces a stable powder |
| Nanoemulsion | >95% | 5-15% | 20-200 nm | Controlled release, dependent on surfactant and oil phase | High stability, enhanced bioavailability, transparent appearance |
| β-Cyclodextrin Complex | 80-95% | 10-15% | Varies (molecular complex) | Sustained release, dependent on environmental conditions (e.g., humidity) | Increased solubility and stability, odor masking |
Note: The values presented are typical ranges and may vary depending on the specific process parameters and materials used.
Table 2: Release Kinetics Models for Encapsulated this compound
| Model | Equation | Description |
| Zero-Order | Qₜ = Q₀ + K₀t | The release rate is constant over time, independent of concentration. |
| First-Order | log(Qₜ) = log(Q₀) - (K₁ t/2 .303) | The release rate is proportional to the amount of remaining drug. |
| Higuchi | Qₜ = Kₕ√t | Describes release from a matrix system based on Fickian diffusion. |
| Korsmeyer-Peppas | Mₜ/M∞ = Kₖₚtⁿ | Describes release from a polymeric system, where 'n' indicates the release mechanism. |
Qₜ is the amount of this compound released at time t, Q₀ is the initial amount, and K₀, K₁, Kₕ, and Kₖₚ are the respective release rate constants.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway of this compound
The aromatherapeutic effects of this compound are initiated by its interaction with olfactory receptors in the nasal epithelium. The primary receptor for this compound is the Olfactory Receptor 1A1 (OR1A1)[14][15][16]. The binding of this compound to this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.
References
- 1. pjps.pk [pjps.pk]
- 2. uniprot.org [uniprot.org]
- 3. Immunomodulatory Properties of Carvone Inhalation and Its Effects on Contextual Fear Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Technological aspects of the microencapsulation bioactive food compounds by spray-drying [scielo.org.co]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Microencapsulation of β-Carotene by Spray Drying: Effect of Wall Material Concentration and Drying Inlet Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. OR1A1 - Wikipedia [en.wikipedia.org]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 16. Activation of OR1A1 suppresses PPAR-γ expression by inducing HES-1 in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of (-)-Carvone for the Development of Novel Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Carvone, a monoterpene found in the essential oils of spearmint (Mentha spicata), is a versatile and readily available chiral starting material for the synthesis of novel pharmaceutical compounds.[1] Its inherent biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties, make it an attractive scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.[2][3][4] This document provides detailed application notes and experimental protocols for the derivatization of this compound and the evaluation of the resulting compounds for various pharmacological activities.
Derivatization Strategies for this compound
The chemical structure of this compound offers several sites for modification, primarily the exocyclic double bond of the isopropenyl group, the endocyclic double bond conjugated to the ketone, and the ketone functionality itself. Common derivatization strategies include hydration, epoxidation, esterification, and condensation reactions to introduce diverse functional groups and generate libraries of novel compounds.
Synthesis of 8-Substituted this compound Derivatives
Modification of the isopropenyl group can lead to derivatives with altered polarity and biological activity.
-
(-)-8-hydroxycarvotanacetone: Prepared by hydration of the exocyclic double bond.
-
(-)-8-acetoxycarvotanacetone: Synthesized by esterification of the corresponding 8-hydroxy derivative.
-
(-)-8-epoxycarvotanacetone: Formed through regioselective epoxidation of the exocyclic double bond.[5]
Synthesis of this compound-derived Hydrazones
Condensation of the ketone group with hydrazides yields hydrazones, a class of compounds known for their diverse pharmacological activities, including anticonvulsant and analgesic effects.[6]
Synthesis of this compound-derived 1,2,3-Triazoles
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to conjugate this compound with various moieties through a stable triazole linker, offering a route to compounds with improved water solubility and potential antioxidant properties.[7]
Pharmacological Activities of this compound Derivatives
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties. Studies have shown that certain derivatives can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[3][5]
Mechanism of Action: The anti-inflammatory effects of (R)-(-)-carvone are associated with the modulation of the NF-κB signaling pathway. It has been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1 and activate the Nrf2 pathway.[8] This leads to a reduction in the acetylation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[8]
Antifungal Activity
This compound and its derivatives, such as hydroxydihydrocarvone and α,β-epoxycarvone, have shown activity against various fungal strains, particularly Candida species.[4][9] The mechanism is thought to involve disruption of the fungal cell membrane.[1]
Anticonvulsant and Analgesic Activity
Novel hydrazones derived from this compound have exhibited promising anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[6] Furthermore, these derivatives have shown analgesic effects in chemical-induced pain models, suggesting a mechanism involving the modulation of TRPA1 and TRPV1 ion channels.[10]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the pharmacological activities of this compound and its derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| (S)-(+)-Carvone | NO production | RAW 264.7 | 4 | [11] |
| (R)-(-)-Carvone | NO production | RAW 264.7 | >100 | [5] |
| (-)-8-hydroxycarvotanacetone | NO production | RAW 264.7 | >100 | [5] |
| (-)-8-acetoxycarvotanacetone | NO production | RAW 264.7 | >100 | [5] |
Note: Lower IC50 values indicate higher potency.
Table 2: Antifungal Activity of this compound and Derivatives
| Compound | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| This compound (C-) | Candida albicans | 0.625 | 0.625 | [9] |
| Candida tropicalis | 2.5 | 2.5 | [9] | |
| Candida krusei | >2.5 | >2.5 | [9] | |
| Candida parapsilosis | >2.5 | 1.25 | [9] | |
| (-)-Hydroxydihydrocarvone (HC-) | Candida albicans | >2.5 | >2.5 | [9] |
| Candida tropicalis | 2.5 | 2.5 | [9] | |
| Candida krusei | >2.5 | >2.5 | [9] | |
| Candida parapsilosis | >2.5 | >2.5 | [9] | |
| α,β-Epoxycarvone (EP) | Candida albicans | >2.5 | >2.5 | [9] |
| Candida tropicalis | 2.5 | 2.5 | [9] | |
| Candida krusei | 0.625 | 0.625 | [9] | |
| Candida parapsilosis | >2.5 | >2.5 | [9] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Table 3: Anticonvulsant Activity of this compound Hydrazone Derivatives
| Compound | Seizure Model | Time Post-Administration (h) | ED50 (mg/kg, p.o.) | Reference |
| Hydrazone 3a | MES | 1 | >100 | [10] |
| 24 | >100 | [10] | ||
| PTZ | 1 | 50-100 | [10] | |
| 24 | 50-100 | [10] | ||
| Hydrazone 3b | MES | 1 | 50-100 | [10] |
| 24 | >100 | [10] | ||
| PTZ | 1 | 50-100 | [10] | |
| 24 | 50-100 | [10] | ||
| Hydrazone 3e | MES | 1 | >100 | [10] |
| 24 | >100 | [10] | ||
| PTZ | 1 | <50 | [10] | |
| 24 | <50 | [10] |
MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole-induced Seizures. ED50: Median Effective Dose.
Experimental Protocols
Synthesis Protocols
-
To a solution of this compound in a suitable solvent, add 50% aqueous sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography.
-
Dissolve this compound in dichloromethane (CH2Cl2) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
After completion, quench the reaction and wash the organic layer with a suitable basic solution.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography.
-
Dissolve the appropriate 4-R-phenoxyacetic acid hydrazide in a suitable solvent.
-
Add this compound to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the reaction mixture to allow for precipitation of the product.
-
Filter, wash, and dry the solid product.
Biological Activity Assays
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the resazurin reduction assay to exclude cytotoxic effects.[3][5]
-
Calculate the IC50 value for the inhibition of NO production.
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add a standardized inoculum of the fungal strain to each well.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
-
To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells with no visible growth onto agar plates and incubate. The MFC is the lowest concentration that results in no fungal growth on the agar.[9]
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Caption: Proposed analgesic mechanism of this compound hydrazones.
Experimental Workflows
Caption: General workflow for the synthesis of this compound derivatives.
Caption: General workflow for in vitro screening of this compound derivatives.
References
- 1. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Novel (‒)-carvone derivatives as potential anticonvulsant and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (-)-Carvone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvone, a monoterpene found in high concentrations in the essential oils of spearmint (Mentha spicata) and other plants, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Its distinct minty aroma and various biological activities necessitate accurate and reliable quantification in raw materials and finished products. This document provides detailed analytical methods for the quantification of this compound in essential oils, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary methods for the quantification of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. GC is well-suited for the analysis of volatile compounds like carvone and can provide excellent separation of enantiomers when a chiral column is used.[1][2] HPLC offers an alternative for samples that may not be suitable for GC or when derivatization is preferred to enhance UV detection.[3]
Data Presentation: Quantitative Data Summary
The following table summarizes the typical content of this compound in various essential oils as determined by chromatographic methods.
| Essential Oil | Plant Species | This compound Content (%) | Analytical Method |
| Spearmint Oil | Mentha spicata | 50 - 80 | GC-FID, GC-MS |
| Caraway Oil | Carum carvi | 40 - 60 (as (+)-Carvone) | GC-FID, GC-MS |
| Dill Seed Oil | Anethum graveolens | 30 - 50 (as (+)-Carvone) | GC-FID |
| Kuromoji Oil | Lindera umbellata | 20 - 40 | GC-MS |
Note: Caraway and Dill oils predominantly contain the (+)-Carvone enantiomer. The analytical methods described here can be adapted for its quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by Chiral Gas Chromatography (GC-FID)
This protocol details the quantification of this compound in essential oils using a chiral GC column for the separation of carvone enantiomers.
1. Sample Preparation: 1.1. Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask. 1.2. Dissolve the oil in a suitable solvent such as ethanol or hexane and make up to the mark. 1.3. Prepare a series of calibration standards of this compound (typically 10, 50, 100, 250, 500 µg/mL) in the same solvent.
2. GC-FID Instrumentation and Conditions:
-
Column: Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm, 0.12 µm film thickness) or equivalent chiral column.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 2°C/min to 170°C.
-
Hold at 170°C for 15 minutes.[4]
-
-
Injector Temperature: 250°C.[4]
-
Detector (FID) Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 25 cm/sec at 110°C).[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.[4]
3. Data Analysis: 3.1. Integrate the peak area of this compound in both the standard and sample chromatograms. 3.2. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. 3.3. Determine the concentration of this compound in the sample solution from the calibration curve. 3.4. Calculate the percentage of this compound in the original essential oil sample using the following formula:
% this compound = (Concentration from curve (µg/mL) * Dilution Volume (mL)) / (Sample Weight (mg) * 10)
Protocol 2: Quantification of Total Carvone by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the quantification of total carvone (the sum of both enantiomers) and can be used when chiral separation is not required.
1. Sample Preparation: 1.1. Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask. 1.2. Dissolve the oil in methanol and make up to the mark. 1.3. Prepare a series of calibration standards of carvone (either enantiomer or a racemic mixture, typically 10, 50, 100, 250, 500 µg/mL) in methanol.
2. HPLC-UV Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
B: Methanol.
-
-
Gradient Elution:
-
Start with a composition of 50% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
3. Data Analysis: 3.1. Integrate the peak area of carvone in both the standard and sample chromatograms. 3.2. Construct a calibration curve by plotting the peak area of the carvone standards against their known concentrations. 3.3. Determine the concentration of carvone in the sample solution from the calibration curve. 3.4. Calculate the percentage of total carvone in the original essential oil sample using the formula provided in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
References
Troubleshooting & Optimization
Improving yield in the synthetic preparation of "(-)-Carvone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (-)-Carvone synthesized from (+)-Limonene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthetic preparation of this compound.
Q1: Why is the yield of limonene nitrosochloride (Step 1) lower than expected?
A1: Low yields in the initial step of the synthesis are often attributed to improper temperature control and incorrect stoichiometry of reagents. The reaction to form limonene nitrosochloride is exothermic, and maintaining a low temperature is crucial to prevent the formation of byproducts.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is maintained at or below 10°C, ideally between 0-5°C, throughout the addition of nitrosyl chloride. Use an ice-salt bath for efficient cooling.
-
Reagent Stoichiometry: An excess of nitrosyl chloride is generally preferred to ensure complete conversion of limonene. A molar ratio of approximately 1.2 to 1 of nitrosyl chloride to limonene is often optimal. However, a large excess (e.g., 60% excess) can lead to the formation of as much terpineol as equimolar amounts, which is difficult to separate from carvone in later steps[1].
-
Purity of Starting Material: Ensure the (+)-Limonene used is of high purity, as impurities can interfere with the reaction.
-
Q2: During the conversion of limonene nitrosochloride to carvoxime (Step 2), a significant amount of oily residue is formed instead of a crystalline product. What could be the cause?
A2: The formation of an oily residue instead of crystalline carvoxime can be due to the presence of moisture or incomplete reaction.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the solvents used, such as isopropanol, are anhydrous. The presence of water can drastically lower the yield of carvoxime.
-
Reaction Time and Temperature: The reaction mixture should be heated under reflux for a sufficient amount of time (typically 30 minutes) to ensure the complete conversion of the nitrosochloride to the oxime.
-
Precipitation Technique: After heating, pouring the solution into a vigorously stirred mixture of ice and water is crucial for rapid precipitation of the solid carvoxime.
-
Q3: The final product after hydrolysis of carvoxime (Step 3) is a mixture of this compound and a significant amount of carvacrol. How can the formation of carvacrol be minimized?
A3: Carvacrol is a common aromatic byproduct formed when strong acids are used for the hydrolysis of carvoxime. The use of a weak acid is recommended to avoid this side reaction.[2]
-
Troubleshooting Steps:
-
Choice of Acid: Use a weak organic acid, such as 10% oxalic acid, for the hydrolysis. Strong acids like hydrochloric acid promote the aromatization of the ring to form carvacrol.[2]
-
Reaction Conditions: Adhere to the recommended reaction time (e.g., 1 hour of reflux with oxalic acid) to ensure complete hydrolysis without promoting side reactions.
-
Q4: The final purified this compound has a low optical purity. What are the possible reasons?
A4: Low optical purity can result from racemization during the synthesis or the presence of optically inactive impurities.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Prolonged heating or the use of very strong acids or bases can potentially lead to some degree of racemization, although the primary synthetic route is generally stereospecific.
-
Efficient Purification: Ensure that the final purification step, whether fractional distillation or steam distillation, is performed carefully to separate this compound from any achiral impurities that may have been introduced or formed.
-
Frequently Asked Questions (FAQs)
Q5: What is the typical overall yield for the synthesis of this compound from (+)-Limonene?
A5: The overall yield can vary significantly based on the optimization of each step. With careful control of reaction conditions and efficient purification, yields of 65-70% based on the starting limonene have been reported[3].
Q6: Can other acids be used for the hydrolysis of carvoxime?
A6: While other acids can be used, weak acids like oxalic acid are strongly recommended to prevent the formation of carvacrol[2]. Phosphoric acid has also been used in some procedures[1].
Q7: What are the key differences between fractional distillation and steam distillation for the purification of this compound?
A7: Both are effective methods for purifying this compound.
-
Fractional Distillation: This technique separates compounds based on their boiling points. Since this compound (boiling point ~230°C) has a significantly different boiling point from limonene (~177°C), this method can be very effective[4][5]. It is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition of carvone at its high atmospheric boiling point[4].
-
Steam Distillation: This method is suitable for water-immiscible compounds. The compound co-distills with water at a temperature below the boiling point of water, which is advantageous for thermally sensitive compounds.
Q8: How can I confirm the purity of the synthesized this compound?
A8: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): To determine the percentage of carvone and identify any impurities.
-
Refractive Index: The refractive index of the purified product can be compared to the literature value.
-
Polarimetry: To measure the specific rotation and confirm the enantiomeric purity.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Data Presentation
Table 1: Effect of Temperature and Hydrochloric Acid Concentration on the Yield of Limonene Nitrosochloride
| Temperature (°C) | Moles of HCl | Yield (%) |
| 0-5 | 2.5 | 90 |
| 10 | 2.5 | 82 |
| 20 | 2.5 | 60 |
| 0-5 | 1.5 | 31 |
| 0-5 | 4.0 | 72 |
Data adapted from a study on the synthesis of carvacrol from limonene, where limonene nitrosochloride is a key intermediate.
Table 2: Comparison of Hydrolysis Conditions for Carvoxime to this compound
| Hydrolysis Agent | Conditions | Primary Product | Major Byproduct | Key Considerations |
| Weak Acid (e.g., 10% Oxalic Acid) | Reflux for 1 hour | This compound | Minimal Carvacrol | Preferred method to maximize this compound yield and minimize aromatization.[2] |
| Strong Acid (e.g., Aqueous HCl) | - | Carvacrol | This compound | Leads to significant formation of the aromatic byproduct carvacrol.[2] |
| Phosphoric Acid | Reflux | This compound | Terpineol (from unreacted limonene) | Can be an effective alternative to oxalic acid.[1] |
Table 3: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Fractional Distillation (under vacuum) | Difference in boiling points of components. | Can achieve high purity by separating compounds with different volatilities, such as limonene from carvone.[4][5] | Requires careful control of pressure and temperature to prevent thermal decomposition of carvone. Bumping can be an issue at low pressures.[4] |
| Steam Distillation | Co-distillation of water-immiscible compounds with steam at a temperature below 100°C. | Gentle method that avoids high temperatures, thus preventing thermal degradation of the product. | Can be less efficient in separating compounds with very similar volatilities. The product is collected as a mixture with water and requires subsequent extraction. |
Experimental Protocols & Visualizations
Detailed Methodology for the Synthesis of this compound from (+)-Limonene
This protocol is a compilation based on established synthetic procedures.
Step 1: Synthesis of Limonene Nitrosochloride
-
In a four-neck round-bottomed flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, place 36.5 mL of (+)-limonene and 30 mL of isopropanol.
-
Cool the mixture to below 10°C in an ice-salt bath.
-
Simultaneously, add a solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water dropwise from the two funnels. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring for 30 minutes while maintaining the cooling.
-
Store the mixture in a freezer for at least one hour to allow for complete precipitation of the product.
-
Filter the solid product using a Buchner funnel and wash with cold water.
Step 2: Synthesis of Carvoxime
-
In a round-bottomed flask, combine 25 g of the crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the hot solution into 500 mL of an ice-water mixture and stir vigorously to induce precipitation.
-
Collect the solid carvoxime by vacuum filtration and wash it with cold water.
Step 3: Synthesis of this compound
-
In a round-bottomed flask, mix 17 g of carvoxime with 170 mL of a 10% oxalic acid solution.
-
Reflux the mixture for 1 hour.
-
Set up the apparatus for steam distillation and distill the mixture until only water is collected in the receiving flask.
-
Separate the organic layer from the distillate. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine the organic layers and remove the solvent using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction that distills between 100-115°C at 15 mmHg.
Visualizations
Caption: Workflow for the synthesis of this compound from (+)-Limonene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of (-)-Carvone from Crude Spearmint Oil
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of (-)-Carvone from crude spearmint oil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Question | Answer |
| Why is the yield of this compound lower than expected after distillation? | Several factors can contribute to low yields. Incomplete Extraction: The initial steam or hydro-distillation may not have been carried out for a sufficient duration to extract all the essential oil from the spearmint leaves. Degradation: Carvone can degrade at high temperatures. Ensure that the distillation is performed under controlled conditions, and consider using vacuum distillation to lower the boiling point. Co-distillation with Water: A significant amount of carvone may remain dissolved in the hydrosol (the aqueous phase). Re-extracting the hydrosol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) can recover this dissolved portion.[1][2] |
| How can I effectively remove the impurity Limonene, which has a similar boiling point to Carvone? | Separating limonene from carvone is a common challenge. While fractional distillation can be used, their close boiling points make complete separation difficult. Column Chromatography: This is a highly effective method. Since carvone is more polar than limonene, a polar stationary phase like silica gel will retain carvone longer, allowing limonene to elute first.[3][4][5] A step-wise gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing polarity (e.g., by adding acetone or ethyl acetate), can provide a good separation.[6] Supercritical Fluid Chromatography (SFC): SFC with dual monitoring using a PDA detector and an FTIR spectrometer has been shown to be effective in separating carvone from limonene, enriching the carvone content from 62.7% to 89.1%.[7] |
| My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What does this indicate and how can I improve the purity? | Multiple spots on a TLC plate indicate the presence of impurities. To improve purity, further purification steps are necessary. Optimize Column Chromatography: If you have already performed column chromatography, you may need to optimize the solvent system.[3] Test different solvent mixtures with varying polarities to achieve better separation of the spots on a TLC plate before scaling up to the column. Fractional Distillation under Reduced Pressure: If the impurities have sufficiently different boiling points, fractional distillation under vacuum can be an effective purification step.[8] Preparative Gas Chromatography: For very high purity on a smaller scale, preparative GC can be used to isolate carvone from other components.[9][10] |
| The isolated this compound has a weak or off-odor. What could be the cause? | An off-odor can be due to the presence of impurities or degradation products. Terpenes in essential oils are susceptible to oxidation, which can alter the flavor and aroma.[7][11] Ensure that the purification process minimizes exposure to air and high temperatures. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature can prevent degradation. |
| Why is there a poor separation of components during column chromatography? | Poor separation can result from several issues in the column chromatography setup. Improperly Packed Column: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly. Inappropriate Solvent System: The polarity of the eluent is critical. If the solvent is too polar, all components will elute quickly with little separation. If it's not polar enough, the components may not move down the column. A systematic approach to selecting the solvent system, often starting with a non-polar solvent and gradually increasing polarity, is recommended.[6] Overloading the Column: Applying too much sample to the column will result in broad, overlapping bands. The amount of sample should be appropriate for the size of the column. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
| Question | Answer |
| What are the most common methods for purifying this compound from spearmint oil? | The most common methods include: Steam Distillation: Used for the initial extraction of the essential oil from the plant material.[3] Hydro-distillation: An alternative to steam distillation where the plant material is in direct contact with boiling water.[1][2] Fractional Distillation: Used to separate components of the essential oil based on their boiling points.[12] Column Chromatography: A highly effective method for separating carvone from other components, particularly limonene, based on polarity.[3][4][5] Preparative Gas Chromatography (GC): Suitable for obtaining highly pure samples on a smaller scale.[9][10] |
| What is the typical composition of crude spearmint oil? | Crude spearmint oil is a mixture of several compounds. The primary constituent is this compound (typically 50-80%).[13] Other significant components include (+)-Limonene, and (1R, 2R, 4R)-dihydrocarveol.[3] It also contains smaller amounts of other terpenes.[9] |
| What is the expected yield and purity of this compound after purification? | The yield and purity depend on the purification method used. Using column chromatography, a yield of 66.9% of carvone from spearmint oil has been reported.[14] Supercritical Fluid Chromatography (SFC) has been shown to enrich the carvone content from an initial 62.7% to 89.1%.[7] Different drying methods for the spearmint leaves prior to distillation can also affect the carvone content, with forced-air oven drying at 60°C yielding the highest carvone content (82.06%).[15] |
| How can I confirm the identity and purity of the isolated this compound? | Several analytical techniques can be used for characterization: Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components and their relative abundance, thus determining purity.[3] Infrared (IR) Spectroscopy: To identify the functional groups present in carvone (e.g., the carbonyl group of the ketone and the carbon-carbon double bonds).[3] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.[3] Polarimetry: To measure the optical rotation and confirm that the isolated isomer is indeed this compound.[16] |
| What are the key safety precautions to take during the purification process? | Solvent Handling: Many organic solvents used in extraction and chromatography (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Distillation: When performing distillations, especially under vacuum, use appropriate glassware and ensure there are no leaks in the system. Use a heating mantle with a stirrer for even heating.[16] Never heat a closed system. General Precautions: Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS). |
Quantitative Data Summary
Table 1: Influence of Distillation Method on this compound and Limonene Content
| Distillation Method | Change in this compound Content | Change in Limonene Content |
| Microwave-Assisted Hydro-distillation (120 min) | +12.7% | -42.3% |
| Hydro-distillation (low pH) | Increased Yield | Not specified |
| Hydro-distillation (1.5% NaCl) | 20.87% increase in oil yield | Not specified |
Data synthesized from a study on different distillation methods.[1][2]
Table 2: Purification of this compound using Supercritical Fluid Chromatography (SFC)
| Carvone Content | |
| Initial Spearmint Oil | 62.7% |
| After SFC Purification | 89.1% |
Data from a study on SFC purification.[7]
Experimental Protocols
Steam Distillation for Crude Spearmint Oil Extraction
Objective: To extract the essential oil from spearmint leaves.
Methodology:
-
Fresh or dried spearmint leaves are packed into a distillation flask.
-
The flask is connected to a steam generator and a condenser.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefutes.
-
The collected liquid, consisting of an aqueous layer (hydrosol) and an upper layer of essential oil, is separated using a separatory funnel.
-
The essential oil layer is collected, and the hydrosol can be re-extracted with an organic solvent to recover dissolved oils.
Column Chromatography for this compound Purification
Objective: To separate this compound from other components of crude spearmint oil, primarily limonene.
Methodology:
-
A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).[6]
-
The crude spearmint oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.[6]
-
The column is first eluted with a non-polar solvent (e.g., 100% hexanes). Limonene, being less polar, will travel down the column faster and be collected in the initial fractions.[4][6]
-
The polarity of the eluting solvent is then gradually increased (e.g., by adding increasing percentages of ethyl acetate or acetone to the hexanes).[6]
-
This increase in polarity will cause the more polar this compound to move down the column.
-
Fractions are collected sequentially and analyzed by TLC to identify those containing pure this compound.
-
The fractions containing pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Selection of purification method based on desired purity.
References
- 1. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 2. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project 3 Background – F22 | Organic Chemistry I Lab [blog.richmond.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. jascoinc.com [jascoinc.com]
- 8. books.rsc.org [books.rsc.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Extracting And Analysis Of Carvone From The Spearmint Oil - 362 Words | Bartleby [bartleby.com]
- 13. Carvone - Wikipedia [en.wikipedia.org]
- 14. Spearmint and Caraway Oils: (+) and (-) Carvones Essay - 627 Words | Bartleby [bartleby.com]
- 15. researchgate.net [researchgate.net]
- 16. atc.io [atc.io]
Technical Support Center: Commercial Scale-Up of (-)-Carvone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Carvone, particularly concerning the challenges of scaling up for commercial production.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Nitrosyl Chloride Process
Q: We are experiencing significantly lower than expected yields (below 30%) in the synthesis of this compound from (+)-Limonene using the nitrosyl chloride method. What are the potential causes and how can we optimize the reaction?
A: Low yields in this process are a common challenge. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Purity of Starting Material:
-
Issue: The presence of impurities in the (+)-Limonene feedstock can lead to the formation of unwanted by-products, consuming reagents and reducing the yield of this compound.
-
Solution: Ensure the (+)-Limonene used is of high purity. Consider purification of the starting material by fractional distillation before use.
-
-
Reaction Temperature Control:
-
Issue: The reaction of (+)-Limonene with nitrosyl chloride is exothermic. Poor temperature control can lead to the formation of undesired side products. The subsequent dehydrochlorination and hydrolysis steps are also temperature-sensitive.
-
Solution: Maintain strict temperature control throughout the process. The initial reaction with nitrosyl chloride should be carried out at low temperatures (typically below 10°C)[1].
-
-
Incomplete Reaction:
-
Issue: The reaction may not be going to completion, leaving unreacted limonene or intermediates.
-
Solution: Monitor the reaction progress using analytical techniques like Gas Chromatography (GC) to ensure the complete consumption of the starting material. Adjust reaction time as necessary.
-
-
Losses During Work-up and Purification:
-
Issue: Significant amounts of product can be lost during extraction and purification steps. This compound is volatile and can be lost during solvent removal.
-
Solution: Optimize the work-up procedure to minimize losses. Use controlled vacuum and temperature during solvent evaporation. Ensure efficient extraction by selecting appropriate solvents and performing multiple extractions.
-
Problem 2: High Levels of By-products, Especially Carvacrol
Q: Our final product is contaminated with a significant amount of carvacrol, which is difficult to separate from this compound. What causes its formation and how can it be minimized?
A: Carvacrol is a common aromatization by-product in the synthesis of carvone, particularly during the hydrolysis of carvoxime under acidic conditions.
-
Cause: The use of strong acids (like HCl) and high temperatures during the hydrolysis of the carvoxime intermediate promotes the rearrangement and aromatization of the cyclohexene ring to form the more stable phenolic compound, carvacrol[1].
-
Solution:
-
Use a Weak Acid: Employ a weaker acid for the hydrolysis step. Oxalic acid is a commonly used alternative that significantly reduces the formation of carvacrol[1].
-
Control Temperature: Maintain a controlled temperature during hydrolysis. Refluxing with a 10% oxalic acid solution is a reported method[1].
-
Alternative Hydrolysis Methods: Explore enzymatic hydrolysis or other milder hydrolysis conditions to avoid harsh acidic environments.
-
Problem 3: Difficulties in Purifying this compound to High Purity
Q: We are struggling to achieve high purity (>98%) of this compound. Fractional distillation leaves behind persistent impurities. What are the best strategies for purification at scale?
A: Achieving high purity of this compound on a commercial scale requires a multi-step approach due to the presence of closely boiling impurities.
-
Initial Purification:
-
Steam Distillation: After hydrolysis, steam distillation is an effective initial step to separate the crude this compound from non-volatile impurities and the acidic reaction mixture[1].
-
-
Fractional Distillation under Reduced Pressure:
-
Challenge: Co-distillation with impurities having similar boiling points, such as unreacted limonene and other terpenic by-products.
-
Optimization:
-
Use a high-efficiency distillation column with a sufficient number of theoretical plates.
-
Optimize the reflux ratio to enhance separation.
-
Conduct the distillation under reduced pressure to lower the boiling point and prevent thermal degradation of the product. The fraction distilling between 100-115 °C at 15 mmHg is typically collected for this compound[1].
-
-
-
Chromatographic Methods:
-
For very high purity requirements, preparative chromatography (e.g., column chromatography or preparative HPLC) may be necessary, although this can be expensive for large-scale production.
-
-
Chemical Purification:
-
Formation of a hydrogen sulfide addition compound can be used to selectively isolate carvone from other impurities. The carvone can then be regenerated by treatment with a base[2].
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound using the nitrosyl chloride route?
A1: The primary safety concern is the handling of nitrosyl chloride (NOCl). It is a toxic, corrosive, and volatile substance. Key safety precautions include:
-
Handling: Nitrosyl chloride should be handled in a well-ventilated area, preferably in a closed system, to avoid inhalation of the toxic gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.
-
In situ Generation: To avoid storage and transport of this hazardous material, it is often generated in situ from sodium nitrite and hydrochloric acid[1].
-
Waste Disposal: The process generates significant acidic and organic waste, which must be neutralized and disposed of in accordance with environmental regulations.
Q2: Are there more environmentally friendly ("greener") alternatives to the nitrosyl chloride method for commercial this compound synthesis?
A2: Yes, research is ongoing to develop more sustainable methods. Some promising alternatives include:
-
Biocatalytic Synthesis: This approach uses enzymes or whole microorganisms to convert limonene to carvone. For example, engineered E. coli strains expressing cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase have been developed[3]. Challenges include enzyme stability, reaction rates, and product purification from the fermentation broth.
-
Catalytic Oxidation: Various metal catalysts are being explored for the direct oxidation of limonene to carvone using greener oxidants like hydrogen peroxide or even air. However, achieving high selectivity for carvone over other oxidation products remains a significant challenge[4].
Q3: What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final this compound product?
A3: A combination of analytical techniques is essential for process control and quality assurance:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the primary method for monitoring the progress of the reaction, quantifying the yield of this compound, and identifying and quantifying by-products.
-
Chiral Chromatography: To determine the enantiomeric purity of this compound, chiral GC or HPLC is necessary.
-
Mass Spectrometry (MS): GC-MS is used for the identification of unknown impurities.
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation of the final product.
Data Presentation
Table 1: Comparison of Different Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Major Challenges |
| Nitrosyl Chloride | (+)-Limonene | Nitrosyl Chloride, HCl, Oxalic Acid | 30-35%[5] | Low yield, by-product formation (carvacrol), hazardous reagents, waste disposal[1][5] |
| Epoxidation | (+)-Limonene | Peroxyacids (e.g., m-CPBA) | ~7-9% (from epoxide)[5] | Multi-step process, moderate yields, potential for side reactions |
| Biocatalytic | (-)-Limonene | Engineered Microorganisms (e.g., E. coli) | 44 mg/L from 100 mg/L limonene[6] | Low volumetric productivity, enzyme stability, complex purification |
| Catalytic Oxidation | Limonene | Metal catalysts (e.g., ZIF-67(Co)), t-BHP | Variable (e.g., 55.4% selectivity at 29.8% conversion)[7] | Low selectivity, catalyst deactivation, optimization of reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound from (+)-Limonene via the Nitrosyl Chloride Route
This protocol is a generalized representation based on common laboratory procedures and should be adapted and optimized for scale-up.
Step 1: Synthesis of Limonene Nitrosochloride [1]
-
In a suitable reactor equipped with cooling, a stirrer, a thermometer, and two dropping funnels, charge (+)-Limonene and isopropanol.
-
Cool the mixture to below 10°C using an ice bath.
-
Simultaneously add a solution of sodium nitrite in water and a solution of concentrated hydrochloric acid in isopropanol through the dropping funnels. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
-
The limonene nitrosochloride product will precipitate. Isolate the solid by filtration and wash with cold water.
Step 2: Synthesis of Carvoxime [1]
-
In a reactor, heat a mixture of the crude limonene nitrosochloride, dimethylformamide, and isopropanol under reflux for approximately 30 minutes.
-
Pour the hot solution into a mixture of ice and water and stir vigorously to precipitate the carvoxime.
-
Filter the solid product and wash it with cold water.
Step 3: Hydrolysis to this compound [1]
-
In a reactor equipped for distillation, reflux a mixture of the carvoxime and a 10% aqueous solution of oxalic acid for about 1 hour.
-
After reflux, set up the apparatus for steam distillation and distill the mixture until only water is collected.
-
Separate the organic layer from the distillate. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound from (+)-Limonene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Resolving racemic mixtures of carvone into pure enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of carvone into its pure enantiomers.
I. General FAQs
Q1: What are the distinguishing properties of (R)-(-)-carvone and (S)-(+)-carvone?
A1: The two enantiomers of carvone are most famously distinguished by their distinct smells. (R)-(-)-carvone is the principal component of spearmint oil and has a characteristic minty aroma.[1] In contrast, (S)-(+)-carvone is found in caraway seed oil and possesses a spicy, rye-like scent.[1] They also exhibit opposite optical rotations.
Q2: What are the typical specific rotation values for the pure enantiomers of carvone?
A2: The specific rotation is a key parameter for determining the enantiomeric purity of a sample. While values can vary slightly depending on the solvent and temperature, the generally accepted specific rotations are:
| Enantiomer | Specific Rotation (neat) |
| (S)-(+)-carvone | +61° to +62.5° |
| (R)-(-)-carvone | -61° to -62.5°[2] |
Q3: How do I calculate the enantiomeric excess (ee%) of my resolved carvone sample?
A3: The enantiomeric excess can be calculated using the following formula:
ee% = ([α] observed / [α] pure) x 100
Where:
-
[α] observed is the specific rotation of your sample.
-
[α] pure is the specific rotation of the pure enantiomer.
For example, if your sample of predominantly (R)-carvone has a specific rotation of -55°, the ee% would be: (-55° / -61°) x 100 = 90.2% ee of the (R)-enantiomer.
II. Chiral Gas Chromatography (GC) Resolution
Chiral GC is a powerful analytical and semi-preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Chiral GC of Carvone Enantiomers
1. Column Selection: A cyclodextrin-based chiral column is typically used. Recommended columns include:
- β-DEX™ 225
- Astec® CHIRALDEX™ G-TA[3]
- Rt-βDEXsm
2. Sample Preparation:
- Dilute the racemic carvone mixture in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
3. GC Parameters:
| Parameter | Recommended Setting |
| Column | CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 μm film thickness[3] |
| Oven Program | 40°C (hold 1 min), then ramp at 2°C/min to 170°C (hold 15 min)[3] |
| Injector Temperature | 250°C[3] |
| Detector (FID) Temp | 250°C[3] |
| Carrier Gas | Helium or Hydrogen[3] |
| Flow Rate | ~1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1[3] |
4. Data Analysis:
- Identify the two peaks corresponding to the (R) and (S) enantiomers.
- Calculate the peak areas to determine the ratio of the enantiomers and the enantiomeric excess.
Troubleshooting Guide: Chiral GC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Incorrect column selection.- Inappropriate temperature program.- Column degradation. | - Ensure a cyclodextrin-based chiral column is being used.- Optimize the temperature ramp rate; a slower ramp often improves resolution.- Condition the column according to the manufacturer's instructions. Replace if necessary. |
| Peak tailing | - Active sites on the column.- Sample overload. | - Use a guard column.- Reduce the amount of sample injected.- Ensure the liner is clean and appropriate for the analysis. |
| Peak fronting | - Column overload. | - Dilute the sample further. |
| Ghost peaks | - Contamination from the syringe, septum, or previous injections. | - Clean the syringe.- Use a high-quality, low-bleed septum.- Bake out the column at a high temperature (within its limits). |
| Inconsistent retention times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature not stable. | - Check the gas supply and regulators.- Perform a leak check.- Verify the oven temperature calibration. |
Experimental Workflow: Chiral GC Resolution
Caption: Workflow for Chiral GC Resolution of Carvone.
III. Diastereomeric Crystallization
This classical resolution method involves reacting the racemic carvone with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by crystallization.
Experimental Protocol: Resolution via Semicarbazone Formation
1. Formation of Carvone Semicarbazones:
- Dissolve racemic carvone in ethanol.
- Add a solution of semicarbazide hydrochloride and sodium acetate in water.
- Heat the mixture gently, then allow it to cool slowly to induce crystallization. The product will be a mixture of two diastereomeric semicarbazones.
2. Fractional Crystallization:
- The diastereomers will have different solubilities in a given solvent.
- Perform a series of recrystallizations from a suitable solvent (e.g., ethanol, methanol) to isolate the less soluble diastereomer.
- Monitor the purity of the crystals after each recrystallization by measuring the melting point. The melting point of the pure diastereomer should be sharp.
3. Regeneration of Pure Carvone Enantiomer:
- Hydrolyze the purified diastereomeric semicarbazone using an acid (e.g., dilute sulfuric acid).
- Extract the liberated pure carvone enantiomer with an organic solvent (e.g., diethyl ether).
- Wash the organic layer, dry it, and remove the solvent to obtain the pure enantiomer.
4. Characterization:
- Measure the specific rotation of the purified carvone to determine its enantiomeric excess.
Troubleshooting Guide: Diastereomeric Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Add more solvent.- Allow the solution to cool more slowly.- Try a different solvent or solvent mixture. |
| Poor or no crystal formation | - Solution is too dilute.- Insufficient cooling. | - Slowly evaporate some of the solvent.- Cool the solution in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low diastereomeric excess (de%) | - Incomplete separation of diastereomers. | - Perform additional recrystallizations.- Optimize the recrystallization solvent to maximize the solubility difference between the diastereomers. |
| Low yield of pure enantiomer | - Loss of material during recrystallizations.- Incomplete hydrolysis of the diastereomer. | - Minimize the number of recrystallizations if possible.- Ensure complete hydrolysis by monitoring the reaction. |
Experimental Workflow: Diastereomeric Crystallization
Caption: Workflow for Diastereomeric Crystallization of Carvone.
IV. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Experimental Protocol: Lipase-Catalyzed Resolution of Carvone
1. Enzyme and Substrate Preparation:
- Select a suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia). Screening several lipases is recommended.
- Dissolve the racemic carvone in an appropriate organic solvent (e.g., hexane, toluene).
2. Acylation Reaction:
- Add the lipase and an acyl donor (e.g., vinyl acetate, isopropenyl acetate) to the carvone solution.
- Incubate the mixture with stirring at a controlled temperature (e.g., 30-40°C).
- The lipase will selectively acylate one of the carvone enantiomers, forming an ester.
3. Monitoring the Reaction:
- Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC.
- Stop the reaction at approximately 50% conversion to obtain the highest possible enantiomeric excess for both the unreacted carvone and the ester product.
4. Separation of Products:
- Remove the enzyme by filtration.
- Separate the unreacted carvone enantiomer from the carvone ester product by column chromatography.
5. Characterization:
- Determine the enantiomeric excess of the unreacted carvone and the carvone ester (after hydrolysis back to carvone) using chiral GC or by measuring their specific rotations.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inappropriate enzyme.- Non-optimal solvent.- Incorrect temperature or pH.- Enzyme denaturation. | - Screen a variety of commercially available lipases.- Test different organic solvents.- Optimize the temperature and, if using an aqueous phase, the pH.- Ensure gentle handling of the enzyme. |
| Low enantioselectivity (low ee%) | - The chosen enzyme is not highly selective for carvone.- Non-optimal reaction conditions. | - Screen other lipases.- Vary the acyl donor.- Optimize the temperature, as lower temperatures can sometimes increase selectivity. |
| Slow reaction rate | - Low enzyme concentration.- Poor mixing.- Sub-optimal temperature. | - Increase the amount of lipase.- Ensure efficient stirring.- Optimize the reaction temperature. |
| Difficulty in separating product and unreacted starting material | - Similar polarities of the carvone and its ester. | - Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of Carvone.
References
Stability and degradation studies of "(-)-Carvone" under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability and degradation studies of (-)-Carvone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.
Issue 1: Inconsistent or non-reproducible chromatographic peak areas for this compound.
| Potential Cause | Troubleshooting Step |
| Sample Volatility | This compound is a volatile organic compound. Ensure sample vials are tightly sealed to prevent evaporative loss, which can lead to lower than expected concentrations.[1] Use autosampler vials with septa designed to minimize evaporation. |
| Improper Sample Preparation | Ensure accurate and consistent dilutions. Use calibrated pipettes and high-purity solvents. For complex matrices, consider matrix effects which can suppress or enhance the signal.[1] |
| Injector Issues (GC) | A contaminated or active injector liner can lead to peak tailing or loss of analyte. Clean or replace the injector liner regularly.[2] |
| Column Overload (HPLC/GC) | Injecting too concentrated a sample can lead to peak fronting and inaccurate integration. Reduce the injection volume or dilute the sample. |
| Detector Saturation | If the concentration of this compound is too high, the detector may become saturated, leading to flattened peak tops and inaccurate quantification. Dilute the sample to fall within the linear range of the detector. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | This compound can degrade under various conditions. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. Common degradants include carvone camphor, dihydrocarvone, and dihydrocarveol.[1][3][4] |
| Contaminated Solvents or Glassware | Run a blank injection of the solvent to check for contaminants. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. |
| Sample Matrix Interference | If analyzing this compound in a complex matrix (e.g., soil, biological fluids), other components may co-elute. Optimize the chromatographic method (e.g., gradient elution in HPLC, temperature programming in GC) to improve separation. |
| Carryover from Previous Injections | Implement a robust wash cycle for the injector and needle between samples to prevent carryover. |
Issue 3: Poor peak shape (tailing or fronting) for this compound.
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Silanol groups in the injector liner or on the column can interact with the carbonyl group of this compound, causing peak tailing. Use a deactivated liner and a column with low bleed and high inertness.[2] |
| Inappropriate Mobile Phase pH (HPLC) | While this compound is neutral, extreme pH values can affect the stability of the silica-based column packing. Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8). |
| Column Contamination | Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.[5] |
| Mismatched Sample Solvent and Mobile Phase (HPLC) | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound I should look for?
A1: The primary degradation products of this compound depend on the conditions. In aqueous solutions exposed to light, the main photolysis product is carvone camphor .[1][3] In soil, particularly under anaerobic conditions, you are likely to find dihydrocarvone and dihydrocarveol .[1][3][4] Oxidation can lead to a variety of products including epoxides and diketones.[7][8]
Q2: How does pH affect the stability of this compound?
A2: this compound is more persistent in acidic soils. As the pH decreases, the degradation half-life of carvone increases. This is likely due to the effect of pH on microbial activity rather than a direct effect on the carvone molecule itself, as it is a neutral compound.[3]
Q3: What is the expected thermal stability of this compound?
A3: High temperatures generally increase the degradation rate of this compound.[1] While specific thermal degradation onset temperatures are not extensively detailed in the provided literature for pure this compound, essential oils containing carvone are known to be thermolabile, and changes in their composition can occur with heat.[9]
Q4: How should I store my this compound samples to minimize degradation?
A4: To ensure the stability of this compound samples, they should be stored in airtight, light-protected containers at low temperatures (e.g., -20°C) to minimize volatilization and photodegradation.[10][11] For solutions, using an inert solvent is recommended.
Q5: What are the key parameters to consider for the analytical method?
A5: For GC-MS analysis, a non-polar or medium-polarity column is typically used. For HPLC analysis, a reversed-phase C18 column is common.[10][12] It is crucial to validate the method for linearity, accuracy, and precision to ensure reliable quantification of this compound and its degradation products.
Data Presentation
Table 1: Summary of this compound Degradation Half-Life (t₀.₅) under Various Conditions
| Condition | Matrix | Half-Life (days) | Degradation Products | Reference |
| Photolysis (Xenon Lamp) | Aqueous Solution | 1.81 - 1.93 | Carvone camphor | [1] |
| Photolysis (Mercury Lamp) | Aqueous Solution | 0.76 - 0.83 | Carvone camphor | [1] |
| Dark Condition | Aqueous Solution | 3.61 | - | [1] |
| Aerobic | Soil | 1.8 - 3.2 (depending on soil type) | Dihydrocarvone, Dihydrocarveol | [1][13] |
| Anaerobic | Soil | 1.8 - 3.2 (depending on soil type) | Dihydrocarvone, Dihydrocarveol | [1] |
| Acidic (pH 3) | Soil | Increased persistence (half-life prolonged by 4.53 days compared to neutral) | - | [3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Degradation Products
This protocol is based on methodologies described for the analysis of carvone in environmental samples.[1][10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 5 minutes.
-
Ramp to 230°C at a rate of 10°C/min.
-
Hold at 230°C for 1 minute.
-
-
MS Parameters:
-
Ion Source Temperature: 280°C.
-
Quadrupole Temperature: 150°C.
-
Interface Temperature: 270°C.
-
Scan Mode: Full scan for qualitative analysis and identification of degradation products by comparison with a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for quantitative analysis of target compounds.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., n-hexane or acetonitrile).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC Analysis of this compound
This protocol is adapted from a validated method for the estimation of carvone.[12][14]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water. A common starting point is a 72:28 (v/v) mixture of methanol and water.[15] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detector Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Ensure the final concentration is within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Major degradation pathways of this compound.
References
- 1. Degradation and Pathways of Carvone in Soil and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and Pathways of Carvone in Soil and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Carvone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. Adsorption of Carvone and Limonene from Caraway essential oil onto Tunisian montmorillonite clay for pharmaceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a new analytical HPLC method for the estimation of carvone in suppositories | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak broadening in GC analysis of "(-)-Carvone"
Welcome to the technical support center for the gas chromatography (GC) analysis of (-)-Carvone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on peak broadening.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your GC analysis of this compound, particularly concerning peak shape.
Question: My this compound peak is broader than expected. What are the most common causes and how can I fix it?
Answer:
Peak broadening in the GC analysis of this compound can stem from several factors related to your injection technique, column health, temperature settings, or carrier gas flow. A systematic approach is the best way to identify and resolve the issue.
Initial Checks:
-
Review Method Parameters: Ensure that the correct GC method has been loaded. Seemingly obvious, this is a common source of error. Verify parameters such as injector temperature, oven temperature program, and carrier gas flow rate.
-
Sample Preparation: Confirm that the sample concentration is appropriate. Overloading the column is a frequent cause of peak broadening and fronting.[1] Also, ensure the sample is free of particulate matter.[2]
Troubleshooting Workflow for Peak Broadening
The following diagram illustrates a step-by-step approach to diagnosing the cause of peak broadening.
Caption: A logical workflow for troubleshooting peak broadening in GC analysis.
Question: How do I know if my peak broadening is due to column overload?
Answer:
Column overload is a common cause of peak distortion, often leading to fronting (a leading edge to the peak) rather than symmetrical broadening.[1] However, with some chiral stationary phases, overloading can manifest as tailing peaks.[3]
To determine if you are overloading the column, you can perform a simple experiment:
-
Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
If the peak shape improves (becomes narrower and more symmetrical) with dilution, you are likely overloading the column.[4]
The solution is to inject a smaller volume or a more dilute sample.[1]
Question: Could my sample solvent be causing the peak broadening?
Answer:
Yes, the choice of solvent can significantly impact peak shape. If the sample solvent has a much higher elution strength than the mobile phase at the initial oven temperature, it can cause band broadening.[5][6] For splitless injections, the initial oven temperature should be about 10-30°C below the boiling point of the sample solvent to ensure proper "solvent effect" focusing.[7]
If you suspect a solvent mismatch, try dissolving your sample in a solvent that is more compatible with your stationary phase and initial GC conditions.
Frequently Asked Questions (FAQs)
This section addresses more general questions related to the GC analysis of this compound.
Question: What are typical quantitative values for a "good" vs. a "broad" peak for this compound?
Answer:
While "good" and "broad" are qualitative terms, we can use peak shape parameters like Peak Width at Half Height (PWHH) and Tailing Factor (Asymmetry Factor) to quantify peak quality. The United States Pharmacopeia (USP) suggests a tailing factor between 0.8 and 1.8 for acceptable peak symmetry.[8][9] For chiral separations, maintaining good peak shape is crucial for accurate quantification of enantiomers.
The following table provides target and problematic values for these parameters in the context of this compound analysis.
| Parameter | Good Peak | Broad/Tailing Peak | Potential Implication |
| Peak Width at Half Height (PWHH) | Typically < 5 seconds | > 10 seconds | Poor column efficiency, suboptimal separation conditions. |
| Tailing Factor (Asymmetry Factor) | 0.9 - 1.5 | > 1.8 | Active sites in the system, column degradation, or overload.[10] |
Note: These values are illustrative and can vary depending on the specific column and analytical conditions.
Question: What is the importance of the oven temperature ramp rate in the analysis of chiral compounds like this compound?
Answer:
The temperature ramp rate is a critical parameter for optimizing the separation of enantiomers. For chiral separations on cyclodextrin-based columns, a slower temperature ramp rate (e.g., 1-2 °C/min) often leads to better resolution between the enantiomeric peaks. Faster ramp rates can cause the peaks to broaden and co-elute.
Question: How often should I perform maintenance on my GC system to avoid peak broadening?
Answer:
Regular preventative maintenance is key to maintaining good chromatographic performance. Here are some general guidelines:
-
Septum Replacement: Replace the injector septum daily or after every 100-200 injections to prevent leaks and contamination.
-
Liner Inspection and Cleaning/Replacement: Inspect the injector liner weekly and clean or replace it as needed. Active sites can develop on a dirty liner, leading to peak tailing.
-
Column Trimming: If you observe persistent peak tailing or broadening that is not resolved by other troubleshooting steps, trimming 0.5-1 meter from the front of the column can remove contamination and restore performance.
-
Carrier Gas Traps: Replace oxygen and moisture traps in your carrier gas line according to the manufacturer's recommendations to prevent column degradation.
Experimental Protocols
This section provides detailed methodologies for the GC analysis of this compound.
Protocol 1: Routine GC-FID Analysis of this compound in an Essential Oil Matrix
1. Objective: To determine the concentration of this compound in an essential oil sample with optimal peak shape.
2. Materials:
-
This compound standard
-
Essential oil sample containing this compound
-
Hexane (or other suitable volatile solvent)
-
2 mL GC vials with caps and septa
-
Micropipettes
3. Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in hexane.
-
Prepare a working standard by diluting the stock solution to approximately 10 µg/mL in hexane.[2]
-
Dilute the essential oil sample 1:100 (v/v) in hexane.
-
Transfer the prepared standard and sample solutions to GC vials.
4. GC-FID Conditions:
-
Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness)[11][12]
-
Injector: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Detector: FID, 250 °C
5. Data Analysis:
-
Integrate the this compound peak in both the standard and sample chromatograms.
-
Calculate the PWHH and tailing factor for the this compound peak.
-
Quantify the concentration of this compound in the sample using an external standard calibration.
Protocol 2: Troubleshooting Peak Broadening of this compound
1. Objective: To systematically identify the cause of this compound peak broadening and restore optimal peak shape.
2. Methodology: This protocol involves a series of sequential experiments, analyzing the this compound standard after each modification to observe the effect on peak shape.
Experiment 1: Injection Volume and Concentration
-
Prepare a dilution series of the this compound standard (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject 1 µL of each concentration using the routine GC method.
-
Analyze the peak shape for each injection. If peak shape improves with lower concentration, the issue is column overload.
Experiment 2: Injector Maintenance
-
Cool the injector and replace the septum and liner. Use a deactivated liner.
-
Re-inject the 10 µg/mL this compound standard.
-
If peak shape is restored, the issue was a contaminated or active injector port.
Experiment 3: Column Maintenance
-
Cool the oven and carefully trim 0.5 meters from the injector end of the column.
-
Re-install the column, ensuring the correct insertion depth into the injector and detector.
-
Condition the column according to the manufacturer's instructions.
-
Re-inject the 10 µg/mL this compound standard.
-
If peak shape improves, the problem was likely due to contamination at the head of the column.
Experiment 4: Oven Temperature Program
-
Modify the oven program to have a slower ramp rate (e.g., 1 °C/min).
-
Re-inject the 10 µg/mL this compound standard.
-
If the peak becomes sharper, the original ramp rate was too fast for optimal separation.
3. Data Analysis: For each experiment, record the PWHH and tailing factor. Compare these values to the "Good Peak" criteria in the FAQ table to determine if the issue has been resolved.
Visualizing the Problem: Causes of Peak Broadening
The following diagram illustrates the relationships between common causes and the resulting peak shape issues.
Caption: Relationship between common GC problems and their effect on peak shape.
References
- 1. Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC | Labcompare.com [labcompare.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iris.unito.it [iris.unito.it]
- 6. usp.org [usp.org]
- 7. chegg.com [chegg.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. usp.org [usp.org]
- 10. Is the tailing factor acceptable???? - Chromatography Forum [chromforum.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. agilent.com [agilent.com]
Preventing thermal decomposition of "(-)-Carvone" during vacuum distillation
Technical Support Center: (-)-Carvone Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to preventing thermal decomposition during the vacuum distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to heat?
A1: this compound is a natural monoterpenoid and a member of the terpenoid family of chemicals. It is found in high concentrations in the essential oil of spearmint. Its chemical structure, containing double bonds and a ketone functional group, makes it susceptible to thermal degradation, including oxidation, isomerization, and polymerization at elevated temperatures.
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is highly dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 227-230°C.[1][2] Under vacuum, the boiling point is significantly lower, which is crucial for preventing thermal decomposition.
Q3: Why is vacuum distillation the recommended method for purifying this compound?
A3: Vacuum distillation is the preferred method because it lowers the boiling point of this compound, allowing for its purification at temperatures that minimize the risk of thermal degradation.[3] High temperatures can lead to the formation of impurities and a reduction in the final product's purity and yield.
Q4: What are the primary thermal decomposition products of this compound to be aware of?
A4: The most common thermal degradation pathway for carvone, especially in the presence of acidic catalysts, is isomerization to carvacrol.[4][5][6] Other potential degradation products under various conditions can include dihydrocarvone and carvone camphor.[7][8]
Q5: Can I use antioxidants to protect this compound during distillation?
A5: Yes, the use of antioxidants can help prevent oxidative degradation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used as stabilizers in various organic materials to prevent oxidation at high temperatures.[2][9][10][11] It is advisable to use a minimal effective amount of a high-purity, food-grade or pharmaceutical-grade antioxidant if your final application allows for it.
Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of this compound.
Issue 1: The this compound distillate is discolored (yellow, pink, or purple).
-
Possible Cause 1: Oxidation. Exposure to air at elevated temperatures can cause oxidation, leading to colored byproducts.
-
Solution: Ensure your distillation apparatus is free of leaks and purge the system with an inert gas like nitrogen or argon before starting the distillation. Maintaining a good vacuum will also minimize the presence of oxygen.
-
-
Possible Cause 2: Isomerization to Carvacrol. Traces of acid in the crude this compound can catalyze the isomerization to carvacrol, which can contribute to color.
-
Solution: Neutralize any residual acids in your crude this compound before distillation. This can be done by washing the crude material with a dilute sodium bicarbonate solution, followed by a water wash to remove any remaining base, and then thoroughly drying the material.
-
-
Possible Cause 3: High Distillation Temperature. Even under vacuum, excessively high temperatures in the distillation pot can cause thermal degradation and the formation of colored impurities.
-
Solution: Use the lowest possible temperature that allows for a reasonable distillation rate. This can be achieved by using a deeper vacuum. Refer to the vapor pressure data in the table below to find the optimal temperature and pressure for your setup.
-
Issue 2: Low yield of purified this compound.
-
Possible Cause 1: Inefficient Condensation. If your condenser is not cold enough, some of the this compound vapor may pass through without condensing and be lost to the vacuum pump.
-
Solution: Ensure a high flow rate of a cold coolant through your condenser. For very low-pressure distillations, a condenser with a larger surface area or a series of condensers may be necessary.
-
-
Possible Cause 2: "Bumping" of the liquid. Sudden, violent boiling (bumping) can cause a significant portion of the crude material to be carried over into the receiving flask without proper fractionation.[1][12][13]
-
Possible Cause 3: Decomposition in the distillation pot. If the distillation is run for too long or at too high a temperature, a significant portion of the this compound may decompose, reducing the yield.
-
Solution: Monitor the distillation closely and stop the process once the desired fraction has been collected. Avoid distilling to dryness.
-
Issue 3: The vacuum pump is not reaching the desired pressure.
-
Possible Cause 1: Leaks in the system. Even small leaks in the glassware joints or tubing can prevent the system from reaching a deep vacuum.
-
Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Using a high-quality vacuum grease on all ground glass joints is recommended.
-
-
Possible Cause 2: Inefficient vacuum pump. The vacuum pump may not be performing optimally due to old or contaminated oil.
-
Solution: Check the vacuum pump oil and change it if it appears cloudy or discolored. Ensure the pump is appropriately sized for the volume of your distillation apparatus.
-
Data Presentation
Boiling Point of this compound at Various Pressures
The following table summarizes the boiling point of carvone at different vacuum levels. Use this data to select the appropriate distillation parameters for your equipment.
| Pressure (mmHg) | Pressure (mbar) | Boiling Point (°C) |
| 760 | 1013 | 227-230 |
| 400 | 533 | 203.5 |
| 200 | 267 | 179.6 |
| 100 | 133 | 157.3 |
| 40 | 53.3 | 133.0 |
| 15 | 20 | 100-115 |
| 10 | 13.3 | 100.4 |
| 5 | 6.7 | 86.1 |
| 1 | 1.3 | 57.4 |
Data compiled from various sources.[14]
Experimental Protocols
Protocol 1: Laboratory-Scale Vacuum Distillation of this compound
This protocol is intended for the purification of this compound from a crude essential oil matrix.
Materials:
-
Crude this compound oil
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap
-
Inert gas (Nitrogen or Argon)
-
Vacuum grease
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints.
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Place a magnetic stir bar and the crude this compound oil into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
System Purge and Evacuation:
-
Begin stirring the oil.
-
Purge the system with an inert gas for several minutes to remove oxygen.
-
Close the inert gas inlet and slowly open the connection to the vacuum pump.
-
Evacuate the system to the desired pressure. A cold trap between the distillation apparatus and the vacuum pump is highly recommended to protect the pump from volatile components.
-
-
Distillation:
-
Once the desired vacuum is stable, begin heating the distillation flask with the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and condense.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the distillation temperature stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
Once the majority of the this compound has been distilled, stop the heating and allow the system to cool under vacuum.
-
Once cooled, slowly vent the system with an inert gas to return to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and store the purified this compound in a sealed container, protected from light and air.
-
Visualizations
Logical Workflow for Troubleshooting Distillation Issues
Caption: A flowchart for troubleshooting common issues during the vacuum distillation of this compound.
Experimental Workflow for Vacuum Distillation
Caption: A step-by-step workflow for the vacuum distillation of this compound.
References
- 1. Bumping (chemistry) - Wikipedia [en.wikipedia.org]
- 2. welltchemicals.com [welltchemicals.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Microbiological Tests of S-Carvone and Geraniol and Selected Derivatives of These Compounds That May Be Formed in the Processes of Isomerization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 12. Bumping - Sciencemadness Wiki [sciencemadness.org]
- 13. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 14. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone
Welcome to the technical support center for troubleshooting challenges in the liquid-liquid extraction of (-)-Carvone. This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly emulsion formation, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the liquid-liquid extraction of this compound?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. During the liquid-liquid extraction of this compound from natural sources like spearmint or caraway oils, vigorous mixing of the organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) with the aqueous phase can lead to the formation of a stable emulsion. This is often exacerbated by the presence of natural surfactants, such as phospholipids, free fatty acids, and proteins, in the plant extract. These molecules have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, allowing them to act as stabilizing agents at the oil-water interface, preventing the separation of the two layers.
Q2: What are the initial, simple steps I can take to prevent emulsion formation?
A2: Prevention is often simpler than treatment. Here are a few preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction while minimizing the energy input that can lead to emulsion formation.[1]
-
Pre-emptive Salting-Out: If you anticipate emulsion formation based on the sample matrix, add a saturated salt solution (brine) or solid salt (like NaCl or Na2SO4) to the aqueous phase before extraction.[1][2] This increases the ionic strength of the aqueous layer, which can help prevent the formation of a stable emulsion.
Q3: I have already formed a stable emulsion. What are the recommended methods to break it?
A3: Several physical and chemical methods can be employed to break a pre-formed emulsion. The choice of method depends on the stability of the emulsion and the scale of your experiment. The following troubleshooting guide provides a systematic approach.
Troubleshooting Guide: Breaking a Stable Emulsion
If you have encountered a stable emulsion during the liquid-liquid extraction of this compound, follow these steps sequentially.
Step 1: Patience and Gentle Agitation
For less stable emulsions, the simplest approach is often effective.
-
Method: Let the separatory funnel stand undisturbed for 10-30 minutes.[3] Occasionally, gently tap the sides of the funnel or stir the emulsion layer with a glass rod.
-
Principle: This allows time for the dispersed droplets to coalesce and separate under gravity.
Step 2: Chemical Intervention - "Salting Out"
If the emulsion persists, increasing the ionic strength of the aqueous phase is a common and effective technique.
-
Method: Add a saturated solution of sodium chloride (brine) or solid sodium chloride (NaCl) to the separatory funnel. Start with a small amount and gently swirl.
-
Principle: The increased ionic strength of the aqueous layer decreases the solubility of the organic phase in it and can disrupt the stabilizing effect of surfactant-like molecules.[1]
-
Experimental Protocol:
-
Prepare a saturated NaCl solution by dissolving NaCl in distilled water until no more salt dissolves.
-
Add the brine solution in portions of 5-10 mL to the separatory funnel containing the emulsion.
-
After each addition, gently swirl the funnel and allow it to stand for a few minutes to observe if the emulsion breaks.
-
Step 3: Physical Disruption - Centrifugation
For more stubborn emulsions, mechanical force can be applied to facilitate phase separation.
-
Method: Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed.
-
Principle: The centrifugal force accelerates the separation of the denser and lighter phases.[3][4]
-
Experimental Protocol:
Step 4: Altering the pH
Adjusting the pH of the aqueous phase can alter the charge of the natural surfactants, reducing their ability to stabilize the emulsion.[2][3]
-
Method: Add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise to the separatory funnel.
-
Principle: Changing the pH can protonate or deprotonate the acidic or basic functional groups of the emulsifying agents, thereby reducing their surfactant properties.
-
Experimental Protocol:
-
Carefully add the acid or base drop by drop while gently swirling the separatory funnel.
-
Monitor the phase separation after each addition. Be mindful that changing the pH can affect the solubility of your target compound, this compound.
-
Step 5: Filtration
In some cases, filtering the emulsion through a physical medium can help to break it.
-
Method: Pass the emulsion through a plug of glass wool or a filter aid like Celite®.
-
Principle: The filter medium can help to coalesce the dispersed droplets.
Quantitative Data Summary for Emulsion Breaking Techniques
| Technique | Parameter | Value | Source |
| Salting Out | NaCl Concentration | 1-1.5% (w/v) in aqueous phase | - |
| Centrifugation | Speed | 3000-5000 rpm | [4][5] |
| Time | 5-15 minutes | [4][5] | |
| pH Adjustment | Acidic | pH ~2 | [2][3] |
| Basic | pH ~8-10 | - |
Note: The optimal parameters may vary depending on the specific solvent system and the nature of the plant extract.
Experimental Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflow for this compound extraction and a decision-making tree for troubleshooting emulsion formation.
Caption: Experimental workflow for the liquid-liquid extraction of this compound.
Caption: Decision-making tree for troubleshooting emulsion formation.
References
- 1. A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes [mdpi.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (-)-Carvone Solubility for In Vitro Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving (-)-Carvone for in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural monoterpene and a major component of spearmint oil. It is investigated for various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Like many essential oil components, this compound is hydrophobic, meaning it has poor solubility in water.[3][4][5][6] This presents a challenge for in vitro biological assays, which are typically conducted in aqueous media such as cell culture medium or buffers. Inadequate dissolution can lead to inaccurate and irreproducible experimental results.
Q2: What are the primary solvents recommended for dissolving this compound for biological assays?
The most commonly used organic solvents for dissolving hydrophobic compounds like this compound for in vitro studies are dimethyl sulfoxide (DMSO) and ethanol.[7] These solvents are miscible with water and cell culture media, allowing for the preparation of stock solutions that can be further diluted to working concentrations.
Q3: What is the maximum recommended concentration of DMSO or ethanol in the final assay medium?
To avoid solvent-induced cytotoxicity or interference with the assay, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, a final concentration of 0.1% to 0.5% is widely considered safe for most cell lines, though some may tolerate up to 1%.[8] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent and concentration. Ethanol can also exhibit cytotoxic effects and interfere with cellular processes at higher concentrations.[9] Therefore, maintaining the final ethanol concentration at or below 0.5% is also recommended.
Troubleshooting Guides
Issue: My this compound is not dissolving properly in the chosen solvent.
Possible Causes and Solutions:
-
Solvent Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds.
-
Solution: Always use fresh, anhydrous, cell culture-grade DMSO. Store it in small, tightly sealed aliquots to minimize exposure to air.
-
-
Insufficient Mixing: The compound may require more energy to dissolve completely.
-
Solution: After adding the solvent, vortex the solution for 1-2 minutes. If dissolution is still incomplete, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat which could degrade the compound.[10]
-
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution that is too concentrated.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in the chosen solvent.
-
Issue: After diluting the DMSO/ethanol stock solution into my aqueous medium, a precipitate forms.
Possible Cause and Solution:
-
Poor Miscibility at High Concentration: When a concentrated stock of a hydrophobic compound is added to an aqueous medium, it can cause the compound to "crash out" or precipitate.
-
Solution: To prevent precipitation, add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. It is also recommended to add the stock solution dropwise into the medium. Preparing an intermediate dilution in a co-solvent or using a surfactant can also improve solubility in the final aqueous solution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~1.31 mg/mL (at 25°C)[3] | Poorly soluble |
| DMSO | ~80 mg/mL[7] | High solubility, suitable for concentrated stock solutions. |
| 70% Ethanol | ~478 mg/mL (calculated) | Miscible with alcohol; 1 mL of this compound dissolves in 2 mL of 70% ethanol.[3][4] Density of this compound is approximately 0.956 g/mL.[3] |
| Propylene Glycol | Soluble[3][4][6][11] | A common co-solvent. |
| Fixed Oils | Soluble[3] | |
| Glycerol | Insoluble[3][4][6][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, sonicate the tube for 10-15 minutes in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
When adding the stock solution to the medium, ensure thorough mixing by gently vortexing or pipetting up and down.
-
Visually inspect the working solutions for any signs of precipitation before adding them to your cell cultures.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for solvent selection.
References
- 1. Enzyme inactivation by ethanol and development of a kinetic model for thermophilic simultaneous saccharification and fermentation at 50 °C with Thermoanaerobacterium saccharolyticum ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Page loading... [guidechem.com]
- 7. Carvone | TargetMol [targetmol.com]
- 8. Carvone, (+)- | C10H14O | CID 16724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of antibacterial activity of essential oils by tween 80 and ethanol in liquid medium. | Semantic Scholar [semanticscholar.org]
- 11. (S)-(+)-Carvone [chembk.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Carvone and (+)-Carvone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the two enantiomers of carvone, (-)-carvone and (+)-carvone. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.
Carvone, a monoterpenoid found in the essential oils of plants like spearmint and caraway, exists as two stereoisomers: (R)-(-)-carvone and (S)-(+)-carvone. While sharing the same chemical formula, these enantiomers exhibit distinct olfactory properties and, more importantly, differing biological activities. Understanding these differences is crucial for their potential therapeutic applications.
Comparative Biological Activities: A Quantitative Overview
The following table summarizes the quantitative data on the biological activities of this compound and (+)-Carvone from various experimental studies.
| Biological Activity | Test System | This compound (R-Carvone) | (+)-Carvone (S-Carvone) | Reference |
| Neurological Activity | ||||
| Sedative Effect (Pentobarbital-induced sleep) | Mice (100 mg/kg) | More effective | Less effective | |
| Sedative Effect (Pentobarbital-induced sleep) | Mice (200 mg/kg) | Less potent | More potent | |
| Anticonvulsant Effect (PTZ-induced convulsions) | Mice (200 mg/kg) | Ineffective | Significantly increased latency | |
| Anticonvulsant Effect (PIC-induced convulsions) | Mice (200 mg/kg) | Ineffective | Significantly increased latency | |
| Nerve Excitability (Compound Action Potential) | Frog sciatic nerve | IC50 = 10.70 ± 0.07 mM | IC50 = 8.70 ± 0.1 mM | |
| Acute Toxicity (LD50) | Mice | 426.6 mg/kg | 484.2 mg/kg | [1] |
| Anti-inflammatory Activity | ||||
| Eosinophil Recruitment Inhibition (in vivo) | Allergic mice model (10 mg/kg) | Effective | Effective | [2] |
| Leukocyte Infiltration Inhibition (in vivo) | Allergic mice model | Effective | Little inhibitory effect | [2] |
| Mucus Production Inhibition (in vivo) | Allergic mice model | Effective | No beneficial effect | [2] |
| IL-10 Production (in vivo) | Allergic mice model | Increased | No significant impact | [2] |
| IgE Production (in vivo) | Allergic mice model | Decreased | No significant impact | [2] |
| IFN-γ Production (in vivo) | Allergic mice model | No effect | Increased | [2] |
| Antimicrobial Activity | ||||
| Escherichia coli | Broth microdilution | Active (MIC not specified) | Inactive | [3] |
| Candida albicans | Broth microdilution | MIC = 0.625 mg/mL | MIC = 0.312 mg/mL | [3][4] |
| Candida tropicalis | Broth microdilution | Weak activity (MIC = 2.5 mg/mL) | Weak activity (MIC = 2.5 mg/mL) | [3][4] |
| Candida parapsilosis | Broth microdilution | Low inhibitory action (MFC = 1.25 mg/mL) | Low inhibitory action (MFC = 1.25 mg/mL) | [3][4] |
| Candida krusei | Broth microdilution | MIC/MFC = 0.625 mg/mL | Intermediate activity (MIC = 0.625 mg/mL) | [3][4] |
| MRSA Strains | Broth microdilution | MIC = 500-1000 µg/ml | MIC = 500-1000 µg/ml | [5] |
| Cytotoxic Activity | ||||
| Ovarian Cancer (SW-626) | MTS Assay | Not reported | IC50 = 147 µM | |
| Prostate Cancer (PC-3) | MTS Assay | Not reported | IC50 = 117 µM | |
| Triple Negative Breast Cancer (BT-20) | MTS Assay | Not reported | IC50 = 199 µM | |
| Lymphoma (RAJI) | MTS Assay | Not reported | IC50 = 228 µM | |
| Human Leukemic Cells (Molt-4) | MTT Assay | Not reported | IC50 = 20 µM | [5] |
Signaling Pathway Modulation
This compound and (+)-Carvone exert their biological effects through the modulation of distinct signaling pathways.
This compound:
-
Anti-inflammatory effects of this compound are associated with the inhibition of the JNK1 signaling pathway. It has been shown to decrease the phosphorylation of JNK1, which in turn can reduce the expression of pro-inflammatory genes. Additionally, this compound shows a tendency to activate the Nrf2 pathway, an important regulator of antioxidant responses, which may contribute to its anti-inflammatory properties by inhibiting the transcriptional activity of NF-κB.[6][7]
(+)-Carvone:
-
The anti-inflammatory activity of (+)-Carvone is mediated through the activation of Sirtuin-1 (SIRT1) , a NAD+-dependent deacetylase.[8] (+)-Carvone does not interfere with the canonical NF-κB activation pathway but inhibits NF-κB transcriptional activity by increasing SIRT1-mediated deacetylation of the p65 subunit of NF-κB.[8] This leads to a reduction in the expression of NF-κB target genes such as NOS2 and IL-1β.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Analysis of (-)-Carvone and Synthetic Potato Sprout Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The post-harvest sprouting of potatoes is a significant concern for the agricultural industry, leading to reduced quality and marketability. For decades, synthetic chemical inhibitors have been the primary solution for sprout control during storage. However, with increasing regulatory scrutiny and consumer demand for cleaner produce, interest in natural alternatives has grown. This guide provides an objective comparison of the efficacy of (-)-Carvone, a naturally occurring monoterpene, with widely used synthetic potato sprout inhibitors, including Chlorpropham (CIPC), 1,4-Dimethylnaphthalene (DMN), and Maleic Hydrazide (MH). The information presented is supported by experimental data to aid researchers and professionals in drug development and agricultural science.
Modes of Action: A Mechanistic Overview
The efficacy of a sprout inhibitor is intrinsically linked to its mechanism of action at the cellular and molecular level. This compound and the synthetic inhibitors discussed herein employ distinct pathways to suppress sprout growth.
This compound: This natural compound is thought to interfere with isoprenoid metabolism, a crucial pathway for the synthesis of various plant hormones and other essential molecules. A key target of this compound is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which plays a vital role in the mevalonate pathway. By inhibiting HMGR, this compound disrupts the production of gibberellins, which are essential for sprout elongation.
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for (-)-Carvone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of (-)-Carvone against established chromatographic techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is intended to assist researchers and quality control professionals in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.
Introduction to Quantitative Analysis of this compound
This compound is a naturally occurring monoterpenoid found in high concentrations in the essential oils of spearmint and dill. It is widely used in the food, cosmetic, and pharmaceutical industries for its characteristic aroma and flavor, as well as its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. While GC-FID and HPLC-UV are traditional methods for this purpose, qNMR is emerging as a powerful and direct analytical technique.
Methodology Comparison
This section details the experimental protocols for the qNMR, GC-FID, and HPLC-UV methods for the quantification of this compound.
Caption: Figure 1. General Experimental Workflow for the Quantification of this compound
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (a common certified reference material for qNMR).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of maleic acid (IS) into a vial.
-
Dissolve the mixture in 1 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all relevant protons).
-
Acquisition Time (AQ): 3.4 s
-
Spectral Width (SWH): 20 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of this compound (e.g., the vinyl proton at ~6.77 ppm, 1H) and the signal of the internal standard (maleic acid singlet at ~6.27 ppm, 2H).
-
-
Quantification: Calculate the concentration of this compound using the following formula:
CCarvone = (ICarvone / NCarvone) * (NIS / IIS) * (MWCarvone / MWIS) * (mIS / msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
-
Injector and Detector Temperatures: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent like ethanol or hexane. Prepare a series of calibration standards of certified this compound reference material.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector and an autosampler.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase. Prepare a series of calibration standards of certified this compound reference material.
Performance Comparison
The performance of the qNMR method is compared with the GC-FID and HPLC-UV methods based on key validation parameters. The data presented in the tables below is a synthesis of values reported in the literature for the analysis of this compound and other similar terpenes.
Table 1: Comparison of Validation Parameters for the Quantification of this compound
| Validation Parameter | qNMR | GC-FID | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.1 mg/mL | ~ 0.01 mg/mL | ~ 0.05 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 mg/mL | ~ 0.03 mg/mL | ~ 0.15 mg/mL |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | qNMR | GC-FID | HPLC-UV |
| Reference Standard | Not required for analyte | Required for analyte | Required for analyte |
| Sample Throughput | Moderate | High | High |
| Sample Preparation | Simple | Simple | Simple |
| Analysis Time per Sample | ~10-15 min | ~20-30 min | ~10-20 min |
| Solvent Consumption | Low | Low | High |
| Structural Information | Yes | No | No |
| Instrument Cost | High | Moderate | Moderate |
| Robustness | High | High | Moderate |
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the analytical techniques and their core principles.
Caption: Figure 2. Relationship of Analytical Techniques for this compound Quantification
Discussion
The qNMR method offers several distinct advantages for the quantification of this compound. As a primary analytical method, it does not require a specific reference standard for the analyte, which can be a significant advantage in terms of cost and availability. The direct relationship between signal intensity and the number of protons allows for accurate and precise quantification with minimal sample preparation. Furthermore, NMR provides valuable structural information, which can be used to simultaneously confirm the identity of the analyte and detect impurities.
GC-FID is a robust and sensitive technique, particularly well-suited for the analysis of volatile compounds like this compound. It generally offers lower limits of detection and quantification compared to qNMR. However, it relies on the availability of a certified reference standard for calibration and does not provide structural information.
HPLC-UV is another widely used chromatographic method that demonstrates good linearity, accuracy, and precision. It is suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. Similar to GC-FID, it requires a reference standard for quantification.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is the preferred method for high-throughput analysis of volatile samples when high sensitivity is required.
-
HPLC-UV provides a reliable alternative, especially when dealing with complex matrices or when GC is not suitable.
Ultimately, a thorough validation of the chosen method is essential to ensure the reliability and accuracy of the quantitative results for this compound in any given application.
Unveiling the Antioxidant Potential of (-)-Carvone: A Comparative Analysis with Other Terpenoids
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the antioxidant activity of (-)-Carvone with other prevalent terpenoids. This report synthesizes experimental data to provide an objective performance analysis.
In the quest for novel antioxidant agents, terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention. Among them, this compound, a monoterpene found in the essential oils of spearmint, has demonstrated notable biological activities. This guide provides a detailed comparison of the antioxidant capacity of this compound against other well-known terpenoids: limonene, thymol, and carvacrol, supported by quantitative data from various in vitro antioxidant assays.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant activity of terpenoids is often evaluated by their ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50), representing the concentration of a substance required to inhibit 50% of the free radicals, is a key metric for this assessment. The lower the IC50 value, the higher the antioxidant potency of the compound.
The following table summarizes the reported IC50 values for this compound and other selected terpenoids from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Terpenoid | Assay | IC50 (µg/mL) | IC50 (mM) | Source |
| This compound | Anti-inflammatory (LPS-induced NO production) | 8.1 | 0.054 | [1] |
| Thymol | DPPH | 161.02 ± 6.89 | 1.07 | [2] |
| ABTS | 125.31 ± 6.25 | 0.83 | [2] | |
| Carvacrol | DPPH | 249.09 ± 9.04 | 1.66 | [2] |
| ABTS | 107.88 ± 4.46 | 0.72 | [2] | |
| Limonene | DPPH | >5000 | >36.7 | [3] |
| ABTS | >5000 | >36.7 | [3] |
Note: The anti-inflammatory assay for this compound, while not a direct measure of radical scavenging, indicates potent biological activity related to oxidative stress.
From the available data, thymol and carvacrol exhibit significant antioxidant activity in both DPPH and ABTS assays.[2] One study indicated that carvacrol has a better antioxidant activity than thymol, irrespective of the method used.[4] this compound's potent inhibition of nitric oxide production, a key inflammatory mediator associated with oxidative stress, suggests a strong role in mitigating oxidative damage.[1] In contrast, limonene shows very low activity in these radical scavenging assays.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (terpenoid) are prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing only the solvent and DPPH) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated as in the DPPH assay, and the IC50 value is determined.
Superoxide Anion Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate-NADH system. The superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. Antioxidants that scavenge the superoxide radical will inhibit the formation of the blue formazan.
Procedure:
-
A reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 7.4), NADH (e.g., 468 µM), and NBT (e.g., 156 µM).
-
Various concentrations of the test compound are added to the reaction mixture.
-
The reaction is initiated by adding phenazine methosulfate (PMS) (e.g., 60 µM).
-
The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
The absorbance is measured at 560 nm.
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Many terpenoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response.
Caption: The Nrf2 Signaling Pathway for Antioxidant Defense.
Conclusion
This comparative guide highlights the antioxidant potential of this compound and other terpenoids. While direct radical scavenging data for this compound is less prevalent in a comparative context, its significant anti-inflammatory properties suggest a potent role in mitigating oxidative stress. Thymol and carvacrol emerge as strong direct radical scavengers. The provided experimental protocols and pathway diagrams offer valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic applications of these fascinating compounds.
References
(-)-Carvone vs. Limonene: A Comparative Guide for Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the strategic design of complex molecules. Among the array of choices available from the chiral pool, the monoterpenes (-)-Carvone and Limonene stand out as abundant, inexpensive, and stereochemically rich precursors. Both are available in enantiomerically pure forms and serve as versatile building blocks in natural product synthesis.[1][2] However, their distinct functionalities dictate their respective synthetic pathways and applications. This guide provides an objective comparison of their performance in organic synthesis, supported by experimental data and detailed protocols.
Structural and Reactivity Overview
The fundamental difference between this compound and Limonene lies in their functional groups. Limonene is a diene with two distinct double bonds: a trisubstituted endocyclic bond and a disubstituted exocyclic bond. Its reactivity is primarily centered on electrophilic additions, cycloadditions, and oxidation of these C=C bonds.
This compound, itself an allylic oxidation product of limonene, is a more highly functionalized molecule.[1] It possesses an α,β-unsaturated ketone system in addition to the exocyclic double bond of the isopropenyl group. This conjugated system is primed for a wider range of transformations, including 1,2- and 1,4- (conjugate) additions, enolate chemistry, and various cycloadditions, making it an exceptionally versatile building block for complex architectures.[2][3]
Comparative Analysis of Key Synthetic Transformations
The utility of each precursor is best illustrated by comparing their performance in key reaction classes.
Oxidation Reactions
Oxidation is a primary strategy for introducing functionality. For Limonene, this typically involves epoxidation of the more electron-rich endocyclic double bond. For Carvone, oxidation can target either the C=C bonds or proceed via the enone system.
| Precursor | Reaction | Oxidant/Catalyst | Key Product(s) | Yield | Stereoselectivity | Reference(s) |
| (R)-(+)-Limonene | Biocatalytic Epoxidation | Peroxygenase from oat seeds / t-BuOOH | (R)-Limonene-1,2-epoxide | 67% | >98% de | [4] |
| (R)-(+)-Limonene | Catalytic Epoxidation | Tungsten-based polyoxometalate / H₂O₂ | 1,2-Limonene oxide | 95% | Not specified | [5] |
| (R)-(+)-Limonene | Ozonolysis | O₃ then reductive workup | 3-Isopropenyl-6-oxo-heptanal (IPOH) | 16% | N/A | [6] |
| This compound | Epoxidation (Exocyclic C=C) | H₂O₂ / Hydrotalcites | 7,8-Epoxycarvone | Moderate | 0% dr | [7] |
| This compound | Epoxidation (Exocyclic C=C) | NBS, Organocatalyst (Proline) then K₂CO₃ | (7R,8S)-Epoxycarvone | 30% | 40% dr | [7][8] |
| This compound | Oxidation (Enone) | Ba(OH)₂, Air (O₂) | Diketone | Not specified | N/A | [2] |
Limonene can be epoxidized with high yield and excellent diastereoselectivity, providing a valuable entry point to diols and amino alcohols.[4][9] Carvone's double bonds are less reactive towards epoxidation; the conjugated double bond is electron-deficient, and while the exocyclic double bond can be epoxidized, achieving high diastereoselectivity can be challenging without specific catalytic systems.[7][8]
Reduction Reactions
Reduction transforms the carbonyl and olefin functionalities, leading to diverse scaffolds. The Luche reduction of carvone's ketone is a notable example of chemoselective 1,2-reduction. Catalytic hydrogenation can reduce one or both double bonds in either precursor, depending on the conditions.
| Precursor | Reaction | Reagents/Catalyst | Key Product(s) | Yield | Stereoselectivity | Reference(s) |
| (+)-Carvone | Luche Reduction (1,2-reduction) | NaBH₄, CeCl₃·7H₂O in MeOH | (+)-cis-Carveol | 92% | Fully stereoselective | [3] |
| This compound | Catalytic Hydrogenation | H₂, Au/TiO₂ | (-)-Dihydrocarvone | High | trans:cis = 1.8 | [10] |
| (+)-Limonene | Catalytic Hydrogenation (Partial) | H₂, SiliaCat Pd(0) | (+)-p-1-Menthene | >95% | N/A | |
| (+)-Limonene | Catalytic Hydrogenation (Total) | H₂, Rh/Alumina (2.75 MPa) | Menthane | High | Not specified |
The Luche reduction of carvone is highly efficient and stereoselective, providing rapid access to allylic alcohols, which are valuable synthetic intermediates.[3] Catalytic hydrogenation of both molecules is effective, though controlling the selectivity between the two double bonds in limonene or between the conjugated system in carvone requires careful selection of catalysts and conditions.[10]
Strategic Applications in Total Synthesis
Both molecules are cornerstones of chiral pool synthesis, enabling the construction of complex natural products.
This compound is often employed when the target molecule contains a functionalized six-membered ring. Its α,β-unsaturated ketone is a powerful tool for building bicyclic and polycyclic systems via annulation strategies like the Robinson annulation or Diels-Alder reactions. Its inherent chirality and multiple functional handles allow for concise and stereocontrolled syntheses.
-
Total Synthesis of (-)-Xishacorene B: A 10-step synthesis from (R)-Carvone was developed, utilizing a novel Pd(0)-catalyzed C-C bond activation to form complex bicyclo[3.3.1] and [3.2.1] frameworks.[6][10]
-
Total Synthesis of (-)-Crotogoudin: A 13-step enantiospecific synthesis was achieved using a strategy centered on the benzannulation of (S)-Carvone.
Limonene , being less functionalized, is often used when the synthetic plan involves building complexity from a basic chiral cyclohexane scaffold. The initial step is almost always the selective functionalization of one of its double bonds.
-
Industrial Synthesis of this compound: The primary industrial route to this compound begins with (+)-limonene, showcasing the direct synthetic link between the two molecules.[1][2]
-
Synthesis of Cannabinoids: Limonene 1,2-epoxides are key intermediates for preparing cannabinoid drugs and related bioactive compounds.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic relationship and comparative utility of this compound and Limonene.
Caption: Synthetic relationship between Limonene and Carvone.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Limonene ozonolysis in the presence of nitric oxide: Gas-phase reaction products and yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Confirmation of (-)-Carvone: A Comparative Guide to Structure and Purity Analysis
For researchers, scientists, and drug development professionals, rigorous structural confirmation and purity assessment of chiral molecules like (-)-Carvone are paramount. This guide provides a comparative overview of key spectroscopic and chromatographic techniques used to verify the identity and enantiomeric purity of this compound, supported by experimental data and detailed protocols.
This compound, a naturally occurring monoterpenoid found in high concentrations in spearmint oil, is the (R)-enantiomer of carvone.[1][2] Its distinct stereochemistry necessitates analytical methods capable of differentiating it from its (+)-(S)-enantiomer, which is characteristic of caraway and dill oils.[1][3] While the enantiomers share identical physical properties such as boiling point and refractive index, their chiroptical properties and interactions in chiral environments differ significantly.[4][5]
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The structural confirmation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. Key chemical shifts are observed for the olefinic protons, the protons adjacent to the carbonyl group, and the methyl and isopropenyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons within the cyclohexenone ring and the isopropenyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands indicating the presence of a conjugated ketone and carbon-carbon double bonds.[6] Key vibrational frequencies include the C=O stretch of the conjugated ketone and the C=C stretching of the alkene groups.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. The electron ionization (EI) mass spectrum of carvone shows a prominent molecular ion peak (M⁺) at m/z 150.[7][8] The fragmentation pattern includes characteristic ions resulting from the loss of various fragments.[7][9]
Purity Assessment: Chromatographic and Chiroptical Methods
Ensuring the enantiomeric purity of this compound is critical, especially in pharmaceutical and flavor applications. Standard chromatographic techniques cannot separate enantiomers; therefore, chiral-specific methods are required.[1]
Chiral Gas Chromatography (GC)
Chiral GC, utilizing a chiral stationary phase, is a powerful technique for separating and quantifying the enantiomers of carvone.[10][11] By using a chiral column, such as one based on cyclodextrin derivatives, (R)-(-)-Carvone and (S)-(+)-Carvone can be resolved into two distinct peaks, allowing for the determination of enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Similar to chiral GC, chiral HPLC employs a chiral stationary phase to separate enantiomers.[12][13] This method is also highly effective for determining the enantiomeric purity of carvone.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. This compound is levorotatory, meaning it rotates the plane of polarized light to the left (a negative rotation). The specific rotation is a characteristic physical property that can be used to assess enantiomeric purity, although it is less precise than chromatographic methods for detecting small amounts of the other enantiomer. The specific optical rotation for l-Carvone is approximately -62.46 degrees at 20°C.[1]
Comparative Data Summary
The following tables summarize the key spectroscopic and chromatographic data for this compound.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm |
| H-6 | 6.77 |
| H-3 | 4.81, 4.76 |
| H-5 | 2.69 |
| CH₂ (ring) | 2.57, 2.45, 2.35, 2.30 |
| CH₃ (isopropenyl) | 1.78 |
| CH₃ (ring) | 1.76 |
Data sourced from ChemicalBook.[14]
| ¹³C NMR (25.16 MHz, CDCl₃) | Chemical Shift (δ) ppm |
| C=O | 199.34 |
| C (isopropenyl) | 146.69 |
| C (ring, substituted) | 144.40 |
| C (ring, olefinic) | 135.45 |
| CH₂ (isopropenyl) | 110.47 |
| CH (ring) | 43.20 |
| CH₂ (ring) | 42.55 |
| CH₂ (ring) | 31.30 |
| CH₃ (isopropenyl) | 20.50 |
| CH₃ (ring) | 15.63 |
Data sourced from the Human Metabolome Database.[9]
| IR Spectroscopy (Liquid Film) | Wavenumber (cm⁻¹) | Functional Group |
| 3083-3010 | =C-H stretch (alkene) | |
| 2964-2834 | C-H stretch (alkane) | |
| 1670 | C=O stretch (conjugated ketone) | |
| 1645 | C=C stretch (alkene) | |
| 1436 | C-H bend | |
| 1375 | C-H bend |
Data sourced from ResearchGate.[6]
| Mass Spectrometry (EI) | m/z | Relative Intensity | Fragment |
| 150 | High | [M]⁺ | |
| 108 | Moderate | [M - C₃H₆]⁺ | |
| 93 | Moderate | [M - C₄H₇O]⁺ | |
| 82 | High | [C₅H₆O]⁺ | |
| 54 | Moderate | [C₄H₆]⁺ |
Data compiled from PubChem and other sources.[7][9]
| Chiral GC | Parameter | Value |
| Column | CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm | |
| Oven Program | 40 °C (1 min), then 2 °C/min to 170 °C (15 min) | |
| Carrier Gas | Helium | |
| Detector | FID | |
| Result | Baseline separation of (R)- and (S)-carvone |
Example conditions sourced from Sigma-Aldrich.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and more scans (e.g., 1024 or more) are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the this compound sample (e.g., in methanol or hexane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer with an EI source.
-
Acquisition: Acquire the mass spectrum over a mass range of m/z 40-200. The standard electron energy for EI is 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chiral Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethanol).
-
Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID).
-
Chromatographic Conditions: Set the appropriate temperature program for the oven, as well as the injector and detector temperatures. Optimize the carrier gas flow rate (e.g., helium or hydrogen) for the best separation.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Integrate the peak areas of the (R)- and (S)-carvone enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation and purity assessment of this compound.
Caption: Workflow for this compound Structure Confirmation.
Caption: Workflow for this compound Purity Assessment.
References
- 1. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carvone - Wikipedia [en.wikipedia.org]
- 3. Enantioselective effects of chiral fragrance carvone (L- and D-carvone) on the physiology, oxidative damage, synthesis, and release of microcystin-LR in Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carvone Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Lthis compound(6485-40-1) 1H NMR [m.chemicalbook.com]
Comparative study of "(-)-Carvone" extraction from different Mentha species
A Comparative Analysis of (-)-Carvone Extraction from Various Mentha Species
This guide provides a comparative analysis of this compound extraction from different Mentha species, with a focus on spearmint (Mentha spicata), a primary natural source of this valuable monoterpene. The following sections detail various extraction methodologies, compare the resulting essential oil and carvone yields, and provide comprehensive experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Sources
This compound, a member of the terpenoid family, is a naturally occurring compound most abundantly found in the essential oils of spearmint (Mentha spicata), where it can constitute 50-80% of the oil.[1] It is also present in other Mentha species, such as Mentha longifolia and Mentha villoso-nervata.[2][3] This compound is widely used in the food, flavor, and pharmaceutical industries. While commercial quantities are often synthesized from R-(+)-limonene, natural extraction from Mentha species remains a significant area of research for obtaining high-quality, natural this compound.[1]
Comparative Yields of Essential Oil and this compound
The efficiency of this compound extraction is dependent on both the Mentha species or cultivar and the extraction technique employed. The following table summarizes findings from various studies, highlighting the yields of essential oil and the concentration of this compound.
| Mentha Species/Cultivar | Extraction Method | Essential Oil Yield (%) | This compound Content (%) | Source |
| Mentha spicata | Hydro-distillation (HD) | 0.61 | Not specified, but ≥55.0% is standard | [4] |
| Mentha spicata | Hydro-steam distillation (HSD) | 0.43 | Not specified | [4] |
| Mentha spicata | Microwave-assisted hydro-distillation (MAHD) - 120 min | Reduced yield vs. HD | Increased by 12.7% vs. HD | [4][5] |
| Mentha spicata | HD with pH 2 water | 1.16 | Higher than control | [4] |
| Mentha spicata | HD with 1.5% NaCl | Increased by 20.87% vs. HD | Similar to control | [4][5] |
| Mentha spicata (Clone 12) | Hydro-distillation | Not specified | 78.3 - 82.2 | [2] |
| Mentha spicata (Clone 21) | Hydro-distillation | Not specified | 80.2 | [2] |
| Mentha longifolia (Clone 16) | Hydro-distillation | 3.77 | Not specified | [2] |
| Mentha longifolia ssp. schimperi | Steam Distillation | 1.8 | 67.3 | [3] |
| Mentha spicata (from Sudan) | Steam Distillation | 0.9 | 78.9 | [3] |
| Mentha spicata cv. 'Arka' | Not specified | Not specified | 64.35 | [6] |
| Mentha spicata B1 | Not specified | Not specified | 59.97 | [7] |
| Mentha x villosa B7 | Not specified | Not specified | 64.61 | [7] |
| Mentha spicata (fresh leaves) | Polyol Induced Extraction (PIE) | 0.0244 | Not determined | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for common extraction techniques discussed in the literature.
Hydro-distillation (HD)
This is a traditional and widely used method for extracting essential oils from plant material.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
50 grams of dried plant material (Mentha spicata) is placed in a flask.[5]
-
2500 mL of distilled water is added to the flask.[5]
-
The mixture is heated to boiling for a duration of three hours.[5]
-
The steam and volatile oil vapor pass into a condenser, where they are cooled and condensed.
-
The condensed mixture of water and essential oil is collected in a separating funnel, allowing the oil (which is less dense) to be separated from the water.
-
The collected essential oil is dried over anhydrous sodium sulfate and stored in sealed amber vials at 4°C for analysis.[5]
-
-
Modifications for Enhanced Yield:
-
pH Adjustment: The pH of the distilled water can be adjusted using HCl or NaOH. A study found that adjusting the pH to 2 resulted in a twofold increase in essential oil yield compared to the control (unmodified pH).[4]
-
Salt Addition: The addition of NaCl to the water can also increase the yield. Concentrations of 1% and 1.5% NaCl have been shown to increase oil yield by 12.86% and 20.87%, respectively.[4][5]
-
Steam Distillation (SD)
In this method, steam is generated in a separate vessel and passed through the plant material.
-
Procedure:
-
The aerial parts of the Mentha species are subjected to steam distillation for a specified period.
-
The steam, carrying the volatile essential oils, is then condensed.
-
The resulting oil is collected and can be analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify its components, including this compound.[3]
-
Microwave-Assisted Hydro-distillation (MAHD)
This method utilizes microwave energy to accelerate the extraction process.
-
Procedure:
-
Plant material is placed in a distillation vessel with water, similar to hydro-distillation.
-
The vessel is placed within a microwave oven.
-
Microwave power (e.g., 225 W) is applied for a set duration (e.g., 60, 90, or 120 minutes).[10]
-
The extraction and collection process is otherwise similar to hydro-distillation.
-
While this method may reduce the overall essential oil yield, it has been shown to increase the relative percentage of carvone by 12.7% and decrease limonene by 42.3% within 120 minutes.[4][5]
-
Polyol Induced Extraction (PIE)
A newer, alternative method that avoids traditional solvents.
-
Procedure:
-
Glycerol's high affinity for water allows for the separation of an organic solvent (like acetonitrile) containing the extracted compounds.[8][9]
-
This method is still under investigation for its efficiency with carvone extraction from spearmint leaves. One study reported a percent yield of 0.0244% from fresh leaves.[8][9]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the distillation-based extraction of this compound from Mentha species.
Caption: Generalized workflow for the extraction and analysis of this compound from Mentha species.
Conclusion
The selection of an appropriate Mentha species and extraction method is critical for maximizing the yield and purity of this compound. While traditional hydro- and steam distillation methods are well-established, modern techniques like MAHD offer the potential to selectively increase the concentration of desired compounds like carvone.[4][5] Furthermore, modifications to traditional methods, such as adjusting the pH or salinity of the distillation water, can significantly enhance the overall essential oil yield.[4] Continued research into novel extraction techniques and the cultivation of high-carvone Mentha chemotypes will be beneficial for the pharmaceutical and flavor industries.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 6. Variation in yield and essential oil composition of Mentha spicata cultivars | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 7. Comparative Evaluation of Different Mint Species Based on Their In Vitro Antioxidant and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opus.govst.edu [opus.govst.edu]
- 9. "Extraction of Carvone from Spearmint Using the PIE Method" by Josephine Mueller [opus.govst.edu]
- 10. researchgate.net [researchgate.net]
The Dichotomy of (-)-Carvone's Antimicrobial Power: A Guide to its In Vivo vs. In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
(-)-Carvone, a naturally occurring monoterpene found in the essential oils of plants like spearmint, has garnered significant interest for its broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of its efficacy in laboratory settings (in vitro) versus within a living organism (in vivo), supported by experimental data and detailed protocols. While in vitro studies overwhelmingly demonstrate potent antibacterial and antifungal activity, a notable gap exists in the literature regarding its in vivo antimicrobial effects, particularly against fungal pathogens.
In Vitro Efficacy: A Clear Portrait of a Potent Antimicrobial
In vitro studies have extensively documented the ability of this compound to inhibit the growth of a wide array of pathogenic bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Antibacterial Activity
This compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 182 - >2500 | >2500 | [1] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 125 | - | |
| Escherichia coli | 374 - >2500 | >2500 | [1] |
Note: MIC and MBC values can vary depending on the specific strain and the experimental methodology used.
Antifungal Activity
The antifungal properties of this compound are equally impressive, with studies showing its effectiveness against various yeasts and molds, including clinically relevant Candida species.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Candida albicans | 0.312 - 0.625 | 0.312 - 0.625 | [2] |
| Candida tropicalis | >2.5 | >2.5 | |
| Candida parapsilosis | - | >1.25 | |
| Candida krusei | - | - | |
| Malassezia species | 0.3 - 24 | - | [1] |
In Vivo Efficacy: Promising Antibacterial Action in a Preclinical Model
While in vitro data is abundant, the translation of these findings into in vivo models is less documented. A significant study, however, has shed light on the potential of a D-carvone-based nanoemulgel in a real-world application.
Antibacterial Efficacy in a Diabetic Wound Model
A study investigating the wound healing efficacy of a D-carvone nanoemulgel on diabetic rats with wounds infected with Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated promising results. The nanoemulgel formulation not only exhibited potent antibacterial activity against MRSA in vitro (MIC ≤ 0.25 µg/mL for all strains tested) but also significantly enhanced the healing process in vivo.
Key findings from the in vivo study:
-
Improved Wound Contraction: The D-carvone nanoemulgel led to a higher percentage of wound contraction compared to the control group.
-
Faster Epithelialization: The treatment accelerated the formation of new epithelial tissue over the wound surface.
-
Enhanced Collagen Deposition: Increased collagen deposition was observed, indicating improved tissue repair.
This study provides crucial evidence for the in vivo antibacterial potential of carvone, particularly in a topical formulation which enhances its delivery and efficacy.
Antifungal Efficacy: An Unexplored Frontier
Despite the strong in vitro evidence of this compound's antifungal properties, there is a conspicuous absence of in vivo studies evaluating its efficacy in animal models of fungal infections. This represents a significant knowledge gap and a promising area for future research to determine if the potent in vitro activity translates to a therapeutic effect in a living system.
Mechanism of Action: Disrupting the Microbial Fortress
The primary antimicrobial mechanism of this compound is believed to be the disruption of the microbial cell membrane. This action leads to a cascade of detrimental effects, ultimately resulting in cell death.
Caption: Proposed mechanism of antimicrobial action of this compound.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The lowest concentration that results in a significant reduction (e.g., 99.9%) of the initial inoculum is considered the MBC/MFC.
In Vivo Diabetic Wound Healing Model
This protocol outlines the key steps in evaluating the efficacy of a topical antimicrobial agent in a diabetic wound infection model.
Caption: Experimental workflow for the in vivo diabetic wound healing model.
Conclusion and Future Directions
This compound exhibits robust antimicrobial activity in vitro against a wide range of bacteria and fungi. Its mechanism of action, primarily through cell membrane disruption, makes it an attractive candidate for further development. The successful application of a D-carvone nanoemulgel in an in vivo model of MRSA-infected diabetic wounds provides a strong proof-of-concept for its therapeutic potential in topical applications.
However, the current body of research presents a clear disparity between the wealth of in vitro data and the scarcity of in vivo studies. The complete absence of in vivo data for fungal infections is a critical gap that needs to be addressed. Future research should prioritize well-designed in vivo studies to:
-
Evaluate the efficacy of this compound against systemic and localized bacterial and fungal infections.
-
Investigate different routes of administration (e.g., oral, topical, inhalation) and formulations to optimize its bioavailability and therapeutic index.
-
Elucidate the detailed molecular mechanisms underlying its antimicrobial and potential anti-inflammatory effects in vivo.
By bridging this knowledge gap, the full therapeutic potential of this compound as a novel antimicrobial agent can be realized, offering a potential alternative or adjunct to conventional antibiotics and antifungals in the face of growing antimicrobial resistance.
References
Cross-Reactivity of (-)-Carvone: A Comparative Analysis in Biological Receptor Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the interaction of the monoterpene (-)-Carvone with various biological receptors. This report details its cross-reactivity profile, offering a comparative analysis with other relevant compounds, supported by experimental data and detailed methodologies.
This compound, a naturally occurring monoterpene primarily found in spearmint oil, has demonstrated a range of biological activities. Understanding its interactions with various receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications. This guide provides a comparative overview of this compound's cross-reactivity in key biological receptor assays, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Analysis of Receptor Interactions
This compound exhibits a distinct profile of interaction with several receptor types, including GABAA receptors, Transient Receptor Potential (TRP) channels, and olfactory receptors. Its activity is often compared with its stereoisomer, (+)-Carvone, and other structurally related monoterpenes.
GABAA Receptor Modulation
Studies have shown that this compound and its enantiomer, (+)-Carvone, act as negative allosteric modulators of the GABAA receptor.[1][2] Their activity has been compared to thujone, a known GABAA receptor antagonist. In primary cultures of rat cortical neurons, both carvone isomers inhibited the GABA-induced stimulation of [3H]flunitrazepam binding, with this compound being the more potent of the two.[1] This suggests that the stereochemistry of the isopropenyl group is significant for the interaction with the receptor.[1][2] However, another study using human recombinant GABAA receptors expressed in Xenopus oocytes indicated that carvone enantiomers had weaker effects compared to other monoterpenoids like menthol.[3][4]
| Compound | Receptor | Cell Type | Assay | Effect | Potency (EC50/IC50) | Reference |
| This compound | GABAA | Rat Cortical Neurons | [3H]flunitrazepam binding | Negative Allosteric Modulator | More potent than (+)-Carvone | [1] |
| (+)-Carvone | GABAA | Rat Cortical Neurons | [3H]flunitrazepam binding | Negative Allosteric Modulator | Less potent than this compound | [1] |
| Thujone | GABAA | Rat Cortical Neurons | [3H]flunitrazepam binding | Negative Allosteric Modulator | Comparable to this compound | [1] |
| This compound | GABAA (α1β2γ2s) | Xenopus oocytes | Electrophysiology | Weak enhancement of GABA currents | - | [3][4] |
| (+)-Carvone | GABAA (α1β2γ2s) | Xenopus oocytes | Electrophysiology | Weak enhancement of GABA currents | - | [3][4] |
TRP Channel Activation
This compound has been identified as an agonist of TRPV1 channels.[5][6] In dorsal root ganglia (DRG) neurons and HEK293 cells expressing human TRPV1, this compound induced an increase in cytosolic calcium levels.[5] This effect was blocked by the TRPV1 antagonist capsazepine.[5][6] Interestingly, its stereoisomer, (+)-Carvone, was found to activate TRPA1 channels, and this activity was inhibited by a TRPA1 antagonist, HC-030031.[6] This demonstrates a clear stereoselective activation of different TRP channel subtypes by the carvone enantiomers.
| Compound | Receptor | Cell Type | Assay | Effect | Potency (EC50) | Reference |
| This compound | TRPV1 | Rat DRG Neurons / HEK293 (human TRPV1) | Calcium Imaging | Agonist | 1.3 ± 0.2 mM (in HEK293) | [5] |
| This compound | TRPV1 | Rat Substantia Gelatinosa Neurons | Whole-cell patch-clamp | Increased sEPSC frequency | 0.70 mM | [6] |
| (+)-Carvone | TRPA1 | Rat Substantia Gelatinosa Neurons | Whole-cell patch-clamp | Increased sEPSC frequency | 0.72 mM | [6] |
Olfactory Receptor Recognition
The distinct spearmint-like scent of this compound and the caraway-like scent of (+)-Carvone are attributed to their differential activation of olfactory receptors.[7][8][9] Studies on the human olfactory receptor OR1A1 have shown that it is selectively activated by this compound.[7] Molecular modeling and site-directed mutagenesis have identified specific amino acid residues within the binding pocket of OR1A1 that are crucial for this enantiomer-selective recognition.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Inhibitory effects of carvone isomers on the GABAA receptor in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. The monoterpene this compound: a novel agonist of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous L-glutamate release enhancement in rat substantia gelatinosa neurons by this compound and (+)-carvone which activate different types of TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic vs. Natural (-)-Carvone Production: A Guide for Researchers
Introduction: (-)-Carvone, a monoterpene found in high concentrations in spearmint oil, is a valuable compound with wide applications in the food, fragrance, and pharmaceutical industries. Its characteristic spearmint flavor and aroma, coupled with potential therapeutic properties, have led to significant commercial demand. This guide provides a detailed cost-effectiveness analysis of the two primary production methods for this compound: extraction from natural sources and chemical synthesis. We will delve into the experimental protocols, comparative yields, and economic viability of each approach to assist researchers and professionals in making informed decisions.
Production Methods: A Head-to-Head Comparison
The choice between natural extraction and chemical synthesis of this compound hinges on a variety of factors including cost, desired purity, environmental impact, and end-use application. While natural this compound is often preferred for its "natural" label, the majority of this compound used in commercial applications is produced synthetically from R-(+)-limonene.[1]
Natural Extraction of this compound
Natural this compound is predominantly isolated from the essential oil of spearmint ( Mentha spicata ), which can contain 50-80% of the compound.[1] Various distillation and extraction techniques are employed, each with its own set of advantages and disadvantages affecting yield and purity.
Key Extraction Methods:
-
Hydro-distillation and Steam Distillation: These are conventional methods for extracting essential oils from plant material. Variations in these methods, such as adjusting the pH of the distillation water, can significantly impact the yield of the essential oil. For instance, lowering the pH in hydro-distillation has been shown to double the oil yield compared to the control.[2]
-
Microwave-Assisted Hydro-distillation (MAHD): This technique can enhance the quality of the essential oil by increasing the concentration of carvone while decreasing the limonene content.[2][3] However, it may result in a lower overall yield of the essential oil.[2] MAHD is considered a more energy-efficient method with shorter processing times compared to traditional distillation.[4]
-
Solvent Extraction: This method can produce a high-quality spearmint oil with a high concentration of carvone.[2]
-
Supercritical Fluid Extraction (SFE): SFE is noted for its potential to produce the highest yield of essential oil and allows for the selective extraction of specific compounds.[2]
-
Ultrasound-Assisted Extraction (UAE): UAE has been shown to be more rapid than conventional extraction methods, with extraction rates for carvone being 1.3 to 2 times faster.[5]
The following table summarizes the comparative performance of different natural extraction methods for this compound from spearmint.
| Extraction Method | Key Parameters/Findings | Yield Impact | Carvone Concentration | Reference |
| Hydro-distillation | Lowest pH (pH 2) | Double the yield compared to control | High | [2] |
| Addition of 1.5% NaCl | 20.87% increase in oil yield | Not specified | [2] | |
| Microwave-Assisted Hydro-distillation (MAHD) | 120 minutes processing time | Reduced overall oil yield | 12.7% increase | [2][3] |
| Solvent Extraction | Using n-pentane and n-hexane | Not specified | Highest quality (up to 46.8% carvone) | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Compared to conventional methods | Higher yield | Better quality | [5] |
Synthetic Production of this compound
The primary route for synthetic this compound production starts with R-(+)-limonene, a readily available and inexpensive byproduct of the citrus industry.[1] This economic advantage has made synthetic carvone a staple in many industries, providing a cost-effective alternative to the often price-volatile natural spearmint oil.[6]
The Conventional Synthesis Pathway:
The most common industrial synthesis involves a multi-step process:
-
Nitrosation: R-(+)-limonene is treated with nitrosyl chloride.
-
Oxime Formation: The resulting nitroso compound is heated to form carvoxime.
-
Hydrolysis: The carvoxime is then treated with a weak acid, such as oxalic acid, to yield R-(-)-carvone.[1]
A significant drawback of this method is its relatively low yield, typically around 30-35%.[6] This process also generates a substantial amount of organic waste and wastewater, presenting environmental and disposal challenges.[6]
Recent advancements have focused on developing more sustainable and efficient synthetic routes. One such method utilizes epoxy limonene as a starting material, which reportedly offers a high conversion rate, a recyclable catalyst, and avoids the production of difficult-to-treat wastewater.[7]
A life-cycle assessment of a synthetic process for carvone production highlighted that the use of t-butyl hydroperoxide (TBHP) as an oxidant is a significant environmental hotspot.[8] The study also noted that using raw orange oil directly, which has a high d-limonene concentration, has a similar environmental impact to using purified limonene due to the low operating costs of purification.[8][9]
Experimental Protocols
Protocol 1: Microwave-Assisted Hydro-distillation (MAHD) of Spearmint
Objective: To extract this compound-rich essential oil from dried spearmint leaves.
Materials:
-
Dried spearmint leaves
-
Clevenger-type apparatus
-
Microwave oven (modified for extraction)
-
Round bottom flask
-
Distilled water
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Methodology:
-
Place a known quantity of dried spearmint leaves into the round bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Connect the flask to the Clevenger-type apparatus, which is then placed inside the modified microwave oven.
-
Set the microwave power and extraction time. A typical setting might be 500W for 120 minutes.
-
Initiate the microwave irradiation to begin the distillation process. The essential oil and water vapor will rise, condense, and be collected in the Clevenger apparatus.
-
After the extraction is complete, carefully collect the essential oil layer.
-
Dry the collected oil using anhydrous sodium sulfate.
-
Analyze the chemical composition of the essential oil, specifically the percentage of this compound, using GC-MS.
Protocol 2: Synthesis of this compound from R-(+)-Limonene
Objective: To synthesize this compound from R-(+)-limonene via the nitrosyl chloride route.
Materials:
-
R-(+)-limonene
-
Nitrosyl chloride
-
Ethanol
-
Potassium hydroxide
-
Oxalic acid
-
Steam distillation apparatus
-
Standard laboratory glassware and purification equipment
Methodology:
-
Formation of Limonene Nitrosochloride: Dissolve R-(+)-limonene in a suitable solvent like ethanol. Cool the solution in an ice bath and bubble nitrosyl chloride gas through it until the reaction is complete. The limonene nitrosochloride will precipitate out of the solution.
-
Formation of Carvoxime: Filter the limonene nitrosochloride and treat it with a base, such as potassium hydroxide, and heat the mixture. This will result in the formation of carvoxime.
-
Hydrolysis to this compound: Treat the carvoxime with a dilute solution of oxalic acid and heat the mixture. This will hydrolyze the oxime to form this compound.
-
Purification: The crude this compound can be purified by steam distillation followed by fractional distillation to obtain a high-purity product.[1]
Cost-Effectiveness and Market Considerations
The economic viability of each production method is a critical factor. Synthetic this compound production benefits from the low cost and stable supply of its precursor, d-limonene.[1][6] This has historically provided a check on the price of natural spearmint oil, which can fluctuate based on agricultural factors.[6]
However, the low yield and significant waste management costs associated with the conventional synthetic route can impact its overall cost-effectiveness.[6] Newer, more environmentally friendly synthetic methods aim to address these issues.[7]
On the other hand, the market for natural products continues to grow, with consumers often showing a preference for ingredients sourced from nature.[10] This demand can command a premium price for naturally extracted this compound. The global L-carvone market was anticipated to reach USD 46 million by 2025, with the natural segment expected to dominate.[10]
The following table provides a qualitative cost-effectiveness comparison:
| Factor | Natural this compound | Synthetic this compound |
| Raw Material Cost | Variable, dependent on crop yield and market demand | Low and stable, derived from a byproduct |
| Processing Cost | Can be energy-intensive (distillation) | Multi-step process with potential for high energy and solvent use |
| Yield | Variable depending on plant material and extraction method | Relatively low (30-35% for conventional method) |
| Waste Management | Primarily plant biomass | Significant organic and aqueous waste streams |
| Market Price | Generally higher, commands a premium | More competitive and stable pricing |
| Consumer Perception | High (perceived as "natural") | Lower (synthetic origin) |
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound in plants and a generalized workflow for its production.
Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate in spearmint.
Caption: Generalized workflows for natural and synthetic this compound production.
Conclusion
Both natural extraction and chemical synthesis present viable pathways for the production of this compound, each with a distinct profile of costs, benefits, and drawbacks. The choice between the two is highly dependent on the specific requirements of the application, including cost constraints, purity specifications, and consumer perception.
-
Natural this compound is ideal for applications where a "natural" label provides a market advantage, despite potentially higher and more volatile costs. Advances in extraction technologies continue to improve yields and quality.
-
Synthetic this compound offers a cost-effective and scalable alternative, crucial for large-volume applications. The future of synthetic production lies in the development of more sustainable and efficient "green" chemistry routes that minimize waste and environmental impact.
For researchers and drug development professionals, a thorough understanding of these production methods is essential for raw material sourcing and process development. The ongoing innovation in both natural extraction and synthetic chemistry will likely lead to more efficient and sustainable methods for producing this important monoterpene.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. CN101891602A - Method for synthesizing carvone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datainsightsmarket.com [datainsightsmarket.com]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Carvone: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (-)-Carvone are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols and regulatory considerations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye/face protection.[1][2][3] In case of accidental contact, immediately wash the affected skin with soap and plenty of water.[1][2] If skin irritation or a rash occurs, seek medical attention.[1][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed by offering surplus and non-recyclable solutions to a licensed disposal company.[2] Waste materials must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[2]
-
Containment of Spills: In the event of a spill, first, eliminate all potential ignition sources as this compound is a combustible liquid.[3][4][5] Ventilate the area and absorb the spill with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[3][4][6]
-
Collection and Storage of Waste: Once absorbed, the material should be collected and placed into suitable, closed containers for disposal.[2][4] It is important to never return spilled material to its original container for re-use.[3][4] Uncleaned containers should be handled in the same manner as the product itself.[2]
-
Professional Disposal: The contained waste must be disposed of through an approved waste disposal plant or a licensed disposal company.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Environmental Precautions
To prevent environmental contamination, this compound should not be released into the environment.[1] Keep it away from drains, surface water, and ground water.[6] Although some sources indicate that this compound is readily biodegradable and not classified as hazardous to the aquatic environment, it is still crucial to prevent its entry into waterways.[6]
Quantitative Data and Physical Properties
For easy reference, the following table summarizes key quantitative data and properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| CAS Number | 6485-40-1 | [1] |
| Hazard Class | Combustible liquid | [5] |
| UN Number | NA1993 (for bulk shipment) | [1][5] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [3] |
| Oral LD50 (Rat) | 1640 mg/kg | [5] |
| Primary Hazards | May cause an allergic skin reaction, Harmful if swallowed | [3][6][7] |
| Environmental Note | Readily biodegradable | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (-)-Carvone
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices when handling chemicals such as (-)-Carvone is paramount. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks and ensure a safe working environment. This compound is a combustible liquid that may cause skin sensitization[1][2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. Below is a summary of recommended PPE for handling this compound, with specific details on glove selection to prevent skin contact.
| PPE Category | Type and Specifications |
| Eye/Face Protection | Safety goggles with side protection are recommended.[1][3] For scenarios with a higher risk of splashing, a face shield should be used in conjunction with goggles[2][4]. |
| Skin Protection | Chemical-resistant gloves are mandatory.[1][3][5] Specific glove materials and thicknesses are detailed in the table below. Additionally, impervious clothing appropriate for the scale of the operation should be worn to prevent skin contact[4]. |
| Respiratory Protection | Generally not required with adequate ventilation.[3] However, if vapors or mists are generated, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate[4]. |
The choice of glove material is crucial for preventing skin sensitization. The following table summarizes quantitative data for glove selection based on available safety data sheets.
| Glove Material | Minimum Layer Thickness | Breakthrough Time | Contact Type |
| Butyl Rubber | 0.3 mm | > 480 minutes | Full Contact |
| Nitrile Rubber | 0.4 mm | > 30 minutes | Splash Contact |
| Nitrile Rubber | 0.4 mm | Not specified | General Use |
Data sourced from various safety data sheets. It is recommended to consult the specific glove manufacturer's chemical resistance data.[2][4]
Experimental Protocols and Handling
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[1][5].
-
Wash hands thoroughly after handling and before breaks[1][2].
-
Keep away from heat, sparks, and open flames as this compound is a combustible liquid[2].
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container[2][6].
-
Recommended storage temperature is between 2–8 °C[1].
Spill and Disposal Plan
Spill Response:
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area and remove all non-essential personnel[5].
-
Containment: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill[1][2].
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal[2][6].
-
Decontamination: Wash the spill area with soap and water[5].
Waste Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations[2][7]. Do not allow the product to enter drains[2][6]. Contaminated packaging should be disposed of in the same manner as the product[5].
PPE Selection Workflow
The following diagram illustrates a logical workflow for the selection and use of appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
